Product packaging for 5-Iodo-2-aminoindane(Cat. No.:CAS No. 132367-76-1)

5-Iodo-2-aminoindane

Cat. No.: B145790
CAS No.: 132367-76-1
M. Wt: 259.09 g/mol
InChI Key: BIHPYCDDPGNWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-2-aminoindane, also known as this compound, is a useful research compound. Its molecular formula is C9H10IN and its molecular weight is 259.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10IN B145790 5-Iodo-2-aminoindane CAS No. 132367-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHPYCDDPGNWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927643
Record name 5-Iodo-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132367-76-1
Record name 5-Iodo-2-aminoindan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132367-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-aminoindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132367761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodo-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-IODO-2-AMINOINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X16E45Y1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-2-aminoindane (5-IAI): Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-aminoindane (5-IAI) is a rigid analogue of p-iodoamphetamine, recognized for its activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for 5-IAI. The document includes tabulated data for its chemical and physical properties, a step-by-step experimental procedure for its synthesis, and a visualization of its proposed signaling pathway. This guide is intended to serve as a core resource for researchers and professionals engaged in the study and development of novel psychoactive compounds.

Chemical Structure and Properties

This compound, systematically named 5-iodo-2,3-dihydro-1H-inden-2-amine, is a derivative of 2-aminoindane.[1][2] Its structure is characterized by an indane framework, which consists of a benzene ring fused to a cyclopentane ring.[1] An iodine atom is substituted at the 5th position of the aromatic ring, and an amino group is attached to the 2nd position of the five-membered ring.[1] This rigid structure is of interest in medicinal chemistry as it restricts conformational flexibility, allowing for more specific interactions with biological targets.[1]

Chemical and Physical Data

The key chemical and physical properties of this compound and its hydrochloride salt are summarized in the table below.

PropertyValueReference
IUPAC Name 5-iodo-2,3-dihydro-1H-inden-2-amine[2]
Synonyms 5-IAI, 5-Iodo-2-aminoindan[3]
Molecular Formula C₉H₁₀IN[3]
Molar Mass 259.09 g/mol [3]
CAS Number 132367-76-1[3]
Appearance White powder (HCl salt)[2]
Melting Point 299-301 °C (HCl salt)[2]
Molecular Formula (HCl) C₉H₁₀IN · HCl[2]
Molar Mass (HCl) 295.55 g/mol [2]

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds from 2-aminoindan. This multi-step synthesis involves the protection of the amino group, followed by electrophilic iodination, and subsequent deprotection to yield the final product.

Synthesis Pathway

G cluster_0 Synthesis of this compound 2-Aminoindan 2-Aminoindan N-Trifluoroacetyl-2-aminoindan N-Trifluoroacetyl-2-aminoindan 2-Aminoindan->N-Trifluoroacetyl-2-aminoindan TFAA, Pyridine Mixture of 4- and 5-iodo-N-trifluoroacetyl-2-aminoindan Mixture of 4- and 5-iodo-N-trifluoroacetyl-2-aminoindan N-Trifluoroacetyl-2-aminoindan->Mixture of 4- and 5-iodo-N-trifluoroacetyl-2-aminoindan Iodine, Periodic Acid 5-Iodo-N-trifluoroacetyl-2-aminoindan 5-Iodo-N-trifluoroacetyl-2-aminoindan Mixture of 4- and 5-iodo-N-trifluoroacetyl-2-aminoindan->5-Iodo-N-trifluoroacetyl-2-aminoindan Column Chromatography This compound This compound 5-Iodo-N-trifluoroacetyl-2-aminoindan->this compound Deprotection G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5_IAI_out 5-IAI SERT SERT 5_IAI_out->SERT Binds to NET NET 5_IAI_out->NET Binds to DAT DAT 5_IAI_out->DAT Binds to Serotonin_out Serotonin SERT->Serotonin_out Promotes Efflux Norepinephrine_out Norepinephrine NET->Norepinephrine_out Promotes Efflux Dopamine_out Dopamine DAT->Dopamine_out Promotes Efflux Serotonin_in Serotonin Serotonin_in->SERT Norepinephrine_in Norepinephrine Norepinephrine_in->NET Dopamine_in Dopamine Dopamine_in->DAT Serotonin_Receptor 5-HT Receptors Serotonin_out->Serotonin_Receptor Binds to Norepinephrine_Receptor Adrenergic Receptors Norepinephrine_out->Norepinephrine_Receptor Binds to Dopamine_Receptor Dopamine Receptors Dopamine_out->Dopamine_Receptor Binds to

References

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-aminoindane: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-iodo-2-aminoindane, a valuable research chemical and building block in medicinal chemistry. The focus of this document is to detail the necessary starting materials and provide step-by-step experimental protocols for the most common synthetic pathways. All quantitative data has been summarized in structured tables for easy comparison, and key workflows are visualized using diagrams to facilitate understanding and reproducibility in a laboratory setting.

Introduction

This compound is a derivative of 2-aminoindane and is structurally related to several psychoactive compounds. Its rigid structure makes it a valuable tool in pharmacological research, particularly in the study of serotonin and dopamine neurotransmitter systems. The synthesis of this compound can be achieved through various pathways, primarily starting from (S)-phenylalanine or 2-aminoindane. This guide will explore these methods in detail.

Synthetic Pathway 1: Starting from (S)-Phenylalanine

A common and stereospecific route to (S)-5-iodo-2-aminoindane begins with the readily available chiral starting material, (S)-phenylalanine. This multi-step synthesis involves protection of the amino group, iodination of the aromatic ring, intramolecular Friedel-Crafts cyclization to form the indanone core, followed by two reduction steps and final deprotection.[1]

Experimental Protocol

Step 1: N-Trifluoroacetylation of (S)-Phenylalanine

To a solution of (S)-phenylalanine in a suitable solvent, trifluoroacetic anhydride is added to protect the amino group as a trifluoroacetamide. This protecting group is stable under the conditions of the subsequent iodination and cyclization reactions.

Step 2: Iodination of N-Trifluoroacetyl-(S)-phenylalanine

The aromatic ring of the protected phenylalanine is iodinated at the para position. This is typically achieved using a mixture of iodine and a strong oxidizing agent, such as potassium iodate, in an acidic medium like acetic acid.[1]

Step 3: Intramolecular Friedel-Crafts Cyclization

The N-trifluoroacetyl-4-iodo-(S)-phenylalanine is then cyclized to form the corresponding indanone derivative. This intramolecular Friedel-Crafts acylation is generally promoted by a strong acid catalyst.

Step 4: Reduction of 5-Iodo-2-(N-trifluoroacetyl)aminoindan-1-one

The ketone functionality of the indanone is reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.[1]

Step 5: Reduction of 5-Iodo-2-(N-trifluoroacetyl)aminoindan-1-ol

The final reduction of the hydroxyl group to afford the indane scaffold is accomplished using a reducing agent such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.[1]

Step 6: Deprotection of the Amino Group

The trifluoroacetyl protecting group is removed by basic hydrolysis, typically using potassium carbonate in a protic solvent, to yield the final product, (S)-5-iodo-2-aminoindane.[1] The product is often converted to its hydrochloride salt for improved stability and handling.[1]

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield (%)
1(S)-PhenylalanineTrifluoroacetic anhydrideN-Trifluoroacetyl-(S)-phenylalanine>90
2N-Trifluoroacetyl-(S)-phenylalanineI₂, KIO₄, Acetic acid, Sulfuric acidN-Trifluoroacetyl-4-iodo-(S)-phenylalanine70-80
3N-Trifluoroacetyl-4-iodo-(S)-phenylalanineStrong acid catalyst (e.g., TFAA, PPA)5-Iodo-2-(N-trifluoroacetyl)aminoindan-1-one60-70
45-Iodo-2-(N-trifluoroacetyl)aminoindan-1-oneSodium borohydride5-Iodo-2-(N-trifluoroacetyl)aminoindan-1-ol>90
55-Iodo-2-(N-trifluoroacetyl)aminoindan-1-olTriethylsilane, Boron trifluoride etherateN-Trifluoroacetyl-5-iodo-2-aminoindane80-90
6N-Trifluoroacetyl-5-iodo-2-aminoindanePotassium carbonate, Methanol/Water(S)-5-Iodo-2-aminoindane>90

Note: Yields are approximate and can vary based on reaction scale and optimization.

Synthetic Workflow Diagram

Synthesis_from_Phenylalanine cluster_0 Synthesis of this compound from (S)-Phenylalanine Phe (S)-Phenylalanine N_TFA_Phe N-Trifluoroacetyl- (S)-phenylalanine Phe->N_TFA_Phe   TFAA    Iodo_Phe N-Trifluoroacetyl-4-iodo- (S)-phenylalanine N_TFA_Phe->Iodo_Phe   I₂, KIO₄    Indanone 5-Iodo-2-(N-trifluoroacetyl) aminoindan-1-one Iodo_Phe->Indanone Friedel-Crafts   Acylation    Indanol 5-Iodo-2-(N-trifluoroacetyl) aminoindan-1-ol Indanone->Indanol   NaBH₄    Protected_IAI N-Trifluoroacetyl- This compound Indanol->Protected_IAI   Et₃SiH, BF₃·OEt₂    IAI This compound Protected_IAI->IAI   K₂CO₃   

Caption: Synthetic pathway of this compound from (S)-Phenylalanine.

Synthetic Pathway 2: Starting from 2-Aminoindane

An alternative approach to this compound involves the direct iodination of 2-aminoindane. This method is more direct but may yield a mixture of isomers, requiring careful purification. To control the regioselectivity, the amino group is typically protected prior to the iodination step.

Experimental Protocol

Step 1: N-Trifluoroacetylation of 2-Aminoindane

2-Aminoindane is reacted with trifluoroacetic anhydride to form N-trifluoroacetyl-2-aminoindane. This protection step deactivates the amino group and directs the subsequent iodination to the aromatic ring.

Step 2: Iodination of N-Trifluoroacetyl-2-aminoindane

The protected 2-aminoindane is then subjected to electrophilic iodination. A common iodinating agent is N-iodosuccinimide (NIS) in a suitable solvent. This reaction typically yields a mixture of 4-iodo and 5-iodo isomers, with the 5-iodo isomer being the major product. The isomers can be separated by column chromatography.

Step 3: Deprotection of the Amino Group

The trifluoroacetyl group is removed from the purified 5-iodo-N-trifluoroacetyl-2-aminoindane by basic hydrolysis, for instance, with potassium carbonate in methanol and water, to afford this compound.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield (%)
12-AminoindaneTrifluoroacetic anhydrideN-Trifluoroacetyl-2-aminoindane>95
2N-Trifluoroacetyl-2-aminoindaneN-Iodosuccinimide (NIS)5-Iodo-N-trifluoroacetyl-2-aminoindane50-60 (after separation)
35-Iodo-N-trifluoroacetyl-2-aminoindanePotassium carbonate, Methanol/WaterThis compound>90

Note: Yields are approximate and can vary based on reaction scale and optimization. The yield for step 2 represents the isolated yield of the desired 5-iodo isomer.

Synthetic Workflow Diagram

Synthesis_from_2AI cluster_1 Synthesis of this compound from 2-Aminoindane AI 2-Aminoindane N_TFA_AI N-Trifluoroacetyl- 2-aminoindane AI->N_TFA_AI   TFAA    Iodo_AI_mix Mixture of 4- and 5-Iodo- N-trifluoroacetyl-2-aminoindane N_TFA_AI->Iodo_AI_mix   NIS    Protected_5_IAI 5-Iodo-N-trifluoroacetyl- 2-aminoindane Iodo_AI_mix->Protected_5_IAI   Chromatography    Final_IAI This compound Protected_5_IAI->Final_IAI   K₂CO₃   

Caption: Synthetic pathway of this compound from 2-Aminoindane.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the choice of starting material often depending on the desired stereochemistry and the scale of the synthesis. The route starting from (S)-phenylalanine offers excellent stereocontrol, yielding the enantiomerically pure product. The pathway beginning with 2-aminoindane provides a more direct but potentially less selective approach. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and pharmacology. Careful execution of these procedures and appropriate analytical characterization are essential for obtaining the desired product with high purity.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Iodo-2-aminoindane on Serotonin Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-aminoindane (5-IAI) is a rigid analog of p-iodoamphetamine that exhibits significant interaction with the serotonin transporter (SERT).[1][2] Primarily recognized as a potent serotonin releasing agent, its mechanism of action involves a substrate-like interaction with SERT, leading to non-exocytotic release of serotonin.[3][4] This guide provides a detailed examination of the molecular interactions, pharmacological profile, and experimental methodologies used to characterize the effects of 5-IAI on SERT.

Introduction

This compound is a psychoactive substance that has been identified in the recreational drug market and is known for producing effects similar to MDMA.[2][3] Its rigid chemical structure, a derivative of 2-aminoindane, makes it a valuable tool for probing the structure-activity relationships of monoamine transporters.[1] Understanding its precise mechanism of action on the serotonin transporter is crucial for both elucidating the fundamental processes of serotonin transport and for the development of novel therapeutics targeting the serotonergic system. This document synthesizes the available quantitative data, outlines key experimental protocols, and provides visual representations of the underlying mechanisms.

Pharmacological Profile: Interaction with Monoamine Transporters

5-IAI demonstrates a significant affinity for the serotonin transporter and functions as a potent inhibitor of serotonin reuptake. Its primary mechanism is not merely blocking the transporter, as seen with selective serotonin reuptake inhibitors (SSRIs), but acting as a substrate that induces reverse transport, or efflux, of serotonin.[3][4]

Quantitative Data

The following table summarizes the key pharmacological parameters of 5-IAI in relation to monoamine transporters.

ParameterTransporterValueSpecies/SystemReference
IC₅₀ (Uptake Inhibition) SERT~75% as potent as p-chloroamphetamine (PCA)Rat brain cortical synaptosomes[1]
Selectivity SERTSelective for serotonin markersRat brain[1]

Mechanism of Action at the Serotonin Transporter

The action of 5-IAI as a serotonin releasing agent is a multi-step process that involves its recognition and transport by SERT. This substrate-like behavior is characteristic of amphetamine derivatives and other releasing agents.

  • Binding and Transport: 5-IAI binds to the outward-facing conformation of SERT and is transported into the neuron, similar to the endogenous substrate, serotonin.

  • Disruption of Vesicular Storage: Once inside the neuron, 5-IAI can disrupt the vesicular storage of serotonin, leading to an increase in cytosolic serotonin concentrations.

  • Transporter Reversal: The elevated cytosolic serotonin, combined with the presence of 5-IAI, promotes a conformational change in SERT to an inward-facing state. This facilitates the reverse transport of serotonin from the cytoplasm into the synaptic cleft.[4]

This carrier-mediated exchange is a non-exocytotic process, meaning it does not depend on the typical synaptic vesicle fusion process for neurotransmitter release.[4]

Signaling Pathways and Logical Relationships

Experimental Protocols

The characterization of 5-IAI's effects on SERT relies on established in vitro and in vivo neuropharmacological assays.

[³H]-Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay is fundamental for determining the potency of a compound in inhibiting serotonin reuptake.

  • Objective: To measure the concentration of 5-IAI required to inhibit 50% of the specific uptake of radiolabeled serotonin ([³H]-5-HT) into isolated nerve terminals (synaptosomes).

  • Methodology:

    • Synaptosome Preparation: Cortical tissue from rat brains is homogenized in a sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

    • Incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of 5-IAI or a vehicle control.

    • Uptake Initiation: [³H]-5-HT is added to the mixture to initiate the uptake process. The incubation is typically carried out at 37°C for a short period (e.g., 5-10 minutes).

    • Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters, which represents the amount of [³H]-5-HT taken up by the synaptosomes, is measured using liquid scintillation counting.

    • Data Analysis: The concentration-response curve is plotted, and the IC₅₀ value is calculated.

Experimental Workflow Diagram

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize Rat Cortical Tissue B Differential Centrifugation A->B C Isolate Synaptosomes B->C D Pre-incubate Synaptosomes with 5-IAI C->D E Add [³H]-5-HT (Initiate Uptake) D->E F Incubate at 37°C E->F G Rapid Filtration & Washing (Terminate Uptake) F->G H Liquid Scintillation Counting G->H I Calculate IC₅₀ H->I

Caption: Workflow for a [³H]-Serotonin uptake inhibition assay.

Neurochemical Effects and Selectivity

Studies in rats have shown that 5-IAI is selective for the serotonin system.[1] At doses that significantly impact serotonin markers, it does not produce changes in catecholamine (dopamine and norepinephrine) or their metabolite levels.[1] This selectivity is a key feature of its pharmacological profile. However, it is important to note that while it is a potent serotonin releasing agent, it appears to be less neurotoxic than related compounds like p-iodoamphetamine (PIA).[1] A high dose of 5-IAI resulted in only a modest decrease in serotonin markers compared to a more significant reduction caused by PIA.[1]

Conclusion

This compound acts as a selective serotonin releasing agent by interacting with the serotonin transporter in a substrate-like manner. This leads to carrier-mediated reverse transport of serotonin, increasing its concentration in the synaptic cleft. Its rigid structure and selectivity for the serotonin system make it a compound of significant interest for neuropharmacological research. The experimental protocols outlined in this guide provide a framework for the continued investigation of 5-IAI and other novel psychoactive substances targeting monoamine transporters. Further research is warranted to fully elucidate its binding kinetics, downstream signaling effects, and the structural determinants of its interaction with the serotonin transporter.

References

The Pharmacological Profile of 5-Iodo-2-aminoindane (5-IAI): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-aminoindane (5-IAI) is a rigid analog of p-iodoamphetamine that has been identified as a research chemical and a novel psychoactive substance.[1] This technical guide provides an in-depth overview of the pharmacological profile of 5-IAI, consolidating available data on its mechanism of action, receptor binding affinities, and in vitro and in vivo effects. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and monoaminergic signaling.

Introduction

5-IAI emerged in the recreational drug market in the early 2010s as a purported substitute for MDMA.[2] Structurally, it is a derivative of 2-aminoindane, which constrains the ethylamine side chain of amphetamine-like compounds.[2] This structural rigidity has made it a compound of interest for structure-activity relationship studies. Developed in the 1990s by a team led by David E. Nichols at Purdue University, 5-IAI was initially investigated for its potential as a non-neurotoxic analog of p-iodoamphetamine (PIA).[1] This guide synthesizes the current understanding of 5-IAI's pharmacology, presenting quantitative data in a structured format, detailing experimental methodologies, and providing visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

5-IAI primarily acts as a monoamine transporter inhibitor and releasing agent, with a preference for the serotonin transporter (SERT) and norepinephrine transporter (NET) over the dopamine transporter (DAT).[3] This profile is consistent with its classification as an entactogen, producing effects that are subjectively similar to MDMA.[2] In addition to its effects on monoamine transporters, 5-IAI also exhibits affinity for several serotonin receptor subtypes, which may contribute to its distinct pharmacological effects compared to other entactogens like MDMA.[4]

Signaling Pathway of 5-IAI at the Synapse

Caption: Proposed mechanism of 5-IAI at a monoaminergic synapse.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 5-IAI's interaction with monoamine transporters and serotonin receptors.

Table 1: Monoamine Transporter Inhibition and Release
TransporterInhibition (IC50, nM)Release (EC50, nM)
SERT 251 ± 39128 ± 10
NET 433 ± 605,530 ± 1,010
DAT 2,438 ± 2131,021 ± 136

Data extracted from Simmler et al., 2014.

Table 2: Serotonin Receptor Binding Affinities
ReceptorBinding Affinity (Ki, nM)
5-HT1A 1,840 ± 150
5-HT2A 2,670 ± 230
5-HT2C >10,000

Data extracted from Simmler et al., 2014.

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the pharmacological profile of 5-IAI.

Radioligand Binding Assays for Serotonin Receptors

These assays determine the affinity of 5-IAI for specific serotonin receptor subtypes.

  • Cell Culture and Membrane Preparation:

    • Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptors are cultured in appropriate media.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Assay:

    • Assays are performed in 96-well plates.

    • Membrane preparations are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, or [3H]mesulergine for 5-HT2C) and varying concentrations of 5-IAI.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

    • Incubation is carried out at a specific temperature for a defined period to reach equilibrium.

  • Data Analysis:

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters is quantified using liquid scintillation counting.

    • IC50 values are determined by non-linear regression analysis of the competition binding data.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vitro Monoamine Transporter Uptake and Release Assays

These experiments assess the ability of 5-IAI to inhibit the reuptake of monoamines and to induce their release.

  • Cell Culture:

    • HEK 293 cells stably expressing the human SERT, DAT, or NET are used.

  • Uptake Inhibition Assay:

    • Cells are pre-incubated with varying concentrations of 5-IAI.

    • A radiolabeled monoamine substrate (e.g., [3H]5-HT, [3H]dopamine, or [3H]norepinephrine) is added, and uptake is allowed to proceed for a short period.

    • Uptake is terminated by washing with ice-cold buffer.

    • The amount of radiolabel accumulated inside the cells is measured by scintillation counting.

    • IC50 values for uptake inhibition are calculated.

  • Release Assay:

    • Cells are preloaded with a radiolabeled monoamine.

    • After washing to remove excess radiolabel, cells are incubated with varying concentrations of 5-IAI.

    • The amount of radioactivity released into the supernatant is measured at specific time points.

    • EC50 values for monoamine release are determined.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture HEK 293 Cell Culture (Transfected with Transporters/Receptors) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Uptake_Assay Monoamine Uptake Inhibition Assay Cell_Culture->Uptake_Assay Release_Assay Monoamine Release Assay Cell_Culture->Release_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis_InVitro Data Analysis (IC50, Ki, EC50) Binding_Assay->Data_Analysis_InVitro Uptake_Assay->Data_Analysis_InVitro Release_Assay->Data_Analysis_InVitro Animal_Model Animal Model (e.g., Rats) Drug_Discrimination Drug Discrimination Paradigm Animal_Model->Drug_Discrimination Neurotoxicity_Study Neurotoxicity Assessment Animal_Model->Neurotoxicity_Study Data_Analysis_InVivo Data Analysis (Behavioral Response, Neurochemical Changes) Drug_Discrimination->Data_Analysis_InVivo Neurotoxicity_Study->Data_Analysis_InVivo

Caption: General experimental workflow for characterizing 5-IAI.

In Vivo Drug Discrimination Studies

These studies in animal models are used to assess the subjective effects of 5-IAI.

  • Animals:

    • Male Sprague-Dawley rats are typically used.

  • Training:

    • Rats are trained to discriminate between an intraperitoneal injection of a known drug (e.g., MDMA) and saline in a two-lever operant conditioning chamber.

    • Pressing one lever after receiving the drug results in a food reward, while pressing the other lever after receiving saline results in a reward.

  • Testing:

    • Once the rats have learned to reliably discriminate between the drug and saline, they are tested with various doses of 5-IAI.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis:

    • Full substitution is considered to have occurred if a dose of 5-IAI results in a high percentage (typically >80%) of responding on the drug-appropriate lever.

Neurotoxicity Assessment

These studies evaluate the potential for 5-IAI to cause long-term damage to serotonergic neurons.

  • Animals and Dosing:

    • Rats are administered a high dose of 5-IAI (e.g., 40 mg/kg, subcutaneously).

  • Tissue Collection and Analysis:

    • One week after drug administration, the animals are euthanized, and brain regions such as the cortex and hippocampus are dissected.

    • Levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) are measured using high-performance liquid chromatography (HPLC).

    • The density of serotonin transporter sites is determined by radioligand binding assays on brain tissue homogenates using a specific SERT radioligand like [3H]paroxetine.

  • Data Analysis:

Discussion and Conclusion

The pharmacological profile of 5-IAI indicates that it is a potent serotonin and norepinephrine releasing agent and reuptake inhibitor, with weaker effects on the dopamine system.[3] Its ability to substitute for MDMA in drug discrimination studies suggests that it produces similar subjective effects in animals.[1] Notably, early research suggested that 5-IAI is less neurotoxic to serotonin neurons than its amphetamine analog, p-iodoamphetamine, and MDMA.[1] However, its affinity for 5-HT receptors, particularly the 5-HT2A receptor, may contribute to a different spectrum of behavioral effects compared to MDMA, potentially including hallucinogen-like properties.[4]

The data presented in this guide provide a solid foundation for further research into the therapeutic potential and abuse liability of 5-IAI and related aminoindane derivatives. The detailed experimental protocols offer a starting point for researchers wishing to replicate or expand upon these findings. Future studies should aim to further elucidate the role of 5-HT receptor interactions in the overall pharmacological effects of 5-IAI and to conduct more comprehensive long-term neurotoxicity assessments.

logical_relationship Amphetamine Amphetamine p_Iodoamphetamine p_Iodoamphetamine Amphetamine->p_Iodoamphetamine Iodination 2_Aminoindane 2_Aminoindane Amphetamine->2_Aminoindane Cyclization 5_IAI 5_IAI p_Iodoamphetamine->5_IAI Cyclization 2_Aminoindane->5_IAI Iodination MDMA MDMA 5_IAI->MDMA Similar Mechanism

Caption: Structural and functional relationships of 5-IAI.

References

5-Iodo-2-aminoindane: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Nomenclature and Chemical Identity

Chemical and Physical Properties

The key chemical and physical properties of 5-Iodo-2-aminoindane are summarized in the table below. This data is crucial for its handling, formulation, and analysis in a research setting.

PropertyValueReference(s)
IUPAC Name 5-iodo-2,3-dihydro-1H-inden-2-amine[3][6]
Synonyms 5-IAI, 5-iodo-2-aminoindan[3][6]
CAS Number 132367-76-1[3][4][6]
Molecular Formula C₉H₁₀IN[3][4][6]
Molar Mass 259.090 g·mol⁻¹[3][4][6]
Appearance Powder[6]
Purity ≥98.0%[6]
Solubility DMF: 0.3 mg/ml; DMSO: 0.5 mg/ml; Methanol: 1 mg/ml[6][9]
Storage -20°C[6][9]
Stability ≥ 2 years (at -20°C)[6]
Canonical SMILES C1C(CC2=C1C=CC(=C2)I)N[3]
InChI Key BIHPYCDDPGNWQO-UHFFFAOYSA-N[3][4]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various routes. A common approach involves the modification of an indanone or indene precursor, or the cyclization of a substituted phenylpropanoic acid.[5][10] A specific method for synthesizing the enantiomer (S)-5-iodo-2-aminoindan hydrochloride has been described, starting from (S)-Phenylalanine.[11]

General Synthetic Protocol Overview: [3][11]

  • Starting Material Protection: The synthesis often begins with a suitable precursor like (S)-Phenylalanine. The amino group is protected, for example, with a trifluoroacetyl group, to prevent unwanted side reactions during subsequent steps.[11]

  • Iodination: An iodine atom is introduced onto the aromatic ring at the desired position (para- to the eventual cyclopentane ring fusion). This is an electrophilic aromatic substitution reaction, which can be accomplished using reagents such as iodine (I₂) and potassium iodate (KIO₄) in the presence of sulfuric acid and acetic acid.[3][11]

  • Cyclization: The protected and iodinated intermediate undergoes an intramolecular Friedel-Crafts reaction to form the indanone ring system.[10][11]

  • Reduction and Amination: The ketone group of the indanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).[11] This intermediate alcohol is then further reduced to the indane scaffold using a reagent system such as triethylsilane and boron trifluoride etherate (BF₃·Et₂O).[11] If starting from an indanone without the amino group already present, this stage would involve reductive amination steps to introduce the amine at the 2-position.

  • Deprotection and Salt Formation: The protecting group (e.g., trifluoroacetyl) is removed from the amino group, typically under basic conditions (e.g., K₂CO₃ solution).[11] The final product, this compound, can then be isolated as a free base or converted to a salt, such as the hydrochloride salt, by treatment with an acid (e.g., saturated HCl in ether) to improve stability and handling.[11]

Pharmacology and Mechanism of Action

Additionally, 5-IAI exhibits affinity for several serotonin receptors, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸, as well as α₂-adrenergic receptors.[4][8]

5-IAI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron IAI This compound (5-IAI) SERT SERT IAI->SERT Binds to & inhibits DAT DAT IAI->DAT Binds to & inhibits NET NET IAI->NET Binds to & inhibits Release Monoamine Release SERT->Release Induces non-vesicular release (efflux) DAT->Release Induces non-vesicular release (efflux) NET->Release Induces non-vesicular release (efflux) Vesicle Synaptic Vesicles (5-HT, DA, NE) Monoamines ↑ Increased Synaptic Serotonin (5-HT) Dopamine (DA) Norepinephrine (NE) Release->Monoamines Receptors Postsynaptic Receptors Monoamines->Receptors Bind to Effect Psychoactive Effects (Entactogenic) Receptors->Effect Signal Transduction

Figure 1: Mechanism of action for this compound (5-IAI).

Safety and Toxicology

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Iodo-2-aminoindane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-aminoindane (5-IAI) is a research chemical of the aminoindane class, structurally related to amphetamine and its analogues.[1][2] As a hydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical for its handling, formulation, and interpretation in preclinical studies. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound hydrochloride. Due to the limited availability of public data for this specific compound, this guide also furnishes detailed, best-practice experimental protocols for determining its solubility and stability profiles in a research or drug development setting. These protocols are based on established methodologies such as the shake-flask method for solubility and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound hydrochloride is a derivative of 2-aminoindane and is recognized as a serotonin-norepinephrine-dopamine releasing agent.[1] Its rigid structure makes it a valuable tool in structure-activity relationship studies.[3] Understanding the solubility and stability of this compound is fundamental for ensuring accurate and reproducible results in pharmacological and toxicological research. Poor solubility can affect bioavailability and dose-response relationships, while instability can lead to the formation of degradation products with potentially different biological activities and toxicities. This guide serves as a core technical resource, consolidating available data and providing actionable protocols for its comprehensive physicochemical characterization.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 5-iodo-2,3-dihydro-1H-inden-2-amine hydrochloride[4]
Synonyms 5-IAI HCl, 5-iodo-2-aminoindan HCl[4]
CAS Number 446879-25-0[5]
Molecular Formula C₉H₁₀IN · HCl[6]
Molecular Weight 295.55 g/mol [6]
Appearance White to off-white crystalline solid[6]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The hydrochloride salt form of this compound is expected to enhance its aqueous solubility compared to the free base.[3]

Quantitative Solubility Data

Quantitative solubility data for this compound hydrochloride is sparse in publicly available literature. The following table summarizes the known data.

SolventTemperature (°C)Solubility (mg/mL)MethodReference
Dimethylformamide (DMF)Not Specified~0.3Not Specified[6]
Dimethyl sulfoxide (DMSO)Not Specified~0.5Not Specified[6]
MethanolNot Specified~1.0Not Specified[6]
WaterNot SpecifiedData not available--
Phosphate Buffer (pH 7.4)Not SpecifiedData not available--
EthanolNot SpecifiedData not available--
Experimental Protocol: Determination of Aqueous and Non-Aqueous Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents at controlled temperatures.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.9% saline, ethanol, propylene glycol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound hydrochloride to a series of vials containing a known volume of each test solvent. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of this compound hydrochloride.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

Data Analysis: The solubility is reported as the mean concentration (e.g., in mg/mL or µg/mL) from at least three replicate experiments for each solvent and temperature condition.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess 5-IAI HCl to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Sedimentation C->D E Centrifugation D->E F Collect & filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate solubility H->I

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[7][8]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify the resulting degradation products.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Purified water

  • Photostability chamber with controlled light (UV and visible) and temperature exposure

  • Oven for thermal stress studies

  • HPLC system with PDA and Mass Spectrometry (MS) detectors

  • NMR spectrometer for structural elucidation of major degradants

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Store at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Store under the same conditions as acid hydrolysis. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%). Store at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven for a defined period.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC-PDA-MS method. The method should be capable of separating the parent compound from all degradation products.

    • Characterize the major degradation products using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Data Analysis:

  • Calculate the percentage of degradation of this compound hydrochloride under each stress condition.

  • Identify and propose structures for the major degradation products based on their mass spectral and NMR data.

  • Propose potential degradation pathways.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl) F HPLC-PDA-MS Analysis A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Thermal Stress (Heat) D->F E Photolytic Stress (Light - ICH Q1B) E->F G Identify & Quantify Degradants F->G H Structural Elucidation (HRMS, NMR) G->H I Propose Degradation Pathways H->I Start 5-IAI HCl Sample Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for forced degradation studies of this compound HCl.

Mechanism of Action and Potential Signaling Pathways

This compound acts as a releasing agent for serotonin, norepinephrine, and dopamine by interacting with their respective transporters (SERT, NET, and DAT).[1] This action leads to an increase in the extracellular concentrations of these neurotransmitters, which is responsible for its psychoactive effects.

G cluster_neuron Presynaptic Neuron cluster_transporters Monoamine Transporters IAI This compound HCl SERT SERT IAI->SERT Inhibits reuptake & promotes efflux NET NET IAI->NET Inhibits reuptake & promotes efflux DAT DAT IAI->DAT Inhibits reuptake & promotes efflux Synapse Synaptic Cleft (Increased 5-HT, NE, DA) SERT->Synapse Monoamine Release NET->Synapse Monoamine Release DAT->Synapse Monoamine Release Vesicle Synaptic Vesicles (5-HT, NE, DA) Vesicle->SERT Vesicle->NET Vesicle->DAT

Caption: Mechanism of action of this compound HCl on monoamine transporters.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound hydrochloride and provides detailed experimental protocols for its comprehensive characterization. While existing data is limited, the provided methodologies offer a robust framework for researchers and drug development professionals to generate the necessary data to support their studies. A thorough understanding of these physicochemical properties is essential for the reliable use of this compound in a scientific setting and for any future development efforts. It is recommended that researchers generate specific solubility and stability data for their batches of this compound hydrochloride using the protocols outlined in this guide to ensure the accuracy and validity of their experimental results.

References

Early Studies on 5-Iodo-2-aminoindan (5-IAI) and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-aminoindan (5-IAI) is a rigid analogue of the neurotoxic amphetamine, p-iodoamphetamine (PIA). It belongs to the 2-aminoindan class of compounds, which are structurally related to amphetamines and have been investigated for their psychoactive and potential therapeutic effects. Early research on 5-IAI and its analogues, primarily conducted in the 1990s, aimed to explore their pharmacological profile, particularly their interactions with monoamine transporters, and to assess their potential for neurotoxicity. This technical guide provides an in-depth overview of these early studies, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Pharmacological Data

The primary mechanism of action of 5-IAI and its analogues is their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds can act as inhibitors of monoamine reuptake and/or as releasing agents.

Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of 5-IAI and its analogues for DAT, NET, and SERT. Lower Ki values indicate higher binding affinity.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Reference(s)
5-IAI 992 or 2,300311 or 760241 or 2,500
MDAI 1,334117114[1]
2-AI 43986>10,000[1]
MEAI 2,646861134
MMAI >10,0003,10131[1]
Monoamine Release

The ability of these compounds to induce the release of monoamines is a key aspect of their pharmacological profile. The following table presents the half-maximal effective concentrations (EC50, nM) for dopamine, norepinephrine, and serotonin release. Lower EC50 values indicate greater potency as a releasing agent.

Note: Specific EC50 values for monoamine release by 5-IAI have not been reported in the reviewed literature. However, its relative potency for monoamine release is described as serotonin > dopamine > norepinephrine.

CompoundDopamine Release (EC50, nM)Norepinephrine Release (EC50, nM)Serotonin Release (EC50, nM)Reference(s)
5-IAI Not ReportedNot ReportedNot Reported
MDAI 1,334117114[1]
2-AI 43986>10,000[1]
MEAI 2,646861134
MMAI >10,0003,10131[1]

Key Experimental Protocols

This section details the methodologies employed in the early studies to characterize 5-IAI and its analogues.

Synthesis of 5-Iodo-2-aminoindan (5-IAI)

The synthesis of 5-IAI can be achieved through a multi-step process, with a common route starting from 2-aminoindan. The following is a representative synthetic scheme.

cluster_synthesis Synthesis of 5-IAI start 2-Aminoindan step1 Protection of the amino group (e.g., with trifluoroacetic anhydride) start->step1 step2 Iodination of the aromatic ring (e.g., with I2 and HIO3) step1->step2 step3 Deprotection of the amino group (e.g., by hydrolysis) step2->step3 end 5-Iodo-2-aminoindan (5-IAI) step3->end

A generalized synthetic pathway for 5-IAI.

A specific procedure for the synthesis of the (S)-enantiomer of 5-IAI hydrochloride has been described starting from (S)-phenylalanine. This involves protection of the amino group, direct iodination, Friedel-Crafts cyclization, reduction of the resulting indanone, and final deprotection.

In Vitro Monoamine Transporter Binding Assay

These assays are performed to determine the affinity of the compounds for the monoamine transporters.

cluster_binding Monoamine Transporter Binding Assay Workflow prep Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT/NET) incubate Incubate synaptosomes with a radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT) and varying concentrations of the test compound (5-IAI or analogue) prep->incubate separate Separate bound from free radioligand (e.g., by rapid filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., by liquid scintillation counting) separate->quantify analyze Analyze data to determine Ki values quantify->analyze

Workflow for monoamine transporter binding assays.

Detailed Steps:

  • Synaptosome Preparation: Rat brain regions (e.g., striatum for DAT, cortex or hippocampus for SERT and NET) are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are then resuspended in an appropriate buffer.

  • Incubation: The synaptosomal preparation is incubated with a specific radiolabeled ligand for the transporter of interest and a range of concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Monoamine Release Assay

These assays measure the ability of a compound to induce the release of monoamines from presynaptic terminals.

cluster_release Monoamine Release Assay Workflow prep Prepare and pre-load synaptosomes with a radiolabeled monoamine (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) wash Wash synaptosomes to remove excess radiolabel prep->wash superfuse Superfuse synaptosomes with buffer containing varying concentrations of the test compound wash->superfuse collect Collect superfusate fractions over time superfuse->collect quantify Quantify radioactivity in each fraction (liquid scintillation counting) collect->quantify analyze Analyze data to determine EC50 values for release quantify->analyze

Workflow for monoamine release assays.

Detailed Steps:

  • Synaptosome Preparation and Pre-loading: Synaptosomes are prepared as described above and then incubated with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the nerve terminals.

  • Superfusion: The pre-loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Stimulation: After a baseline period, the superfusion buffer is switched to one containing the test compound at various concentrations.

  • Fraction Collection: The superfusate is collected in fractions at regular intervals.

  • Quantification and Analysis: The amount of radioactivity in each fraction is determined by liquid scintillation counting. The release of the radiolabeled monoamine is expressed as a percentage of the total radioactivity in the synaptosomes at the beginning of the stimulation period. Dose-response curves are then constructed to determine the EC50 value for release.

In Vivo Neurotoxicity Assessment

The neurotoxic potential of 5-IAI was a key focus of early research, particularly in comparison to its non-rigid analogue, PIA.

Experimental Design (based on Nichols et al., 1991): [2]

  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: A single high dose of 5-IAI (40 mg/kg) or PIA (40 mg/kg) was administered.

  • Sacrifice: Animals were sacrificed one week after drug administration.

  • Neurochemical Analysis: Brain regions (e.g., cortex and hippocampus) were dissected and analyzed for levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using high-performance liquid chromatography with electrochemical detection (HPLC-EC). The density of serotonin uptake sites was also assessed.

Key Findings: [2]

  • PIA (40 mg/kg) produced significant reductions in 5-HT and 5-HIAA levels in both the cortex and hippocampus, indicative of serotonergic neurotoxicity.

  • 5-IAI (40 mg/kg) did not cause significant deficits in serotonin markers, with only a slight, though statistically significant, decrease in hippocampal 5-HT levels.

Signaling Pathways and Logical Relationships

The pharmacological effects of 5-IAI and its analogues are primarily mediated through their interaction with monoamine transporters, leading to alterations in synaptic neurotransmitter levels.

cluster_pathway Mechanism of Action of 5-IAI at the Synapse IAI 5-IAI Transporter Monoamine Transporter (DAT, NET, SERT) IAI->Transporter Binds to Reuptake Inhibition of Monoamine Reuptake Transporter->Reuptake Release Induction of Monoamine Release Transporter->Release Synaptic_Conc Increased Synaptic Concentration of Monoamines Reuptake->Synaptic_Conc Release->Synaptic_Conc Postsynaptic Activation of Postsynaptic Receptors Synaptic_Conc->Postsynaptic Effect Downstream Physiological Effects Postsynaptic->Effect

Simplified signaling pathway for 5-IAI.

Conclusion

Early studies on 5-IAI and its analogues established them as compounds that primarily interact with monoamine transporters. 5-IAI itself demonstrates a preference for the serotonin and norepinephrine transporters. A key finding from this initial research was the apparent lack of significant serotonergic neurotoxicity of 5-IAI compared to its non-rigid counterpart, PIA, at high doses. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of the initial characterization of this class of compounds for researchers and drug development professionals. Further research would be necessary to fully elucidate the monoamine releasing properties of 5-IAI and to conduct a more comprehensive toxicological evaluation.

References

5-Iodo-2-aminoindane as a rigid analogue of p-iodoamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Iodo-2-aminoindane (5-IAI) as a Rigid Analogue of p-Iodoamphetamine (PIA)

Introduction

This compound (5-IAI) is a synthetic compound of the 2-aminoindane family, which acts as a monoamine releasing agent.[1] It was developed in the 1990s by a team at Purdue University led by David E. Nichols.[1] 5-IAI is a rigid analogue of para-iodoamphetamine (PIA), a halogenated amphetamine known for its potent effects on the serotonin system and its associated neurotoxicity.[2][3] The core concept behind the design of 5-IAI was to create a molecule with a conformationally restricted structure to investigate the structure-activity relationships (SAR) of PIA.[3][4] By incorporating the flexible ethylamine side chain of amphetamine into a rigid indane ring system, researchers aimed to reduce or eliminate the serotonergic neurotoxicity observed with PIA while retaining its characteristic psychoactive effects.[3][5]

This technical guide provides a comprehensive overview of 5-IAI, focusing on its relationship to PIA. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemistry, pharmacology, experimental protocols, and the critical insights gained from studying this rigid analogue.

Chemical Profile and Synthesis

para-Iodoamphetamine (PIA) , or 4-iodoamphetamine (4-IA), is a phenethylamine and amphetamine derivative.[2] Its synthesis can be achieved through various methods, including the diazotization of p-aminophentermine followed by decomposition of the diazonium salt with potassium iodide.[7]

This compound (5-IAI) synthesis has been described in the scientific literature. One notable method begins with (S)-Phenylalanine, which is first protected with a trifluoroacetyl group. The resulting compound undergoes direct iodination. Subsequently, a Friedel-Crafts reaction induces cyclization, followed by reduction steps to form the indan derivative. The final product is isolated as a hydrochloride salt to improve solubility for pharmacological studies.[4][8]

Pharmacological Profile: A Comparative Analysis

Data Presentation: In Vitro Pharmacology

The following table summarizes the in vitro data for 5-IAI and PIA, comparing their potency as inhibitors of monoamine uptake.

CompoundTargetAssay TypeSpeciesPreparationPotencyReference
p-Iodoamphetamine (PIA) SERT[3H]-5-HT Uptake InhibitionRatBrain Cortical Synaptosomes~2x potency of PCA[3]
This compound (5-IAI) SERT[3H]-5-HT Uptake InhibitionRatBrain Cortical Synaptosomes~0.75x potency of PCA[3]
This compound (5-IAI) DATUptake InhibitionRatBrain Cortical SynaptosomesWeak Inhibitor[6]
This compound (5-IAI) NETUptake InhibitionRatBrain Cortical SynaptosomesWeak Inhibitor[6]
p-Iodoamphetamine (PIA) 5-HT1 ReceptorRadioligand Binding--Ki = 7,660 nM[2]
p-Iodoamphetamine (PIA) 5-HT2 ReceptorRadioligand Binding--Ki = 43,000 nM[2]
This compound (5-IAI) 5-HT2A ReceptorRadioligand Binding--Exhibits relevant binding[9]

Note: PCA (p-chloroamphetamine) is a potent and well-characterized serotonin releasing agent and neurotoxin often used as a reference compound.

Data Presentation: In Vivo Neurotoxicity

A key objective in the development of 5-IAI was to create a non-neurotoxic analogue of PIA.[3] The table below presents the results of in vivo studies assessing serotonergic deficits following high-dose administration of the compounds.

CompoundDoseSpeciesBrain RegionMarker% Reduction vs. ControlReference
p-Iodoamphetamine (PIA) 40 mg/kgRatCortex5-HT40%[3]
5-HIAA40%[3]
5-HT Uptake Sites40%[3]
HippocampusAll 5-HT MarkersSignificant Decrease[3]
This compound (5-IAI) 40 mg/kgRatCortex5-HTNo Significant Change[3]
5-HIAA~15% (Not Statistically Significant)[3]
5-HT Uptake Sites~15% (Statistically Significant)[3]
Hippocampus5-HTSlight but Significant Decrease[3]

These results confirm that while PIA produces significant serotonergic deficits, its rigid analogue 5-IAI is substantially less neurotoxic.[3] Neither compound was found to affect catecholamine levels.[3]

Behavioral Effects

In animal drug discrimination tests, both 5-IAI and PIA fully substitute for 3,4-methylenedioxymethamphetamine (MDMA), indicating they produce similar subjective entactogenic effects in rodents.[1][2][3] Anecdotal human reports describe the effects of 5-IAI as entactogenic, promoting sociability and trust, but with notably less euphoria and stimulation compared to MDMA.[1] The typical human dosage is reported to be between 100 to 200 mg with a duration of 2 to 4 hours.[1]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This in vitro assay is fundamental for determining a compound's potency at inhibiting the reuptake of neurotransmitters like serotonin.

Methodology:

  • Synaptosome Preparation: Cerebral cortices from rats are dissected and homogenized in a sucrose solution. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is further centrifuged at high speed to isolate the synaptosomes (nerve terminals), which are then resuspended in a buffer.

  • Incubation: Aliquots of the synaptosome preparation are pre-incubated with various concentrations of the test compounds (e.g., 5-IAI, PIA) or a vehicle control.

  • Uptake Initiation: The uptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter, such as [3H]-Serotonin ([3H]-5-HT).

  • Uptake Termination: After a short incubation period (typically a few minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radioligand to pass through. The filters are washed immediately with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50 value) is calculated by non-linear regression analysis of the concentration-response curves.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Dissect Rat Cerebral Cortex prep2 Homogenize in Sucrose Buffer prep1->prep2 prep3 Centrifuge to Remove Debris prep2->prep3 prep4 High-Speed Centrifugation to Isolate Synaptosomes prep3->prep4 assay1 Pre-incubate Synaptosomes with Test Compound (e.g., 5-IAI) prep4->assay1 assay2 Add [3H]-Serotonin to Initiate Uptake assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate by Rapid Filtration assay3->assay4 assay5 Wash Filters with Ice-Cold Buffer assay4->assay5 analysis1 Measure Radioactivity (Scintillation Counting) assay5->analysis1 analysis2 Calculate IC50 Value analysis1->analysis2

Workflow for an in vitro monoamine uptake inhibition assay.
In Vivo Neurotoxicity Assessment

This protocol outlines the general procedure for evaluating the long-term effects of a compound on brain monoamine systems in rodents.

Methodology:

  • Drug Administration: Animals (typically rats) are administered a high dose of the test compound (e.g., 40 mg/kg of 5-IAI or PIA) or a saline vehicle control, often via subcutaneous or intraperitoneal injection.

  • Washout Period: The animals are returned to their housing for a washout period, typically one week, to allow for the clearance of the drug and its acute effects.[3]

  • Tissue Collection: Following the washout period, the animals are euthanized. The brains are rapidly removed, and specific regions of interest, such as the cortex and hippocampus, are dissected on ice.

  • Neurochemical Analysis: The concentrations of monoamines (5-HT, dopamine) and their metabolites (e.g., 5-HIAA) in the tissue samples are quantified. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a standard method for this analysis.

  • Receptor Density Analysis: The density of monoamine transporters (e.g., 5-HT uptake sites) can be measured using autoradiography with a specific radioligand.

  • Statistical Analysis: The data from the drug-treated group are compared to the saline control group using appropriate statistical tests to determine if there are significant reductions in neurochemical markers.

G cluster_analysis Analysis start Start admin Administer High Dose of Compound or Saline start->admin washout One-Week Washout Period admin->washout euthanize Euthanize Animal and Extract Brain washout->euthanize dissect Dissect Cortex & Hippocampus euthanize->dissect hplc HPLC Analysis: Measure 5-HT and 5-HIAA Levels dissect->hplc autorad Autoradiography: Measure 5-HT Uptake Sites dissect->autorad compare Compare Drug vs. Saline Groups hplc->compare autorad->compare end Assess Neurotoxicity compare->end

Generalized workflow for in vivo neurotoxicity assessment.

The Rigid Analogue Concept and SAR

The study of 5-IAI as a rigid analogue of PIA provides crucial insights into the structural requirements for both pharmacological activity and neurotoxicity.

By constraining the flexible side chain of PIA, 5-IAI adopts a specific conformation that is still recognized by the serotonin transporter, as evidenced by its activity as a serotonin releaser.[3] However, this rigid structure appears to be incompatible with the molecular cascade that leads to serotonergic neurotoxicity. This suggests that a specific conformation, likely one that is less favored in the rigid indane structure, is necessary for the neurotoxic effects of halogenated amphetamines.

The reduced neurotoxicity of 5-IAI demonstrates that the entactogenic, MDMA-like subjective effects can be dissociated from the long-term serotonergic damage, a finding of significant importance for the development of safer therapeutic agents.[3]

G cluster_flexible Flexible Amphetamine Core cluster_rigid Rigid Analogue Amphetamine PIA Amphetamine->PIA Iodination IAI PIA->IAI Conformational Restriction Amphetamine_label Amphetamine PIA_label p-Iodoamphetamine (PIA) (Flexible Side Chain) IAI_label This compound (5-IAI) (Rigid Side Chain)

Structural relationship between Amphetamine, PIA, and 5-IAI.

Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 5-Iodo-2-aminoindane (5-IAI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the pharmacological profile of 5-IAI and similar compounds at monoamine transporters and a key serotonin receptor. The described assays are fundamental for determining the potency and selectivity of 5-IAI, thereby offering insights into its mechanism of action and potential physiological effects.

Data Presentation: In Vitro Pharmacological Profile of 5-Iodo-2-aminoindane

The following tables summarize the in vitro binding affinity (Kᵢ), uptake inhibition (IC₅₀), and monoamine release (EC₅₀) data for 5-IAI at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as its binding affinity for various serotonin and adrenergic receptors.

Table 1: Monoamine Transporter Interaction Profile of 5-IAI

ParameterDAT (nM)NET (nM)SERT (nM)Reference(s)
Binding Affinity (Kᵢ) 992311879[4]
Uptake Inhibition (IC₅₀) 992 or 2300612 or 760241 or 2500[4]
Monoamine Release (EC₅₀) >10,000>10,000201[5]

Table 2: Receptor Binding Affinity Profile of 5-IAI

Receptor SubtypeBinding Affinity (Kᵢ, nM)Reference(s)
Serotonin 5-HT₁ₐ High Affinity[3][4]
Serotonin 5-HT₂ₐ High Affinity[3][4]
Serotonin 5-HT₂ₑ High Affinity[3][4]
Serotonin 5-HT₂C High Affinity[3][4]
α₂ₐ-Adrenergic 260[6]
α₂ₑ-Adrenergic 480[6]
α₂C-Adrenergic 90[6]

Experimental Protocols

The following section provides detailed methodologies for key in vitro experiments to assess the effects of 5-IAI.

Protocol 1: Radioligand Competition Binding Assays

This protocol is designed to determine the binding affinity (Kᵢ) of 5-IAI for the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and the serotonin 2A receptor (5-HT₂ₐ).

Objective: To quantify the affinity of 5-IAI for specific neurochemical targets by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, SERT, or 5-HT₂ₐ receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Membrane Preparation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

    • For 5-HT₂ₐ: [³H]Ketanserin or [¹²⁵I]DOI

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT, 10 µM Mianserin for 5-HT₂ₐ).

  • This compound (5-IAI) stock solution.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Homogenizer.

  • Centrifuge.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the target of interest to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold Membrane Preparation Buffer.

    • Centrifuge the homogenate at 4°C (e.g., 20,000 x g for 20 minutes).

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine in the following order:

      • Assay Buffer.

      • A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).

      • Increasing concentrations of 5-IAI (e.g., 0.1 nM to 100 µM).

      • For non-specific binding wells, add the appropriate non-specific control compound.

      • Add the prepared cell membranes (typically 50-100 µg of protein per well).

    • Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C).[7]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of 5-IAI.

    • Plot the specific binding as a function of the logarithm of the 5-IAI concentration.

    • Determine the IC₅₀ value (the concentration of 5-IAI that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Culture HEK-293 Cells harvest Harvest & Wash cell_culture->harvest homogenize Homogenize harvest->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 resuspend1 Resuspend centrifuge1->resuspend1 centrifuge2 Centrifuge resuspend1->centrifuge2 resuspend2 Final Resuspension centrifuge2->resuspend2 protein_assay Protein Assay resuspend2->protein_assay add_membranes Add Cell Membranes protein_assay->add_membranes plate_setup Prepare 96-well Plate add_reagents Add Buffer, Radioligand, 5-IAI plate_setup->add_reagents add_reagents->add_membranes incubation Incubate add_membranes->incubation filtration Filtration & Washing incubation->filtration scint_count Scintillation Counting filtration->scint_count calc_ic50 Calculate IC50 scint_count->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Workflow for Radioligand Competition Binding Assay.
Protocol 2: Neurotransmitter Uptake Inhibition Assay

This protocol measures the ability of 5-IAI to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Objective: To determine the functional potency (IC₅₀) of 5-IAI as an inhibitor of DAT, NET, and SERT.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Cell culture medium.

  • 96-well cell culture plates.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • This compound (5-IAI) stock solution.

  • Non-specific uptake control (e.g., incubation at 4°C or use of a known potent inhibitor).

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Plating:

    • Seed HEK-293 cells expressing the transporter of interest into 96-well plates and grow to form a confluent monolayer.

  • Uptake Assay:

    • Wash the cells with warm Assay Buffer.

    • Pre-incubate the cells with increasing concentrations of 5-IAI or vehicle in Assay Buffer for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold Assay Buffer.

  • Cell Lysis and Counting:

    • Lyse the cells in each well with Lysis Buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage inhibition of specific uptake as a function of the logarithm of the 5-IAI concentration.

    • Calculate the IC₅₀ value using non-linear regression.

G cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_data Data Acquisition & Analysis plate_cells Plate HEK-293 Cells grow_confluent Grow to Confluency plate_cells->grow_confluent wash_cells Wash Cells grow_confluent->wash_cells pre_incubate Pre-incubate with 5-IAI wash_cells->pre_incubate add_radioligand Add Radiolabeled Neurotransmitter pre_incubate->add_radioligand incubate Incubate add_radioligand->incubate terminate Terminate Uptake incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells scint_count Scintillation Counting lyse_cells->scint_count calc_ic50 Calculate IC50 scint_count->calc_ic50

Workflow for Neurotransmitter Uptake Inhibition Assay.
Protocol 3: Calcium Mobilization Assay for 5-HT₂ₐ Receptor Activation

This assay measures the functional activity of 5-IAI as an agonist at the 5-HT₂ₐ receptor by detecting changes in intracellular calcium levels.

Objective: To determine the potency (EC₅₀) and efficacy of 5-IAI in activating the Gq-coupled 5-HT₂ₐ receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Cell culture medium.

  • 96-well black-walled, clear-bottom cell culture plates.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • This compound (5-IAI) stock solution.

  • A known 5-HT₂ₐ receptor agonist as a positive control (e.g., serotonin).

  • A known 5-HT₂ₐ receptor antagonist as a negative control (e.g., ketanserin).

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Seed HEK-293 cells expressing the 5-HT₂ₐ receptor into 96-well black-walled, clear-bottom plates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM), Pluronic F-127, and optionally Probenecid in Assay Buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's injector to add increasing concentrations of 5-IAI to the wells.

    • Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of 5-IAI.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized peak response as a function of the logarithm of the 5-IAI concentration.

    • Calculate the EC₅₀ value (the concentration of 5-IAI that produces 50% of the maximal response) and the maximum efficacy (Eₘₐₓ) using non-linear regression.

G cluster_pathway 5-HT2A Receptor Signaling Pathway IAI 5-IAI HT2A 5-HT2A Receptor IAI->HT2A Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release

Signaling pathway of 5-HT2A receptor activation.

Disclaimer

These protocols are intended as a guide for research purposes only. It is recommended that individual laboratories optimize the specific conditions for their experimental setup. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Application Notes and Protocols for Animal Models in 5-IAI Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Behavioral Effects of 5-IAI in Adolescent Rats

A study investigating the long-term behavioral effects of 5-IAI in adolescent rats (administered 20 mg/kg every 48 hours from postnatal day 35 to 59) revealed significant differences in general activity and cognitive performance when tested in adulthood.

Behavioral ParameterControl Group (Saline)5-IAI Group (20 mg/kg)Statisticp-value
General Activity
Squares Traversed (Mean ± SD)--F(1,14) = 4.89 (declined across days)<0.05
Rearing Behavior (Mean ± SD)8.63 ± 7.9917.87 ± 8.28F(1,14) = 8.72<0.05
Morris Water Maze
Escape Latency (Mean ± SD)3.11 ± 0.41 s3.90 ± 0.68 sF(1,14) = 4.60<0.05

Data from Compton et al. (2018).

Table 2: Monoamine Transporter Inhibition by 5-IAI
Transporter5-IAI Inhibition
Serotonin Transporter (SERT)Preferential Inhibition
Norepinephrine Transporter (NET)Inhibition
Dopamine Transporter (DAT)Effects Observed

Experimental Protocols

Locomotor Activity

Objective: To assess the effects of 5-IAI on spontaneous motor activity. This can indicate stimulant or depressant properties of the compound.

Materials:

  • Open field apparatus (e.g., a square arena with infrared beams or video tracking software)

  • 5-IAI hydrochloride

  • Vehicle (e.g., sterile 0.9% saline)

  • Syringes and needles for administration

  • Animal scale

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, handle each animal and place it in the open field apparatus for a 30-minute habituation session.

  • Drug Preparation: Dissolve 5-IAI hydrochloride in sterile saline to the desired concentrations. Ensure the solution is clear and at room temperature before administration.

  • Administration: Weigh each animal to determine the correct injection volume. Administer 5-IAI or vehicle via the desired route (e.g., intraperitoneal - IP).

  • Testing: Immediately after injection, place the animal in the center of the open field arena. Record locomotor activity for a predefined period (e.g., 60 minutes) using the automated tracking system. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of 5-IAI with the vehicle control group.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of 5-IAI.

Materials:

  • Conditioned Place Preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)

  • 5-IAI hydrochloride

  • Vehicle (e.g., sterile 0.9% saline)

  • Syringes and needles for administration

  • Animal scale

  • Timer

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place each animal in the central compartment (if applicable) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.

  • Conditioning: This phase typically lasts for 4-8 days.

    • Drug Pairing: On drug conditioning days, administer a specific dose of 5-IAI and confine the animal to one of the conditioning compartments for a set duration (e.g., 30 minutes).

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the other, distinct compartment for the same duration. The assignment of drug-paired and vehicle-paired compartments should be counterbalanced across animals.

  • Post-Conditioning (Preference Test): On the day after the final conditioning session, place the animal in the central compartment (in a drug-free state) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline is indicative of a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease suggests conditioned place aversion.

Drug Discrimination

Objective: To assess the subjective effects of 5-IAI by determining if animals can distinguish it from a known substance (e.g., saline or another psychoactive drug like MDMA).

Materials:

  • Standard two-lever operant conditioning chambers

  • 5-IAI hydrochloride

  • Training drug (e.g., MDMA)

  • Vehicle (e.g., sterile 0.9% saline)

  • Syringes and needles for administration

  • Animal scale

Procedure:

  • Training:

    • Food-deprive animals to approximately 85-90% of their free-feeding body weight to motivate lever pressing for food rewards.

    • Train animals to press one lever ("drug lever") after administration of the training drug (e.g., MDMA) and the other lever ("vehicle lever") after administration of the vehicle to receive a food pellet.

    • Training sessions are typically conducted daily, with drug and vehicle days alternating. Training continues until animals achieve a high level of accuracy (e.g., >80% correct responses on both levers before the first reward).

  • Substitution Testing:

    • Once trained, administer various doses of 5-IAI instead of the training drug or vehicle.

    • Record the percentage of responses on the drug-associated lever.

Visualizations

Experimental Workflow for Conditioned Place Preference

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning pre_test Day 1: Baseline Test (15 min free exploration) day2 Day 2: 5-IAI injection + Confine to Paired Side pre_test->day2 day3 Day 3: Saline injection + Confine to Unpaired Side day2->day3 day4 Day 4: 5-IAI injection + Confine to Paired Side day3->day4 day5 Day 5: Saline injection + Confine to Unpaired Side day4->day5 post_test Day 6: Preference Test (15 min free exploration, drug-free) day5->post_test

Caption: Conditioned Place Preference Experimental Workflow.

Proposed Signaling Pathway for 5-IAI Behavioral Effects

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron IAI 5-IAI SERT SERT IAI->SERT Inhibits NET NET IAI->NET Inhibits DAT DAT IAI->DAT Inhibits Serotonin Serotonin Norepinephrine Norepinephrine Dopamine Dopamine Serotonin_cleft Increased Serotonin Serotonin->Serotonin_cleft Increases Concentration HT2A 5-HT2A Receptor Serotonin_cleft->HT2A Activates downstream Downstream Signaling (e.g., PLC, IP3, DAG) HT2A->downstream Initiates behavior Behavioral Effects (e.g., altered locomotion, reward) downstream->behavior Leads to

Caption: Proposed 5-IAI Signaling Pathway.

References

Application Notes and Protocols for the Analytical Detection of 5-Iodo-2-aminoindane (5-IAI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-aminoindane (5-IAI) is a psychoactive substance that has emerged as a research chemical and designer drug.[1] Its structural similarity to other amphetamine-like compounds necessitates the development of sensitive and specific analytical methods for its detection and quantification in various samples, including seized materials and biological matrices. These methods are crucial for forensic analysis, clinical toxicology, and pharmacological research.

This document provides detailed application notes and experimental protocols for the analysis of 5-IAI using Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed to serve as a comprehensive guide for researchers and analysts in the field.

Analytical Methods Overview

The primary analytical techniques for the identification and quantification of 5-IAI are GC-MS and LC-MS/MS. GC-MS is a robust and widely available technique, particularly for the analysis of volatile and semi-volatile compounds.[2] LC-MS/MS offers high sensitivity and specificity, making it ideal for the analysis of trace amounts of 5-IAI in complex biological matrices.[3][4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analytical methods described. It is important to note that the LC-MS/MS data are proposed based on typical performance for similar analytes, as specific validated data for 5-IAI is not widely published.

ParameterGC-MS (with Derivatization)Proposed LC-MS/MS
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 5 ng/mL
Linearity Range 25 - 1000 ng/mL (R² > 0.99)1 - 500 ng/mL (R² > 0.995)
Accuracy (% Bias) ± 15%± 15%
Precision (% RSD) < 15%< 15%
Recovery > 85%> 90%

Experimental Protocols

Protocol 1: GC-MS Analysis of 5-IAI in Seized Material or Reference Standards

This protocol is based on established methods for the analysis of aminoindanes.[2] Derivatization is recommended to improve chromatographic peak shape and sensitivity.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of 5-IAI in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in methanol.

  • Sample Preparation: For solid samples, accurately weigh approximately 10 mg of the homogenized material and dissolve it in 10 mL of methanol. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter.

2. Derivatization

  • Transfer 100 µL of the standard or sample solution to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 325°C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

4. Data Analysis

  • Identify the derivatized 5-IAI peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve generated from the derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Seized Material / Standard Dissolution Dissolve in Methanol Sample->Dissolution Derivatization Derivatize with MBTFA Dissolution->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Protocol 2: Proposed LC-MS/MS Method for 5-IAI in Biological Samples (Blood/Urine)

This proposed protocol provides a starting point for the development and validation of a sensitive LC-MS/MS method for 5-IAI in biological matrices. Optimization and validation are required before routine use.[3][4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 4500 or equivalent.

  • Column: Phenomenex Kinetex F5 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing a standard solution of 5-IAI. A proposed transition would be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.

3. Data Analysis

  • Develop a quantification method using the peak area ratios of the analyte to the internal standard.

  • Validate the method for linearity, LOD, LOQ, accuracy, precision, and recovery according to regulatory guidelines.[5]

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) Pretreat Pre-treatment & IS Spiking Sample->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution & Reconstitution SPE->Elute Injection Inject into LC-MS/MS Elute->Injection Separation Chromatographic Separation Injection->Separation Detection MRM Detection Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Signaling Pathways and Logical Relationships

The analytical process for detecting 5-IAI follows a logical progression from sample receipt to final data reporting. The choice of method is often dictated by the sample matrix and the required sensitivity.

Logical_Relationship Sample Sample Received Matrix Determine Sample Matrix Sample->Matrix GCMS GC-MS Method Matrix->GCMS Seized Material LCMSMS LC-MS/MS Method Matrix->LCMSMS Biological Fluid Data Data Acquisition and Processing GCMS->Data LCMSMS->Data Report Final Report Data->Report

References

Application Note: GC-MS Protocol for the Analysis of 5-Iodo-2-aminoindane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of 5-Iodo-2-aminoindane (5-IAI) using Gas Chromatography-Mass Spectrometry (GC-MS). 5-IAI is a psychoactive substance and a rigid analogue of p-iodoamphetamine, producing MDMA-like effects.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in research, forensic, and pharmaceutical contexts. This application note outlines procedures for direct analysis of 5-IAI as a free base and an optional derivatization step to improve chromatographic performance.

Introduction

This compound is a derivative of 2-aminoindane and has been identified in recreational drug products.[1] As a member of the aminoindane class of novel psychoactive substances (NPS), robust analytical methods are essential for its characterization.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the separation and identification of such compounds due to its high selectivity and sensitivity.[4] This protocol details the necessary steps, from sample preparation to data analysis, for the successful determination of 5-IAI.

Experimental Protocols

Two primary approaches for the GC-MS analysis of 5-IAI are presented: direct analysis of the free base and analysis following derivatization.

Protocol 1: Direct Analysis of this compound

This protocol is adapted from established forensic chemistry methodologies and is suitable for the direct analysis of 5-IAI.

1. Sample Preparation (Base Extraction)

  • Dissolve approximately 1 mg of the 5-IAI sample (or a sample containing the analyte) in a suitable solvent.

  • Perform a base extraction by adding a strong base (e.g., 1M NaOH) to deprotonate the amine, followed by extraction into an organic solvent such as chloroform.

  • Dilute the organic extract to a final concentration of approximately 1 mg/mL for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following parameters have been shown to be effective for the analysis of 5-IAI:

Parameter Setting
GC System Agilent Gas Chromatograph (or equivalent)
Column DB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Injection Mode Split (Split Ratio = 20:1)
Injection Volume 1 µL
Oven Program - Initial Temperature: 100°C, hold for 1.0 min- Ramp: 12°C/min to 300°C- Final Hold: 300°C for 9.0 min
MSD Transfer Line 280°C
MS System Agilent Mass Selective Detector (or equivalent)
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Scan Range 30-550 amu
Acquisition Mode Scan

3. Data Analysis

  • Identification: Compare the obtained mass spectrum and retention time with reference data. The expected retention time for 5-IAI under these conditions is approximately 8.932 minutes.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Protocol 2: Analysis with Derivatization

Derivatization can improve peak shape, reduce tailing, and enhance the thermal stability of amino compounds.[4][5] Acylation with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) is a common approach for primary amines.[4][5]

1. Derivatization Procedure (General)

  • Place a dried aliquot of the sample extract in a reaction vial.

  • Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of the derivatizing reagent (e.g., HFBA).

  • Seal the vial and heat at 70°C for 30 minutes.[6]

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Parameters

The GC-MS parameters will be similar to those in Protocol 1, but the oven temperature program may need to be optimized to ensure good separation of the derivatized analyte from any byproducts.

Quantitative Data

The following tables summarize the available quantitative data for the GC-MS analysis of this compound.

Table 1: Chromatographic and Mass Spectrometric Data for Direct Analysis of 5-IAI

ParameterValue
Retention Time (min) 8.932
Molecular Ion (m/z) 259
Key Mass Fragments (m/z) 242, 231, 217, 130, 115, 105, 103, 89, 77, 63, 51, 39

Table 2: Quantitative Performance (Limits of Detection and Quantification)

ParameterValue
Limit of Detection (LOD) Not reported in the literature. To be determined empirically.
Limit of Quantification (LOQ) Not reported in the literature. To be determined empirically.

Note on LOD/LOQ Determination: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined experimentally. A common method is to analyze a series of progressively more dilute concentrations of a certified standard. The LOD can be established as the concentration at which the signal-to-noise ratio is greater than 3, and the LOQ where the signal-to-noise ratio is greater than 10, with acceptable precision and accuracy.[7][8]

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound is characterized by a strong molecular ion peak at m/z 259. Other significant fragments are observed, which are characteristic of the aminoindane structure.[3]

Table 3: Major Mass Spectral Fragments of this compound

m/zProposed Fragment Identity
259 [M]+ (Molecular Ion)
242 [M - NH3]+
132 [M - I]+
115-117 Indane and indene ions
91 Tropylium ion
77 Phenyl ion

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis Options cluster_instrument Instrumental Analysis cluster_data Data Processing sample Sample containing 5-IAI extraction Base Extraction (e.g., with Chloroform) sample->extraction direct_analysis Direct Analysis extraction->direct_analysis derivatization Derivatization (e.g., with HFBA) extraction->derivatization gcms_direct GC-MS Analysis (Protocol 1) direct_analysis->gcms_direct gcms_deriv GC-MS Analysis (Protocol 2 - Optimized) derivatization->gcms_deriv data_analysis Data Analysis: - Retention Time - Mass Spectrum gcms_direct->data_analysis gcms_deriv->data_analysis quantification Quantification (with Calibration Curve) data_analysis->quantification identification Compound Identification data_analysis->identification report Final Report quantification->report identification->report

References

Application Notes and Protocols for Radiolabeling and Use of [¹²⁵I]5-Iodo-2-aminoindane in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed protocols for the radiolabeling of 5-IAI with Iodine-125 and its subsequent use in saturation and competition binding assays to characterize its interaction with monoamine transporters.

Data Presentation

Table 1: In Vitro Binding Profile of 5-Iodo-2-aminoindane (5-IAI)

TargetAssay TypePreparationKey FindingsReference
Serotonin Transporter (SERT)[³H]5-HT Uptake InhibitionRat brain cortical synaptosomesPotent inhibitor, ~75% the potency of p-chloroamphetamine (PCA). Potent releaser of non-vesicular 5-HT.[2][4]
Norepinephrine Transporter (NET)Uptake InhibitionRat brain cortical synaptosomesWeak inhibitor.[4]
Dopamine Transporter (DAT)Uptake InhibitionRat brain cortical synaptosomesWeak inhibitor.[4]
5-HT₂A ReceptorBinding AffinityNot specifiedExhibits relevant binding.[1]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with ¹²⁵I

This protocol describes the synthesis of [¹²⁵I]5-IAI from a non-iodinated precursor via electrophilic radioiodination. A common method involves the use of a tin precursor for high specific activity labeling.

Materials:

  • N-Boc-2-aminoindane (precursor)

  • Tri-n-butyltin chloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium [¹²⁵I]Iodide (Na¹²⁵I)

  • Oxidizing agent (e.g., Chloramine-T or Iodo-Gen®)

  • Reaction buffer: 50 mM Phosphate buffer, pH 7.4

  • Quenching solution: Sodium metabisulfite

  • Trifluoroacetic acid (TFA)

  • HPLC system with a reverse-phase C18 column for purification

  • Mobile phase: Acetonitrile/water gradient with 0.1% TFA

  • Thin Layer Chromatography (TLC) materials for analysis

Procedure:

  • Synthesis of the Tin Precursor:

    • Synthesize the N-Boc-5-(tri-n-butylstannyl)-2-aminoindane precursor from N-Boc-2-aminoindane and tri-n-butyltin chloride using a palladium-catalyzed reaction. This step is typically performed by a radiochemist in a specialized facility.

  • Radioiodination Reaction:

    • To a reaction vial coated with Iodo-Gen® (100 µg), add 5-10 µg of the tin precursor dissolved in a small volume of an appropriate organic solvent (e.g., methanol or ethanol).

    • Add 1-5 mCi of Na¹²⁵I in 50 µL of phosphate buffer.

    • Allow the reaction to proceed at room temperature for 10-15 minutes with gentle agitation.

  • Quenching the Reaction:

    • Add 100 µL of sodium metabisulfite solution to quench the reaction and reduce any unreacted iodine.

  • Deprotection:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Add 100 µL of TFA to remove the Boc protecting group. Let it react for 5-10 minutes at room temperature.

    • Neutralize the reaction with a suitable base (e.g., ammonium hydroxide) and evaporate to dryness.

  • Purification:

    • Reconstitute the residue in the HPLC mobile phase.

    • Purify the [¹²⁵I]5-IAI using a semi-preparative HPLC system.

    • Collect the fraction corresponding to the product peak.

  • Quality Control:

    • Determine the radiochemical purity and specific activity of the final product using analytical HPLC and by measuring the radioactivity and mass of the product.

    • Confirm the identity of the product by co-elution with a non-radioactive 5-IAI standard.

Protocol 2: Saturation Binding Assay for [¹²⁵I]5-IAI

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]5-IAI on a given target, for example, the serotonin transporter in brain tissue homogenates.[5][6]

Materials:

  • [¹²⁵I]5-IAI of high specific activity

  • Tissue preparation (e.g., rat brain cortical synaptosomes or cell membranes expressing the target transporter)

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding displacer: A high concentration (e.g., 10 µM) of a known high-affinity ligand for the target (e.g., fluoxetine for SERT).

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation counter or gamma counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of [¹²⁵I]5-IAI in binding buffer. A typical concentration range would be 0.01 to 20 nM.

    • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding.

    • Total Binding Wells: Add 50 µL of binding buffer, 50 µL of the appropriate [¹²⁵I]5-IAI dilution, and 100 µL of the membrane preparation (typically 20-50 µg of protein).

    • Non-specific Binding Wells: Add 50 µL of the non-specific binding displacer, 50 µL of the corresponding [¹²⁵I]5-IAI dilution, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[5]

    • Wash the filters 3-4 times with ice-cold wash buffer (binding buffer) to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials or tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding as a function of the radioligand concentration.

    • Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.[5]

Protocol 3: Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the target receptor/transporter by measuring its ability to compete with a fixed concentration of [¹²⁵I]5-IAI.[6]

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled test compounds.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compounds.

    • In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]5-IAI (typically at or below its Kd value), and increasing concentrations of the unlabeled test compound.

    • Include control wells for total binding (no test compound) and non-specific binding (with a saturating concentration of a known displacer).

  • Incubation, Filtration, and Counting:

    • Follow the same procedures as described in the saturation binding assay (steps 2-4).

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[5]

Mandatory Visualizations

experimental_workflow cluster_radiolabeling Protocol 1: Radiolabeling cluster_binding_assay Protocols 2 & 3: Binding Assays precursor Tin Precursor (N-Boc-5-stannyl-2-aminoindane) radioiodination Radioiodination (Na¹²⁵I, Iodo-Gen®) precursor->radioiodination deprotection Deprotection (TFA) radioiodination->deprotection purification HPLC Purification deprotection->purification product [¹²⁵I]5-IAI purification->product assay_setup Assay Setup (Radioligand, Membranes, +/- Competitor) product->assay_setup Use in Assays incubation Incubation (Reach Equilibrium) assay_setup->incubation filtration Filtration (Separate Bound/Free) incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis

Caption: Workflow for Radiolabeling and Binding Assays.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron SERT SERT Receptor 5-HT Receptor Serotonin 5-HT Serotonin->SERT Reuptake Serotonin->Receptor Binds IAI [¹²⁵I]5-IAI IAI->SERT Blocks Vesicle Vesicle with 5-HT Vesicle->Serotonin Release

Caption: Mechanism of 5-IAI at the Serotonergic Synapse.

References

Application Notes and Protocols for the Use of 5-IAI in Rodent Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-iodo-2-aminoindan (5-IAI) in rodent drug discrimination studies. This document includes detailed experimental protocols, a summary of relevant quantitative data, and visualizations of the proposed mechanism of action and experimental workflow. 5-IAI is a rigid analog of p-iodoamphetamine that produces subjective effects similar to MDMA and has been investigated for its discriminative stimulus properties.[1][2]

Introduction to 5-IAI and Drug Discrimination

5-Iodo-2-aminoindan (5-IAI) is a psychoactive substance that acts primarily as a serotonin-releasing agent and a monoamine reuptake inhibitor.[1][3] In preclinical research, drug discrimination is a behavioral pharmacology technique used to assess the subjective effects of drugs in animals.[4][5] Rodents are trained to recognize the interoceptive cues of a specific drug and to emit a differential response to obtain a reward. This paradigm is highly valuable for classifying novel psychoactive substances by comparing their subjective effects to those of known drugs.[4]

Studies have shown that 5-IAI fully substitutes for 3,4-methylenedioxymethamphetamine (MDMA) in rats trained to discriminate MDMA from saline, indicating that it produces similar subjective effects.[2] However, it is reported to be less potent than other amphetamine derivatives like p-chloroamphetamine (PCA).[2]

Data Presentation

The following tables summarize the in vitro pharmacological data for 5-IAI, providing insights into its interaction with monoamine transporters.

Table 1: 5-IAI Binding Affinity (Ki) for Monoamine Transporters

TransporterKi (nM)Reference
Serotonin Transporter (SERT)879
Dopamine Transporter (DAT)992
Norepinephrine Transporter (NET)311

Table 2: 5-IAI Uptake Inhibition (IC50) at Monoamine Transporters

TransporterIC50 (nM)Reference
Serotonin Transporter (SERT)241 - 2500
Dopamine Transporter (DAT)992 - 2300
Norepinephrine Transporter (NET)612 - 760

Signaling Pathway

The primary mechanism of action of 5-IAI is the release of serotonin through the serotonin transporter (SERT). The following diagram illustrates the proposed signaling pathway.

Proposed signaling pathway of 5-IAI.

Experimental Protocols

The following protocols are adapted from established methods for drug discrimination studies in rodents and can be specifically applied to the investigation of 5-IAI. The training drug in this context would typically be MDMA, for which 5-IAI is known to substitute.

Experimental Workflow

Drug_Discrimination_Workflow cluster_setup Phase 1: Acclimation & Shaping cluster_training Phase 2: Discrimination Training cluster_testing Phase 3: Substitution & Antagonism Testing Acclimation Acclimation to Operant Chambers Magazine_Training Magazine Training (Food Reward Association) Acclimation->Magazine_Training Lever_Press_Shaping Lever Press Shaping (FR-1 Schedule) Magazine_Training->Lever_Press_Shaping Drug_Sessions Drug (MDMA) Administration -> Correct Lever Press -> Reward Lever_Press_Shaping->Drug_Sessions Vehicle_Sessions Vehicle (Saline) Administration -> Correct Lever Press -> Reward Lever_Press_Shaping->Vehicle_Sessions Alternating_Schedule Double Alternation Schedule (e.g., D, D, V, V) Drug_Sessions->Alternating_Schedule Vehicle_Sessions->Alternating_Schedule Training_Criterion Meet Training Criterion (e.g., >80% correct on 8 of 10 sessions) Alternating_Schedule->Training_Criterion Substitution_Test Administer 5-IAI (various doses) -> Assess Lever Selection Training_Criterion->Substitution_Test Antagonism_Test Administer Antagonist + MDMA -> Assess Lever Selection Training_Criterion->Antagonism_Test Data_Analysis Data Analysis (ED50, % Drug-Lever Responding) Substitution_Test->Data_Analysis Antagonism_Test->Data_Analysis

References

Application Notes and Protocols for Assessing 5-IAI Neurotoxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-iodo-2-aminoindane (5-IAI) is a psychoactive substance that has appeared on the novel psychoactive substances (NPS) market. It is an analogue of p-iodoamphetamine and is reported to produce effects similar to MDMA. While some studies suggest that 5-IAI may be less neurotoxic than related compounds, a comprehensive in vivo assessment is crucial for understanding its potential risks to human health. This document provides a detailed experimental protocol for assessing the neurotoxicity of 5-IAI in a rodent model, covering behavioral, neurochemical, and histological endpoints.

Animal Model and Dosing Regimen

1.1. Animal Model

  • Species: Male Sprague-Dawley or Wistar rats are suitable models for neurotoxicity studies.

  • Age: Adolescent rats (postnatal day 35-45) are often used to model exposure in a vulnerable developmental period. Adult rats (postnatal day 60-90) can also be used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

1.2. Dosing Regimen

  • Compound: this compound (5-IAI), with purity verified by a method such as HPLC.

  • Vehicle: Isotonic saline is a common vehicle for 5-IAI administration.

  • Route of Administration: Intraperitoneal (i.p.) injection is a standard route for systemic administration in rodents.

  • Dosage:

    • Acute Administration: A single dose of 40 mg/kg can be used to investigate immediate neurotoxic effects.[1]

    • Sub-chronic Administration: A repeated dosing regimen, such as 20 mg/kg administered once daily for 13 consecutive days, can model more prolonged exposure.

  • Control Group: A control group receiving vehicle injections should always be included.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing 5-IAI neurotoxicity in vivo.

G cluster_acclimatization Acclimatization cluster_dosing Dosing Period cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Analysis cluster_histology Histological Examination Acclimatization Animal Acclimatization (7 days) Dosing 5-IAI or Vehicle Administration (Acute or Sub-chronic) Acclimatization->Dosing MWM Morris Water Maze Dosing->MWM PA Passive Avoidance Test MWM->PA Dissection Brain Dissection (Hippocampus, Cortex, Striatum) PA->Dissection HPLC HPLC Analysis (5-HT, DA, and metabolites) Dissection->HPLC Perfusion Perfusion and Fixation Dissection->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning Staining Cresyl Violet GFAP & Iba1 Staining Sectioning->Staining

Experimental workflow for 5-IAI neurotoxicity assessment.

Behavioral Assessments

Behavioral tests should be conducted following the dosing period to assess cognitive function, particularly learning and memory.

3.1. Morris Water Maze (MWM) The MWM is a widely used test for spatial learning and memory.

  • Apparatus: A circular pool (approximately 1.8 m in diameter) filled with opaque water (23 ± 2°C). A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (5-7 days):

      • Four trials per day with a 60-90 second maximum trial duration and a 15-minute inter-trial interval.

      • The rat is released from one of four starting positions, facing the pool wall.

      • If the rat does not find the platform within the maximum time, it is gently guided to it and allowed to remain there for 15-30 seconds.

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (24 hours after the last acquisition trial):

      • The platform is removed from the pool.

      • The rat is allowed to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze escape latency across acquisition days and the percentage of time spent in the target quadrant during the probe trial.

3.2. Step-Down Passive Avoidance Test This test assesses fear-motivated learning and memory.

  • Apparatus: A chamber with an electrified grid floor and a small, elevated platform.

  • Procedure:

    • Training Session:

      • Place the rat on the platform.

      • When the rat steps down onto the grid with all four paws, a mild, brief electric shock (e.g., 0.3-0.5 mA for 2-3 seconds) is delivered.

      • Record the step-down latency.

    • Test Session (24 hours after training):

      • Place the rat back on the platform.

      • No electric shock is delivered.

      • Record the step-down latency (up to a maximum of 180-300 seconds).

  • Data Analysis: Compare the step-down latency between the training and test sessions for each group. A longer latency in the test session indicates successful learning and memory.

Neurochemical Analysis

Neurochemical analysis is performed to quantify the levels of key neurotransmitters and their metabolites in specific brain regions.

4.1. Tissue Preparation

  • Immediately following the final behavioral test, euthanize the animals by decapitation.

  • Rapidly dissect the brain on an ice-cold surface.

  • Isolate brain regions of interest, such as the hippocampus, prefrontal cortex, and striatum.

  • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

4.2. HPLC with Electrochemical Detection High-performance liquid chromatography (HPLC) with electrochemical detection is a sensitive method for quantifying monoamines.

  • Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., a solution containing perchloric acid and an internal standard).

  • Chromatography:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A buffered solution containing an ion-pairing agent (e.g., octyl sodium sulfate) and an organic modifier (e.g., methanol).

    • Detection: An electrochemical detector set at an appropriate oxidative potential.

  • Analytes: Quantify the levels of serotonin (5-HT), dopamine (DA), and their metabolites, 5-hydroxyindoleacetic acid (5-HIAA) and 3,4-dihydroxyphenylacetic acid (DOPAC).

  • Data Analysis: Normalize neurotransmitter concentrations to the weight of the tissue sample.

Histological Examination

Histological analysis is used to identify structural changes in the brain, such as neuronal death and glial activation, which are indicative of neurotoxicity.

5.1. Tissue Processing

  • Deeply anesthetize the animals and perform transcardial perfusion with saline followed by a 4% paraformaldehyde solution.

  • Post-fix the brains in 4% paraformaldehyde overnight.

  • Cryoprotect the brains in a sucrose solution.

  • Section the brains into coronal sections (e.g., 30-40 µm) using a cryostat.

5.2. Staining

  • Cresyl Violet (Nissl) Staining: This stain is used to visualize neuronal cell bodies and assess for neuronal loss or changes in morphology.

  • Immunohistochemistry:

    • Glial Fibrillary Acidic Protein (GFAP): An antibody against GFAP is used to identify reactive astrocytes, a marker of astrogliosis and neuroinflammation.

    • Ionized Calcium-Binding Adapter Molecule 1 (Iba1): An antibody against Iba1 is used to identify activated microglia, another indicator of neuroinflammation.

5.3. Analysis

  • Qualitatively assess changes in staining intensity and cell morphology in brain regions of interest.

  • Quantify the number of stained cells or the optical density of the staining using image analysis software.

Data Presentation

Table 1: Effect of 5-IAI on Neurotransmitter Levels in Rat Brain

Brain RegionTreatment Group5-HT (ng/g tissue)5-HIAA (ng/g tissue)DA (ng/g tissue)DOPAC (ng/g tissue)
Cortex ControlValue ± SEMValue ± SEMValue ± SEMValue ± SEM
5-IAI (40 mg/kg)Value ± SEM~15% decrease[1]No significant change[1]No significant change[1]
Hippocampus ControlValue ± SEMValue ± SEMValue ± SEMValue ± SEM
5-IAI (40 mg/kg)Slight but significant decrease[1]Value ± SEMNo significant change[1]No significant change[1]

Note: Specific quantitative values for all parameters were not available in the searched literature. The table reflects the reported qualitative and semi-quantitative findings. Further empirical studies are needed to populate this table with precise mean and SEM values.

Table 2: Effect of 5-IAI on Behavioral Performance

Behavioral TestParameterControl Group5-IAI Group
Morris Water Maze Escape Latency (s) - Day 5Value ± SEMValue ± SEM
Time in Target Quadrant (%)Value ± SEMValue ± SEM
Passive Avoidance Step-Down Latency (s) - TestValue ± SEMValue ± SEM

Proposed Signaling Pathway for 5-IAI Action

The following diagram illustrates a proposed signaling pathway for the actions of 5-IAI, which may contribute to its neurotoxic effects. 5-IAI is known to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) via the serotonin transporter (SERT) and norepinephrine transporter (NET), respectively. It also has an affinity for the 5-HT2A receptor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron 5_IAI 5-IAI SERT SERT 5_IAI->SERT Inhibits NET NET 5_IAI->NET Inhibits 5_HT2A 5-HT2A Receptor 5_IAI->5_HT2A Binds 5_HT_Vesicle 5-HT Vesicle 5_HT 5-HT 5_HT_Vesicle->5_HT Release NE_Vesicle NE Vesicle NE NE NE_Vesicle->NE Release 5_HT->SERT Reuptake 5_HT->5_HT2A NE->NET Reuptake Gq_11 Gq/11 5_HT2A->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., gene expression, neuronal excitability) Ca_release->Downstream PKC->Downstream

Proposed signaling pathway of 5-IAI.

Disclaimer

This document is intended for research purposes only and provides a general framework for assessing the in vivo neurotoxicity of 5-IAI. Specific experimental parameters may need to be optimized based on the research question, available resources, and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research.

References

Application Notes and Protocols: Investigating the Mechanism of Action of 5-IAI Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-iodo-2-aminoindan (5-IAI) is a psychoactive substance belonging to the 2-aminoindane class of compounds. It is recognized for producing entactogenic effects, though with reportedly less euphoria and stimulation compared to MDMA.[1] Understanding the molecular mechanisms underlying its pharmacological and potential toxicological effects is crucial for researchers, scientists, and drug development professionals. This document provides a detailed guide to utilizing in vitro cell culture models to investigate the mechanism of action of 5-IAI.

The primary pharmacological actions of 5-IAI involve its interaction with monoamine transporters and serotonin receptors. It acts as a releasing agent and reuptake inhibitor at serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters, with a preference for the serotonin transporter (SERT) and norepinephrine transporter (NET) over the dopamine transporter (DAT).[1] Additionally, unlike some other aminoindanes, 5-IAI exhibits significant affinity for several serotonin receptors, most notably the 5-HT2A receptor, as well as for α2-adrenergic receptors.[1]

This application note details the appropriate cell culture models and experimental protocols to quantitatively assess these interactions. The provided methodologies will enable the elucidation of 5-IAI's effects on neurotransmitter uptake and release, its receptor binding profile and functional activity, and its potential for inducing neurotoxicity.

Data Presentation: Pharmacological Profile of 5-IAI

The following tables summarize the in vitro pharmacological data for 5-IAI based on available literature. This data is essential for designing experiments with appropriate concentration ranges.

Table 1: 5-IAI Interaction with Monoamine Transporters

TargetAssay TypeSpeciesCell LineValueUnitReference
SERTAffinity (Ki)HumanHEK-293879nM[1]
NETAffinity (Ki)HumanHEK-293311nM[1]
DATAffinity (Ki)HumanHEK-293992nM[1]
SERTInhibition (IC50)HumanHEK-293241 / 2,500nM[1]
NETInhibition (IC50)HumanHEK-293612 / 760nM[1]
DATInhibition (IC50)HumanHEK-293992 / 2,300nM[1]

Note: The presence of two distinct IC50 values in the literature for inhibition highlights the variability that can arise from different experimental conditions.

Table 2: 5-IAI Receptor Binding Affinities (Ki)

TargetSpeciesValueUnitReference
5-HT1AHumanHigh Affinity-[1]
5-HT2AHumanHigh Affinity-[1]
5-HT2BHumanHigh Affinity-[1]
5-HT2CHumanHigh Affinity-[1]
α2A-adrenergicHumanHigh Affinity-[1]
α2B-adrenergicHumanHigh Affinity-[1]
α2C-adrenergicHumanHigh Affinity-[1]

Note: Specific Ki values for receptor binding are not consistently reported in the primary literature, but are described as "high affinity."

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

5_IAI_Mechanism_of_Action cluster_transporters Monoamine Transporter Interaction cluster_receptors Receptor Interaction cluster_cellular_effects Cellular Effects IAI 5-IAI SERT SERT IAI->SERT Binds to NET NET IAI->NET Binds to DAT DAT IAI->DAT Binds to Release Neurotransmitter Release (5-HT > DA > NE) SERT->Release Reuptake Reuptake Inhibition SERT->Reuptake NET->Release NET->Reuptake DAT->Release DAT->Reuptake Psychoactive Psychoactive Effects (Entactogenic) Release->Psychoactive Neurotoxicity Potential Neurotoxicity Release->Neurotoxicity IAI_R 5-IAI HT2A 5-HT2A Receptor IAI_R->HT2A Binds to Alpha2 α2-Adrenergic Receptor IAI_R->Alpha2 Binds to Downstream Downstream Signaling (e.g., Calcium Mobilization) HT2A->Downstream Downstream->Psychoactive

Caption: Overview of 5-IAI's primary molecular targets and cellular effects.

Experimental_Workflow cluster_cell_lines Cell Line Selection cluster_assays Primary Assays cluster_data Data Analysis HEK HEK-293 expressing hSERT, hDAT, or hNET Uptake Neurotransmitter Uptake Inhibition Assay HEK->Uptake Release Neurotransmitter Release Assay HEK->Release CHO_HT2A CHO-K1 or HEK-293 expressing h5-HT2A Binding Receptor Binding Assay CHO_HT2A->Binding Functional Receptor Functional (Calcium Flux) Assay CHO_HT2A->Functional SHSY5Y SH-SY5Y (Differentiated) Toxicity Neurotoxicity (MTT/LDH) Assay SHSY5Y->Toxicity IC50 IC50 Calculation Uptake->IC50 EC50 EC50 Calculation Release->EC50 Ki Ki Calculation Binding->Ki Functional->EC50 LC50 LC50 Calculation Toxicity->LC50

Caption: Workflow for in vitro characterization of 5-IAI.

Experimental Protocols

Monoamine Transporter Assays in HEK-293 Cells

Objective: To quantify the potency of 5-IAI to inhibit monoamine uptake and stimulate monoamine release via SERT, DAT, and NET.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express human SERT, DAT, or NET.

Protocol 1.1: Neurotransmitter Uptake Inhibition Assay (Radiolabeled)

  • Cell Culture: Culture HEK-293 cells expressing hSERT, hDAT, or hNET in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Maintain at 37°C in a humidified 5% CO2 incubator.

  • Plating: Seed cells into 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere for 20-24 hours.

  • Assay Buffer: Prepare Krebs-HEPES buffer (KHB).

  • Compound Preparation: Prepare serial dilutions of 5-IAI in KHB. Also, prepare a high concentration of a known selective inhibitor for each transporter (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET) to determine non-specific uptake.

  • Pre-incubation: Wash cells once with room temperature KHB. Add 50 µL of the 5-IAI dilutions or control inhibitors to the wells and incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Add 50 µL of KHB containing a fixed concentration of radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE) to each well.

  • Incubation: Incubate the plate for 5-15 minutes at room temperature. The optimal time should be determined to be within the linear range of uptake.

  • Termination: Terminate the uptake by rapidly washing the cells twice with ice-cold KHB.

  • Lysis and Scintillation Counting: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each 5-IAI concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 1.2: Neurotransmitter Release Assay (Superfusion Method)

  • Cell Preparation: Grow transporter-expressing HEK-293 cells to confluency on 12-well plates.

  • Radiolabel Loading: Incubate cells for 45-60 minutes at 37°C in KHB containing a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]MPP+ as a DA tracer).

  • Washing: Wash the cells 3-4 times with fresh KHB to remove excess extracellular radiolabel.

  • Superfusion Setup: Place the plate in a superfusion apparatus. Continuously supply fresh, warmed (37°C) KHB over the cells at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Basal Release: Collect fractions of the superfusate at regular intervals (e.g., 2-5 minutes) for a baseline period (e.g., 20-30 minutes) to measure basal efflux.

  • Stimulation: Switch the superfusion buffer to one containing the desired concentration of 5-IAI. Continue to collect fractions for the duration of the drug exposure.

  • Washout: Switch back to the drug-free KHB to observe the washout phase and continue collecting fractions.

  • Lysis: At the end of the experiment, lyse the cells to determine the total remaining radioactivity.

  • Quantification: Measure the radioactivity in each collected fraction and the cell lysate using a scintillation counter.

  • Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity (sum of all fractions + lysate). Plot the fractional release rate versus time. The effect of 5-IAI is quantified by the peak release over baseline. Generate concentration-response curves to determine the EC50 for release.

5-HT2A Receptor Assays

Objective: To determine the binding affinity of 5-IAI for the 5-HT2A receptor and to assess its functional activity (agonist or antagonist).

Cell Line: Chinese Hamster Ovary (CHO-K1) or HEK-293 cells stably expressing the human 5-HT2A receptor.

Protocol 2.1: 5-HT2A Receptor Radioligand Binding Assay

  • Membrane Preparation: Grow cells to confluency, harvest, and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the resulting membrane pellet in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a selective 5-HT2A radioligand (e.g., [³H]ketanserin), and varying concentrations of 5-IAI.

  • Non-specific Binding: To a set of wells, add a high concentration of a known 5-HT2A antagonist (e.g., ketanserin or M100907) to determine non-specific binding.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of 5-IAI for displacing the radioligand. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2.2: 5-HT2A Receptor Functional Assay (Calcium Flux)

  • Cell Plating: Seed CHO-K1 or HEK-293 cells expressing the h5-HT2A receptor into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) loading buffer to each well. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition (Agonist Test): Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then inject varying concentrations of 5-IAI and monitor the change in fluorescence over time. A known 5-HT2A agonist (e.g., serotonin) should be used as a positive control.

  • Compound Addition (Antagonist Test): Pre-incubate the dye-loaded cells with varying concentrations of 5-IAI for 15-30 minutes. Then, inject a fixed concentration (e.g., EC80) of a known 5-HT2A agonist and measure the fluorescence response.

  • Data Analysis: The change in fluorescence (peak minus baseline) corresponds to the intracellular calcium mobilization. For agonist activity, plot the response against the 5-IAI concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the 5-IAI concentration to determine the IC50.

Neurotoxicity Assays in Differentiated SH-SY5Y Cells

Objective: To assess the potential cytotoxicity of 5-IAI in a neuronally relevant human cell line.

Cell Line: Human neuroblastoma SH-SY5Y cells.

Protocol 3.1: Differentiation of SH-SY5Y Cells

  • Cell Seeding: Plate SH-SY5Y cells in culture vessels at a low density in standard growth medium (e.g., DMEM/F12 with 10% FBS).

  • Differentiation Induction: After 24 hours, replace the growth medium with a low-serum (e.g., 1% FBS) medium containing 10 µM all-trans-retinoic acid (RA).

  • Maintenance: Culture the cells for 5-7 days, replacing the RA-containing medium every 2-3 days. Protect the cells from light, as RA is light-sensitive. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Protocol 3.2: Cytotoxicity Assessment (MTT and LDH Assays)

  • Cell Plating and Differentiation: Seed SH-SY5Y cells in a 96-well plate and differentiate as described in Protocol 3.1.

  • Drug Exposure: After differentiation, expose the cells to a range of concentrations of 5-IAI for 24, 48, or 72 hours.

  • MTT Assay (Cell Viability):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

  • LDH Assay (Cell Membrane Integrity):

    • Collect the cell culture supernatant from each well.

    • Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.

    • LDH is a cytosolic enzyme that is released into the medium upon cell membrane damage. The assay measures LDH activity, which is proportional to the number of lysed cells.

    • Measure the absorbance at the appropriate wavelength. An increase in absorbance indicates increased cytotoxicity.

  • Data Analysis: Express cell viability (MTT) or cytotoxicity (LDH) as a percentage of the vehicle-treated control. Plot the results against the 5-IAI concentration to determine the LC50 (lethal concentration 50%).

Conclusion

The cell culture models and protocols described in this document provide a robust framework for the detailed investigation of 5-IAI's mechanism of action. By employing HEK-293 cells expressing specific monoamine transporters, researchers can accurately quantify 5-IAI's potency as both a reuptake inhibitor and a releasing agent. The use of cell lines expressing the 5-HT2A receptor allows for the characterization of its binding affinity and functional effects at this key serotonergic target. Finally, the differentiated SH-SY5Y cell model offers a valuable tool for assessing the potential neurotoxicity of 5-IAI in a human neuronal context. The systematic application of these in vitro assays will generate critical data for understanding the complete pharmacological profile of 5-IAI, contributing to a more informed assessment of its effects and potential risks.

References

proper handling and disposal of 5-Iodo-2-aminoindane in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling and disposal of 5-Iodo-2-aminoindane (5-IAI) in a laboratory setting. 5-IAI is a psychoactive research chemical and a halogenated organic compound, requiring specific safety protocols to minimize exposure and ensure proper waste management.[1][2][3]

Safety and Hazard Information

Potential Hazards:

  • Harmful if swallowed or inhaled.[2]

  • Causes skin and serious eye irritation.[2]

  • May cause respiratory irritation, drowsiness, or dizziness.[2]

  • Acts as a serotonin, norepinephrine, and dopamine releasing agent.[5]

  • Animal studies suggest the potential for neurotoxicity at high doses.[2][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash hands and any exposed skin thoroughly after handling.[2]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Quantitative Data Summary

Data PointValueSource / Notes
Molecular Formula C₉H₁₀IN[1][5]
Molar Mass 259.090 g/mol [1][5]
Appearance Crystalline solid / Powder[2][7]
Solubility DMF: 0.3 mg/ml, DMSO: 0.5 mg/ml, Methanol: 1 mg/ml[2][7]
Hazard Statements H302, H315, H319, H332, H335, H336[2]

Experimental Protocols

2.1. Personal Protective Equipment (PPE)

All handling of this compound, whether in solid or solution form, must be conducted in a designated area, preferably within a certified chemical fume hood.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: If working outside a fume hood or with large quantities, a NIOSH-approved respirator may be necessary.

2.2. Protocol for Preparing a Standard Solution

This protocol outlines the preparation of a 1 mg/mL stock solution of this compound in methanol.

Materials:

  • This compound (solid)

  • Methanol (ACS grade or higher)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Weighing paper

  • Pipettes

  • Secondary containment for transport

Procedure:

  • Preparation: Don all required PPE and perform the work within a chemical fume hood.

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh out 10 mg of this compound.

  • Transfer: Gently transfer the weighed solid into the 10 mL volumetric flask.

  • Dissolving: Add approximately 5 mL of methanol to the flask. Swirl gently to dissolve the solid completely.

  • Dilution: Once dissolved, add methanol to the 10 mL mark.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

Handling and Storage

  • Handling:

    • Use this compound only in well-ventilated areas, preferably a chemical fume hood.[8]

    • Avoid the formation of dust and aerosols.

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep containers tightly closed when not in use.

    • Store away from food and drink.[6]

Spill and Exposure Procedures

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[3]

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Protocol

This compound is a halogenated organic compound .[3][9] It must be disposed of as hazardous waste. Do not dispose of it down the drain.[10][11]

Waste Segregation:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Collect solutions containing this compound in a designated, labeled hazardous waste container for halogenated organic liquids .[9][12]

    • Crucially, do not mix halogenated waste with non-halogenated waste. [10][11] This is because the disposal methods differ, and cross-contamination increases disposal costs.[3][11]

    • Ensure the waste container is compatible with the solvents used and is kept tightly closed when not in use.[12]

Disposal Procedure:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Ensure waste containers are properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.[12]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Visualized Workflows

G cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_spill Spill Response ppe Don PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve segregate Segregate Waste (Halogenated vs. Non-Halogenated) weigh->segregate Contaminated Disposables store Store in Labeled, Sealed Container at -20°C dissolve->store dissolve->segregate Liquid Waste container Use Designated & Labeled Halogenated Waste Container segregate->container collect Collect Solid & Liquid Waste container->collect ehs Arrange EHS Pickup collect->ehs spill_event Spill Occurs evacuate Evacuate Area spill_event->evacuate absorb Absorb with Inert Material evacuate->absorb collect_spill Collect into Sealed Hazardous Waste Container absorb->collect_spill collect_spill->ehs Dispose as Hazardous Waste clean Decontaminate Area collect_spill->clean

Caption: Workflow for safe handling, spill response, and disposal of this compound.

G cluster_transporters Monoamine Transporters cluster_neurotransmitters Neurotransmitters compound This compound (5-IAI) SERT Serotonin Transporter (SERT) compound->SERT Acts as a releasing agent NET Norepinephrine Transporter (NET) compound->NET Acts as a releasing agent DAT Dopamine Transporter (DAT) compound->DAT Acts as a releasing agent Serotonin Serotonin SERT->Serotonin promotes efflux Norepinephrine Norepinephrine NET->Norepinephrine promotes efflux Dopamine Dopamine DAT->Dopamine promotes efflux release Increased Release of Neurotransmitters effects Psychoactive Effects (Entactogenic) release->effects Serotonin->release Norepinephrine->release Dopamine->release

Caption: Mechanism of action for this compound as a monoamine releasing agent.

References

Troubleshooting & Optimization

Technical Support Center: 5-Iodo-2-aminoindane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Iodo-2-aminoindane (5-IAI). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-001 Low yield of the desired this compound. - Incomplete iodination reaction.- Suboptimal reaction conditions (temperature, time).- Loss of product during workup or purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction temperature and time based on literature protocols.- Ensure efficient extraction and minimize transfers during purification.
SYN-002 Presence of significant amounts of the 4-iodo-2-aminoindane isomer in the final product. - Lack of regioselectivity during the electrophilic iodination step.- Employ a directing group strategy, such as N-trifluoroacetylation of 2-aminoindane, to favor iodination at the 5-position.[1]- Carefully separate the isomers using column chromatography on silica gel.[1]
SYN-003 Formation of di-iodinated byproducts detected by MS. - Use of excess iodinating reagent.[1]- Carefully control the stoichiometry of the iodinating agent (e.g., I₂, KIO₄, or ICl).- Add the iodinating agent portion-wise to the reaction mixture.
SYN-004 Presence of a chloro-iodo-2-aminoindane impurity. - Use of iodine monochloride (ICl) as the iodinating reagent can lead to undesired chlorination.[1]- If chlorination is a persistent issue, consider alternative iodinating reagents that do not contain chlorine.- Purify the final product meticulously using column chromatography or recrystallization.
PUR-001 Difficulty in separating 4-iodo and 5-iodo isomers by column chromatography. - Inappropriate solvent system for elution.- Develop an effective solvent system using thin-layer chromatography (TLC) before scaling up to column chromatography.- A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is often effective for separating isomers on silica gel.
PUR-002 The final product is an oil or fails to crystallize. - Presence of impurities.- Residual solvent.- Re-purify the product using column chromatography.- Attempt to form a salt, such as the hydrochloride salt, which is often a crystalline solid and can aid in purification and handling.[2]- Dry the product under high vacuum to remove residual solvents.
GEN-001 Inconsistent analytical data (NMR, MS). - Sample degradation.- Contamination.- Incorrect sample preparation.- Store the compound at -20°C for long-term stability (stable for ≥ 5 years under these conditions).[2]- Use high-purity solvents for analysis.- Follow standard sample preparation protocols for each analytical technique. For NMR, dissolving in D₂O is a common practice for the HCl salt.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-indanone, indene derivatives, or 2-aminoindane itself.[1][4] Another synthetic route utilizes (S)-phenylalanine as a precursor.[4][5]

Q2: How can I introduce the iodine atom selectively at the 5-position of the indane ring?

A2: Achieving regioselectivity is a key challenge. A widely used method involves the protection of the amino group of 2-aminoindane, for example, as an N-trifluoroacetyl derivative. This protected intermediate is then subjected to electrophilic iodination, which preferentially directs the iodine to the 5-position.[1]

Q3: My mass spectrometry results show unexpected peaks corresponding to di-iodinated and chloro-iodinated species. Why is this happening?

A3: The presence of di-iodinated byproducts suggests that an excess of the iodinating reagent was used during the synthesis.[1] If you observe chloro-iodo-2-aminoindane, it is likely a byproduct from using iodine monochloride (ICl) as the iodination reagent.[1]

Q4: What is the best way to purify the final product and remove isomeric impurities?

Q5: What are the recommended storage conditions for this compound?

Q6: In which solvents is this compound soluble?

  • Methanol: ~1 mg/ml

  • DMSO: ~0.5 mg/ml

  • DMF: ~0.3 mg/ml

Experimental Protocols & Methodologies

General Synthesis Workflow from 2-Aminoindane

This workflow outlines the key steps for synthesizing this compound starting from 2-aminoindane, a common precursor which can be synthesized from 2-indanone.[1][6]

G cluster_start Starting Material Preparation cluster_synthesis Synthesis of this compound cluster_purification Purification and Final Product Indanone 2-Indanone Aminoindane 2-Aminoindane Indanone->Aminoindane Reductive Amination Protected N-Trifluoroacetyl-2-aminoindane Aminoindane->Protected Protection (e.g., TFAA) Iodinated_Mix Mixture of 4- and 5-Iodo Isomers Protected->Iodinated_Mix Iodination (e.g., ICl or I₂/KIO₄) Deprotected This compound Iodinated_Mix->Deprotected Deprotection (Base Hydrolysis) Separation Isomer Separation (Column Chromatography) Iodinated_Mix->Separation Final_Product Pure this compound Deprotected->Final_Product Final Purification Separation->Deprotected HCl_Salt This compound HCl Final_Product->HCl_Salt Salt Formation (HCl in Ether)

Caption: General synthetic workflow for this compound.

Analytical Characterization Workflow

A logical workflow for the analytical characterization of the final product.

G Start Purified Product MS GC/MS Analysis Start->MS Identify MW & fragmentation NMR NMR Spectroscopy Start->NMR Confirm structure & isomer FTIR FTIR Spectroscopy Start->FTIR Identify functional groups Purity Purity Assessment & Structural Confirmation MS->Purity NMR->Purity FTIR->Purity

Caption: Analytical workflow for product characterization.

Detailed Protocol: Synthesis of this compound from 2-Aminoindane[1]

This protocol is a generalized representation based on the literature and should be adapted and optimized for specific laboratory conditions.

  • Protection of 2-Aminoindane:

    • Dissolve 2-aminoindane in a suitable solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add trifluoroacetic anhydride (TFAA) and a non-nucleophilic base (e.g., triethylamine) to the solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform an aqueous workup to isolate the N-trifluoroacetyl-2-aminoindane.

  • Iodination:

    • Dissolve the protected aminoindane in a suitable solvent (e.g., acetic acid).

    • Add the iodinating reagent (e.g., a mixture of I₂ and KIO₄ in the presence of sulfuric acid, or iodine monochloride).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Quench the reaction and perform an extractive workup to isolate the crude product, which will be a mixture of the 4- and 5-iodo isomers.

  • Purification of Isomers:

    • Separate the 4- and 5-iodo-N-trifluoroacetyl-2-aminoindane isomers using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Deprotection:

    • Dissolve the purified 5-iodo-N-trifluoroacetyl-2-aminoindane in a suitable solvent (e.g., methanol).

    • Add an aqueous base (e.g., K₂CO₃ solution) and stir the mixture, typically with heating, to hydrolyze the trifluoroacetyl group.

    • After the reaction is complete, perform an extractive workup to isolate the free base of this compound.

  • Salt Formation (Optional but Recommended):

    • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether).

    • Add a solution of HCl in ether to precipitate the hydrochloride salt.

Analytical Methods
  • Gas Chromatography/Mass Spectrometry (GC/MS): Used to determine the molecular weight and fragmentation pattern, which helps in identifying the product and potential impurities like di-iodinated or chloro-iodinated species.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for unequivocal structural confirmation and for distinguishing between the 4- and 5-iodo isomers based on the aromatic proton splitting patterns.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[3]

References

Technical Support Center: Synthesis of 5-Iodo-2-aminoindane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 5-Iodo-2-aminoindane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-aminoindane, indanone, or indene derivatives.[1][2] Another documented route utilizes (S)-Phenylalanine as the precursor.[3][4]

Q2: What is the most critical step for maximizing the yield?

A2: The iodination step is crucial and often presents the most challenges in terms of regioselectivity and preventing the formation of by-products. Careful control of the iodinating agent, stoichiometry, temperature, and reaction time is essential for high yields.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound hydrochloride can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5] Comparing the obtained spectra with reference data is recommended.

Q4: What are the potential safety hazards associated with this synthesis?

A4: The synthesis involves the use of corrosive acids (e.g., sulfuric acid), potentially toxic iodine compounds, and flammable organic solvents. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no iodination - Inactive iodinating agent.- Insufficient activation of the aromatic ring.- Reaction temperature is too low.- Use a fresh batch of the iodinating agent.- Ensure the presence of a suitable activating agent (e.g., a strong acid or an oxidizing agent).- Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of di- and poly-iodinated by-products - Excess of the iodinating agent.- High reaction temperature.- Highly activating reaction conditions.- Use a stoichiometric or slightly sub-stoichiometric amount of the iodinating agent.- Perform the reaction at a lower temperature to increase selectivity.[6]- Consider using a milder iodinating agent such as N-iodosuccinimide (NIS).[7]
Formation of regioisomers (e.g., 4-Iodo-2-aminoindane) - Lack of regioselectivity in the iodination step.- The choice of starting material and synthetic route can influence regioselectivity. The route starting from (S)-Phenylalanine is reported to yield the 5-iodo isomer.[3][4]- Protecting groups on the amino group can influence the directing effect.
Incomplete cyclization (in the Phenylalanine route) - Insufficiently strong Friedel-Crafts catalyst.- Deactivation of the aromatic ring.- Use a stronger Lewis acid catalyst (e.g., AlCl₃).- Ensure the absence of water, which can deactivate the catalyst.
Difficult purification of the final product - Presence of closely related impurities (e.g., regioisomers, unreacted starting material).- Oily product that is difficult to crystallize.- Utilize column chromatography with a suitable solvent system for separation.- For the hydrochloride salt, recrystallization from a suitable solvent mixture (e.g., ethanol/ether) can improve purity.[8][9]

Experimental Protocols

Protocol 1: Synthesis of (S)-5-Iodo-2-aminoindane Hydrochloride from (S)-Phenylalanine

This protocol is based on the synthetic route outlined by Ma et al.[3][4]

Step 1: Protection of (S)-Phenylalanine

  • Suspend (S)-Phenylalanine in a suitable solvent (e.g., methanol).

  • Add trifluoroacetic anhydride dropwise at 0°C.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain N-trifluoroacetyl-(S)-phenylalanine.

Step 2: Iodination

  • Dissolve the protected phenylalanine in glacial acetic acid.

  • Add iodine (I₂) and potassium iodate (KIO₄) to the solution.

  • Carefully add concentrated sulfuric acid dropwise at 0°C.

  • Stir the mixture at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the iodinated product.

Step 3: Friedel-Crafts Cyclization

  • Dissolve the iodinated intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a Lewis acid (e.g., aluminum chloride) portion-wise at 0°C.

  • Stir the reaction at room temperature until the cyclization is complete (monitor by TLC).

  • Quench the reaction by carefully adding it to ice, followed by extraction with an organic solvent.

  • Wash and dry the organic layer, then concentrate to obtain the crude indanone derivative.

Step 4 & 5: Reductions

  • Reduce the ketone functionality of the indanone derivative using a reducing agent like sodium borohydride (NaBH₄) in methanol to yield the corresponding alcohol.[3][4]

  • The resulting alcohol is then further reduced to the indane derivative using a reagent system such as triethylsilane and boron trifluoride etherate (BF₃·Et₂O).[3][4]

Step 6: Deprotection and Salt Formation

  • Deprotect the trifluoroacetyl group by treating the indane derivative with a base (e.g., potassium carbonate solution).[3][4]

  • Extract the free base of this compound with an organic solvent.

  • Dry the organic layer and then bubble dry HCl gas through the solution, or add a saturated solution of HCl in a solvent like ether, to precipitate the hydrochloride salt.[3][4]

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Data Presentation

Table 1: Iodinating Reagents and Conditions

Iodinating Agent Activator/Co-reagent Typical Solvent Notes
Iodine (I₂)Potassium Iodate (KIO₄) / Sulfuric AcidAcetic AcidEffective for direct iodination of activated rings.[3][4]
N-Iodosuccinimide (NIS)Trifluoroacetic acid (catalytic)AcetonitrileMilder conditions, can improve selectivity.[10]
Iodine (I₂)Silver Nitrate (AgNO₃)Solvent-free or various solventsCan be effective for less reactive substrates.[11]
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Sulfuric AcidDichloromethaneA stable and easy-to-handle iodinating agent.[12]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_steps Reaction Steps cluster_end Final Product S-Phenylalanine S-Phenylalanine Protection Protection S-Phenylalanine->Protection TFAA Iodination Iodination Protection->Iodination I₂, KIO₄, H₂SO₄ Cyclization Cyclization Iodination->Cyclization Lewis Acid Reductions Reductions Cyclization->Reductions 1. NaBH₄ 2. Et₃SiH, BF₃·Et₂O Deprotection_Salt Deprotection & Salt Formation Reductions->Deprotection_Salt 1. K₂CO₃ 2. HCl 5-Iodo-2-aminoindane_HCl This compound HCl Deprotection_Salt->5-Iodo-2-aminoindane_HCl

Caption: Synthetic pathway from (S)-Phenylalanine.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Verify Starting Material Purity start->check_sm check_iodination Analyze Iodination Step by TLC/GC-MS check_sm->check_iodination low_conversion Low Conversion check_iodination->low_conversion byproducts By-products Observed check_iodination->byproducts optimize_iodination Optimize Iodination: - Adjust Stoichiometry - Lower Temperature - Change Reagent low_conversion->optimize_iodination Yes purification_issue Difficulty in Purification low_conversion->purification_issue No byproducts->optimize_iodination Yes byproducts->purification_issue No optimize_iodination->check_iodination recrystallize Recrystallize Final Product purification_issue->recrystallize Solid chromatography Use Column Chromatography purification_issue->chromatography Oily/Mixed end Improved Yield and Purity recrystallize->end chromatography->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

5-Iodo-2-aminoindane stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 5-Iodo-2-aminoindane (5-IAI). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least two to five years.[1][2] It is typically shipped at room temperature, and this short-term exposure to ambient temperatures is generally not detrimental.[1][2]

Q2: How should I store solutions of this compound?

There is limited specific data on the long-term stability of this compound in solution. As a general best practice for aminoindane derivatives, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.

Q3: What solvents are suitable for dissolving this compound?

This compound hydrochloride has reported solubility in the following solvents:

  • Methanol: 1 mg/ml[1]

  • DMSO: 0.5 mg/ml[1][2]

  • DMF: 0.3 mg/ml[1][2]

The freebase form may have different solubility characteristics. Always confirm solubility with a small amount of material before preparing a stock solution.

Q4: Is this compound sensitive to light or air?

Yes, aromatic iodo compounds and aminic structures can be sensitive to light and air (oxidation). It is recommended to store this compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to air by flushing the container with an inert gas like argon or nitrogen, especially for long-term storage. Radical oxidation has been noted as a degradation pathway under UV light.[1]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent experimental results.

This could be due to the degradation of your 5-IAI sample.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at -20°C and protected from light.

  • Visual Inspection: Examine the solid compound. A pure product is typically a white to off-white crystalline solid or powder. Any significant color change (e.g., to yellow or brown) may indicate degradation.

  • Purity Check: If you suspect degradation, it is advisable to check the purity of your sample. Common methods for purity assessment include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 2: Observing new or unexpected peaks in analytical data (e.g., HPLC, LC-MS).

This is a strong indication of degradation or the presence of impurities.

Potential Degradation Pathways:

  • Deiodination: Loss of the iodine atom from the aromatic ring, which can occur under thermal stress.[1]

  • Oxidation: The amino group can be oxidized. Radical oxidation can be accelerated by UV light.[1]

  • Deamination: The amino group can be lost, potentially forming 5-iodo-1-indanone.[1]

  • Hydroxylation: Addition of a hydroxyl group to the molecule, a known degradation pathway in aqueous conditions.[1]

The diagram below illustrates potential degradation pathways for this compound.

G This compound This compound Deiodination Product Deiodination Product This compound->Deiodination Product Thermal Stress Oxidation Product Oxidation Product This compound->Oxidation Product UV Light / Air 5-Iodo-1-indanone 5-Iodo-1-indanone This compound->5-Iodo-1-indanone Deamination Hydroxylated Product Hydroxylated Product This compound->Hydroxylated Product Aqueous Hydrolysis

Potential degradation pathways of this compound.

Quantitative Stability Data

The following table summarizes available quantitative data on the degradation of this compound under specific experimental conditions.

ConditionDegradation PathwayRate ConstantHalf-LifeReference
Thermal (150°C)Deiodination/Deamination0.012 min⁻¹58 min[1]
UV (365nm) / NaClO (pH 7)Radical Oxidation0.083 min⁻¹8.3 min[1]
Aqueous Hydrolysis (25°C)Hydroxylation3.2 x 10⁻⁶ h⁻¹-[1]

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by HPLC

This is a general guideline. Method parameters should be optimized for your specific instrumentation and requirements.

  • Solvent Preparation: Prepare mobile phases (e.g., acetonitrile and water with additives like formic acid or trifluoroacetic acid) and a suitable diluent for your sample (e.g., 50:50 acetonitrile:water). Ensure all solvents are HPLC grade.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 5-IAI in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve your 5-IAI sample in the diluent to a concentration within the range of your calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution may be necessary. For example, starting with 95% water / 5% acetonitrile and ramping to 5% water / 95% acetonitrile over several minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 220-280 nm).

  • Analysis: Inject the standards and the sample. Determine the retention time and peak area of 5-IAI.

  • Quantification: Calculate the purity of your sample by comparing its peak area to the calibration curve.

The following diagram outlines a general workflow for purity analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile Phase Prep Mobile Phase Prep HPLC Injection HPLC Injection Mobile Phase Prep->HPLC Injection Standard Prep Standard Prep Standard Prep->HPLC Injection Sample Prep Sample Prep Sample Prep->HPLC Injection Data Acquisition Data Acquisition HPLC Injection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation

General workflow for HPLC-based purity analysis.
Protocol 2: General Forced Degradation Study

A forced degradation study can help identify potential degradation products and assess the stability of the molecule under stress conditions.

  • Prepare Stock Solutions: Prepare a stock solution of 5-IAI in a suitable solvent.

  • Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add a small amount of dilute HCl (e.g., 0.1 M) and heat gently (e.g., 60°C).

    • Base Hydrolysis: Add a small amount of dilute NaOH (e.g., 0.1 M) and heat gently.

    • Oxidation: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Store a solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photostability: Expose a solution to a controlled source of UV light.

  • Time Points: Take samples from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze the stressed samples by a stability-indicating method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and identify the parent compound and any degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to the unstressed control (time 0) to determine the extent of degradation and identify the resulting degradants.

This logical troubleshooting process for stability assessment is depicted below.

G Inconsistent Results Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Visual Inspection Visual Inspection Check Storage->Visual Inspection Purity Analysis Purity Analysis Visual Inspection->Purity Analysis Degradation Confirmed Degradation Confirmed Purity Analysis->Degradation Confirmed Order New Batch Order New Batch Degradation Confirmed->Order New Batch Significant Degradation Proceed with Caution Proceed with Caution Degradation Confirmed->Proceed with Caution Minor Impurities

References

Technical Support Center: Overcoming 5-IAI Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-iodo-2-aminoindane (5-IAI) in aqueous solutions during their experiments.

Troubleshooting Guide

Issue: 5-IAI powder is not dissolving in water or aqueous buffer.

Possible Causes:

  • Low intrinsic solubility: 5-IAI, as a free base, is expected to have low aqueous solubility due to its chemical structure.

  • Incorrect form of 5-IAI: The free base form is less soluble than the hydrochloride (HCl) salt form.

  • Insufficient solvent volume: The amount of solvent may be inadequate for the quantity of 5-IAI being used.

  • Low temperature: Solubility of many compounds decreases at lower temperatures.

  • Precipitation: The compound may have precipitated out of a previously prepared solution.

Troubleshooting Steps:

StepActionRationale
1 Verify the form of 5-IAI Check the product label or certificate of analysis to confirm if you are using the free base or the hydrochloride (HCl) salt. The HCl salt is designed for improved aqueous solubility.
2 Increase Solvent Volume Gradually add more of your aqueous solvent (e.g., purified water, PBS) while stirring to see if the compound dissolves.
3 Gentle Heating Gently warm the solution in a water bath (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.
4 Sonication Use a sonicator to break up any clumps of powder and increase the surface area for dissolution.
5 pH Adjustment If using the free base, cautiously add a small amount of dilute hydrochloric acid (HCl) to lower the pH. The protonated form of the amine is generally more soluble. Monitor the pH to avoid overly acidic conditions that could affect your experiment.
6 Use of a Co-solvent For stock solutions, consider dissolving 5-IAI in a small amount of a water-miscible organic solvent first, such as DMSO or ethanol, before making further dilutions in your aqueous buffer.

Experimental Protocol: Preparation of a 5-IAI Stock Solution using a Co-solvent

  • Weighing: Accurately weigh the desired amount of 5-IAI HCl powder.

  • Initial Dissolution: In a suitable vial, add a minimal volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to the 5-IAI powder. For example, start with a volume that would create a 10-100 mM stock solution.

  • Vortexing/Sonication: Vortex or sonicate the mixture until the 5-IAI is completely dissolved.

  • Aqueous Dilution: For your working solution, dilute the stock solution into your aqueous buffer of choice (e.g., PBS) to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1-1%).

  • Storage: Store the stock solution as recommended by the manufacturer, often at -20°C or -80°C.

Diagram: Troubleshooting Workflow for 5-IAI Dissolution

G start Start: 5-IAI powder not dissolving verify_form Verify form (Free Base or HCl salt?) start->verify_form use_hcl Use HCl salt if available verify_form->use_hcl Free Base increase_volume Increase solvent volume verify_form->increase_volume HCl Salt use_hcl->increase_volume gentle_heat Apply gentle heat (e.g., 37°C) increase_volume->gentle_heat Still insoluble success Success: 5-IAI dissolved increase_volume->success Dissolves sonicate Sonicate the solution gentle_heat->sonicate Still insoluble gentle_heat->success Dissolves ph_adjust Adjust pH (if free base) sonicate->ph_adjust Still insoluble sonicate->success Dissolves cosolvent Use a co-solvent for stock solution ph_adjust->cosolvent Still insoluble ph_adjust->success Dissolves cosolvent->success fail Issue persists: Contact technical support cosolvent->fail Precipitates on dilution

Caption: A logical workflow to troubleshoot 5-IAI dissolution issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5-IAI in aqueous solutions?

Q2: Can I prepare a concentrated stock solution of 5-IAI in water alone?

Preparing a highly concentrated stock solution of 5-IAI in pure water may be challenging, even with the HCl salt. The solubility will be limited. For higher concentration stock solutions, using a co-solvent like DMSO or ethanol is the recommended approach.

Q3: What is the maximum recommended concentration of DMSO or ethanol in my final working solution?

The final concentration of organic co-solvents should be kept to a minimum to avoid off-target effects in biological experiments. A final concentration of less than 1%, and ideally less than 0.1%, is recommended for most cell-based assays. Always run a vehicle control with the same concentration of the co-solvent to account for any potential effects.

Q4: My 5-IAI dissolved in a co-solvent but precipitated when I diluted it into my aqueous buffer. What should I do?

This indicates that the solubility limit in the aqueous buffer has been exceeded. To resolve this:

  • Lower the final concentration: Your target concentration in the aqueous buffer may be too high.

  • Increase the co-solvent percentage in the final solution: This is not ideal, but may be necessary. Ensure you have an appropriate vehicle control.

  • Prepare a more dilute stock solution: This will result in a lower final co-solvent concentration when you dilute to your working concentration.

Diagram: Logical Steps for Preparing a 5-IAI Working Solution

G start Start: Prepare 5-IAI working solution weigh Weigh 5-IAI HCl start->weigh dissolve_stock Dissolve in minimal co-solvent (e.g., DMSO) weigh->dissolve_stock dilute Dilute stock into aqueous buffer dissolve_stock->dilute check_precipitation Check for precipitation dilute->check_precipitation success Solution is ready for experiment check_precipitation->success No troubleshoot Troubleshoot precipitation check_precipitation->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc adjust_stock Prepare a more dilute stock troubleshoot->adjust_stock lower_conc->dilute adjust_stock->dilute

Caption: A workflow for preparing a 5-IAI working solution to avoid precipitation.

Q5: How should I store my aqueous solutions of 5-IAI?

Aqueous solutions of many research chemicals can be prone to degradation. It is generally recommended to prepare fresh solutions for each experiment. If you need to store a solution, it should be kept at 4°C for short-term storage (a few days) or aliquoted and frozen at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. Always check for any signs of precipitation after thawing.

minimizing batch-to-batch variability of synthesized 5-Iodo-2-aminoindane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in the synthesis of 5-Iodo-2-aminoindane.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability can be introduced at multiple stages of the synthesis. The most critical factors include the quality and purity of starting materials, precise control over reaction parameters (temperature, time, stoichiometry), and the efficiency and consistency of the purification process. Even minor deviations in any of these areas can lead to significant differences in the yield, purity, and overall quality of the final product.[1][2]

Q2: How does the quality of starting materials impact the synthesis?

The quality of starting materials is a cornerstone of reproducible synthesis.[3] For the synthesis of this compound, which often begins with derivatives of indanone or phenylalanine, impurities in these initial compounds can lead to the formation of unwanted byproducts.[4][5] These byproducts can complicate the purification process and may be carried through to the final product, affecting its purity and yield. It is crucial to have stringent specifications for all starting materials and reagents.[6][7]

Q3: What are the critical reaction parameters that need to be strictly controlled?

Several parameters are critical for ensuring consistency:

  • Temperature: Many steps, particularly the iodination and cyclization reactions, are temperature-sensitive.[5] Deviations can affect reaction rates and lead to the formation of side products.

  • Stoichiometry: The molar ratios of reactants, especially the iodinating agent, must be carefully controlled to prevent over-iodination or incomplete reactions.[8]

  • Reaction Time: Allowing a reaction to proceed for too long or too short a time can result in either the formation of degradation products or an incomplete reaction, both of which will reduce the yield and purity of the desired product.

  • Agitation: Consistent and effective mixing is essential to ensure homogeneous reaction conditions, particularly in heterogeneous mixtures.

Q4: My iodination step is giving low yields. What are the likely causes and solutions?

Low yields in electrophilic aromatic iodination are a common issue. Potential causes include:

  • Insufficient Activation: Molecular iodine (I₂) may require an activating agent or oxidant (like potassium iodate or hydrogen peroxide) to enhance its electrophilicity for the reaction to proceed efficiently.[5][8][9]

  • Incorrect Solvent: The choice of solvent can significantly influence the reaction. Acetic acid is commonly used in this type of reaction.[5]

  • Suboptimal Temperature: The reaction may require specific temperature control to achieve a reasonable rate without decomposing the reactants or products.

  • Deactivated Substrate: If the amino group is not appropriately protected, it can interfere with the electrophilic substitution on the aromatic ring.

Q5: How can I prevent the formation of di- or tri-iodinated byproducts?

Over-iodination is a risk when the substrate is highly activated.[8] To promote mono-iodination, consider the following strategies:

  • Control Stoichiometry: Use a single equivalent or a slight excess of the iodinating agent relative to the substrate.[8]

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.

  • Gradual Addition: Add the iodinating agent portion-wise over a period to maintain a low concentration in the reaction mixture, which can favor the mono-substituted product.[8]

Q6: What are the recommended analytical methods for assessing the purity and identity of this compound?

A combination of analytical techniques should be used to confirm the identity and purity of the final product. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying the position of the iodine atom on the aromatic ring.[10]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the molecular weight of the compound and help identify any impurities.[4][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic functional groups present in the molecule.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and detecting trace impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low overall yield Incomplete reaction at one or more steps.Verify stoichiometry of reagents. Increase reaction time or temperature based on in-process monitoring (e.g., TLC, LC-MS).
Mechanical losses during workup or purification.Optimize extraction and filtration procedures. Ensure complete transfer of material between steps.
Inconsistent purity between batches Variability in starting material quality.Source high-purity starting materials from a reliable vendor. Perform incoming QC on all raw materials.[3]
Poor control over reaction conditions.Implement strict process controls for temperature, pressure, and agitation. Use automated reaction systems for better consistency.[12]
Inconsistent purification.Standardize the purification protocol (e.g., crystallization solvent, temperature profile; column chromatography stationary/mobile phase).
Presence of over-iodinated species Iodinating agent stoichiometry is too high.Carefully control the molar equivalents of the iodinating agent.[8]
Reaction temperature is too high.Perform the iodination step at a lower temperature to improve selectivity.
Residual starting material in final product Incomplete reaction.Increase reaction time or consider a more potent reagent system.
Inefficient purification.Modify the purification method. For crystallization, try a different solvent system. For chromatography, adjust the mobile phase polarity.
Unexpected byproducts Side reactions due to temperature fluctuations or impurities.Ensure strict temperature control. Analyze starting materials for impurities that could initiate side reactions.
Air or moisture sensitivity of reagents/intermediates.Conduct reactions under an inert atmosphere (e.g., Nitrogen, Argon) if necessary. Use anhydrous solvents.

Experimental Protocols

Synthesis of (S)-5-Iodo-2-aminoindane Hydrochloride

This protocol is based on a reported synthesis starting from (S)-Phenylalanine.[5]

Step 1: Protection and Iodination of (S)-Phenylalanine

  • Protect the amino group of (S)-Phenylalanine with a suitable protecting group, such as trifluoroacetyl.

  • Dissolve the protected phenylalanine in acetic acid.

  • In the presence of Iodine (I₂), Potassium Iodate (KIO₄), and sulfuric acid, perform a direct iodination of the aromatic ring.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Upon completion, quench the reaction and extract the iodinated product.

Step 2: Friedel-Crafts Cyclization

  • The iodinated and protected phenylalanine derivative is cyclized via an intramolecular Friedel-Crafts reaction to form the indanone ring system.

  • This step typically requires a strong acid catalyst.

Step 3: Reduction of the Ketone

  • The ketone group of the indanone intermediate is reduced to a hydroxyl group using a reducing agent like Sodium Borohydride (NaBH₄). This forms the corresponding 1-ol derivative.

Step 4: Deoxygenation

  • The hydroxyl group is removed (deoxygenation) to yield the indan skeleton. A common method for this is reduction using triethylsilane in the presence of a Lewis acid like BF₃·Et₂O.[5]

Step 5: Deprotection and Salt Formation

  • The trifluoroacetyl protecting group is removed under basic conditions (e.g., using K₂CO₃ solution).[5]

  • The resulting free base, this compound, is isolated.

  • To improve stability and handling, the free base is converted to its hydrochloride salt by treating a solution of the amine with saturated HCl in a suitable solvent like ethyl ether.[5]

  • The precipitated hydrochloride salt is collected by filtration, washed, and dried.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product & QC A (S)-Phenylalanine C Step 1: Protection & Iodination A->C B Iodinating Agents (I₂, KIO₄) B->C D Step 2: Friedel-Crafts Cyclization C->D E Step 3: Ketone Reduction D->E F Step 4: Deoxygenation E->F G Step 5: Deprotection F->G H Salt Formation (HCl) G->H I This compound HCl H->I J QC Analysis (NMR, MS, HPLC) I->J

Caption: A generalized experimental workflow for the synthesis of this compound HCl.

Troubleshooting Decision Tree for Low Purity

G Start Low Purity Detected in Final Product CheckRaw Analyze Raw Materials and Reagents for Purity Start->CheckRaw CheckReaction Review In-Process Controls (IPC) Data CheckRaw->CheckReaction Impure? [No] ImpureRaw Source Materials from Qualified Vendor. Implement Incoming QC. CheckRaw->ImpureRaw Impure? [Yes] CheckPurification Evaluate Purification Procedure CheckReaction->CheckPurification Deviation Found? [No] ParamDrift Re-calibrate Instruments. Reinforce SOPs for Temperature & Dosing Control. CheckReaction->ParamDrift Deviation Found? [Yes] PurificationFail Develop New Purification Method (e.g., Re-crystallization, Column Chromatography). CheckPurification->PurificationFail Inefficient? [Yes] End Batch Meets Specification CheckPurification->End Inefficient? [No] ImpureRaw->End ParamDrift->End PurificationFail->End

Caption: A decision tree for troubleshooting low purity in this compound synthesis.

References

troubleshooting inconsistent results in 5-IAI behavioral experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in behavioral experiments involving 5-Iodo-2-aminoindan (5-IAI). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 5-IAI?

Q2: How does the potency of 5-IAI compare to other compounds like MDMA or PCA?

Q3: Are there known issues with the stability or purity of 5-IAI that could affect experiments?

A3: While the search results do not specify stability issues unique to 5-IAI, the purity of any chemical is critical for reproducible results in pharmaceutical research.[6][7] Impurities in a synthesized compound, such as unreacted starting materials or by-products, can lead to reduced reaction yields, formation of undesired side products, and compromised efficacy of the final active pharmaceutical ingredient (API).[6] It is crucial to source high-purity (e.g., 99%) 5-IAI and verify its purity to ensure that observed behavioral effects are attributable to the compound itself and not contaminants.[6][7]

Q4: What are the expected behavioral effects of 5-IAI in rodents?

Troubleshooting Inconsistent Experimental Results

Q5: My results from locomotor activity assays are highly variable between animals and across days. What could be the cause?

A5: High variability in locomotor assays is a common issue in rodent behavioral testing and can stem from multiple sources.[8][9][10] Reports from different labs are often conflicting due to subtle differences in methodology.[8][9][10]

  • Environmental Factors: Mice are nocturnal, so testing under bright lighting can reduce activity.[11] The testing environment itself can have a large effect; studies have shown that testing in different laboratories can significantly alter results in open-field tests despite attempts to keep all other variables constant.[10] Noise and traffic in or near the testing area can also cause animals to freeze.[12]

  • Experimenter Handling: Inconsistent handling techniques can impact data.[11] Familiarity with the experimenter can lead to more consistent behavior in rats.[8][10] Even the sex of the experimenter and the use of scented products can introduce variability.[11][13] It is recommended that the same experimenter carry out all tests within a given study.[11]

  • Animal-Specific Factors: The strain, sex, and age of the animals are critical variables.[8][9] For females, the estrous cycle can significantly impact performance in various behavioral assays.[9][11] Social housing conditions, such as isolation or the sex balance within a litter, can also affect behavior.[8][13]

Q6: I am not seeing a clear place preference or aversion in my Conditioned Place Preference (CPP) experiment. What should I check?

A6: The CPP paradigm is highly sensitive to environmental and procedural factors.[14] Failure to establish a clear preference or aversion can be due to several issues.

  • Apparatus and Cue Design: The choice of cues (visual, tactile) is important. Some apparatuses may have inherent biases; for example, rodents may naturally prefer a compartment with a wire mesh floor over one with steel bars.[15] Using a biased design, where the drug is paired with the initially non-preferred compartment, can sometimes yield clearer results.[16]

  • Drug Dose and Timing: The rewarding or aversive effects of a drug can be dose-dependent. It may be necessary to test a range of 5-IAI doses. The duration and number of conditioning sessions (typically ranging from one to six) should be optimized based on the drug's pharmacokinetic profile.[14][17]

  • Confounding Effects on Locomotion: A major limitation of CPP is distinguishing between preference/aversion and drug-induced changes in locomotion.[18] A drug that increases activity might lead the animal to explore the drug-paired side more, which could be misinterpreted as a preference.[18] It is advisable to run a separate locomotor activity test to assess the effects of your specific 5-IAI dose on movement.

Data Summary

Table 1: In Vitro Activity of 5-IAI and Related Compounds

CompoundActionTargetPotency / EffectReference
5-IAI Inhibition5-HT Uptake~75% as potent as PCA[1]
InhibitionDopamine & Noradrenaline UptakeWeak inhibitor[3]
Release5-HTPotent releaser[3]
Binding5-HT2A ReceptorsBinds to receptor sites[4][5]
PIA Inhibition5-HT Uptake~200% as potent as PCA[1]
MDMA --Potency is ~2x that of 5-IAI[5]

Experimental Protocols

Protocol 1: Locomotor Activity Assay

This protocol describes a standard method for assessing spontaneous locomotor activity in an open-field arena.

  • Apparatus: A square or circular arena (e.g., 40x40x30 cm) made of a non-porous material. The arena should be equipped with an automated tracking system (e.g., infrared beams or video tracking software).

  • Animal Handling & Habituation:

    • Handle all animals consistently for 3-5 days prior to the experiment.

    • Transport animals to the testing room at least 60 minutes before the session begins to allow for acclimation.

    • The testing room should have controlled lighting (dim light for rodents) and be free from loud noises.[11]

  • Procedure:

    • Administer 5-IAI or vehicle control via the desired route (e.g., intraperitoneal injection). The dose should be based on literature or pilot studies.

    • Place the animal gently in the center of the open-field arena.

    • Begin recording immediately using the automated tracking system.

    • Allow the animal to explore the arena for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Primary measures include:

      • Total distance traveled (cm).

      • Time spent mobile vs. immobile.

      • Rearing frequency (vertical activity).

      • Time spent in the center vs. periphery of the arena (as a measure of anxiety-like behavior).

    • Analyze data in time bins (e.g., 5-minute intervals) to observe the onset and duration of drug effects.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to compare drug-treated and control groups.

Protocol 2: Conditioned Place Preference (CPP)

This protocol outlines a 3-phase, unbiased procedure for assessing the rewarding or aversive properties of 5-IAI.[14][16]

  • Apparatus: A two- or three-compartment chamber. The conditioning compartments should be distinct in terms of visual and tactile cues (e.g., different wall patterns, different floor textures).[16][18]

  • Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)

    • Place the animal in the central compartment (if applicable) or directly into the apparatus with free access to all compartments.

    • Allow the animal to explore freely for 15-20 minutes.

    • Record the time spent in each compartment to establish any baseline preference. Animals showing a strong initial preference for one side (>80% of the time) may be excluded.

  • Phase 2: Conditioning (Days 2-9)

    • This phase typically consists of 8 alternating sessions (4 drug, 4 vehicle).

    • On drug conditioning days (e.g., Days 2, 4, 6, 8), administer 5-IAI and immediately confine the animal to one of the conditioning compartments for a set period (e.g., 30 minutes).

    • On vehicle conditioning days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the animal to the opposite compartment for the same duration.

    • The assignment of drug-paired and vehicle-paired compartments should be counterbalanced across all animals.

  • Phase 3: Post-Conditioning (Preference Test - Day 10)

    • In a drug-free state, place the animal back in the apparatus with free access to all compartments, identical to the pre-conditioning test.

    • Record the time spent in each compartment for 15-20 minutes.

  • Data Analysis:

    • Calculate a preference score for each animal (Time spent in drug-paired side post-conditioning minus time spent in drug-paired side pre-conditioning).

    • A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion.

    • Compare the scores between the drug-treated group and a saline-saline control group using appropriate statistical tests.

Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Vesicle Vesicles (5-HT, NE) Release Increased 5-HT & NE Release Vesicle->Release SERT SERT NET NET Receptor 5-HT2A Receptor IAI 5-IAI IAI->Vesicle Promotes Release IAI->SERT Inhibits IAI->NET Inhibits IAI->Receptor Binds Release->Receptor Activates

Caption: Simplified signaling pathway of 5-IAI's action on monoamine transporters and receptors.

G A Animal Acclimation & Habituation (1 week) B Baseline Behavioral Testing (e.g., Pre-CPP Test) A->B C Random Assignment to Treatment Groups B->C D Drug / Vehicle Administration & Conditioning Phase C->D E Post-Treatment Behavioral Testing (e.g., Post-CPP Test) D->E F Data Collection & Blinded Scoring E->F G Statistical Analysis F->G H Interpretation of Results G->H

Caption: General experimental workflow for a 5-IAI behavioral study.

G cluster_drug Drug cluster_animal Animal cluster_env Environment cluster_proc Procedure Start Inconsistent Behavioral Results Drug Check Drug Factors Start->Drug Animal Check Animal Factors Start->Animal Env Check Environmental Factors Start->Env Proc Check Procedural Factors Start->Proc Purity Purity / Source Drug->Purity Dose Dose / Route Drug->Dose Stability Solution Stability Drug->Stability Sex Sex / Estrous Cycle Animal->Sex Strain Strain / Age Animal->Strain Housing Housing / Health Animal->Housing Lighting Lighting Env->Lighting Noise Noise Env->Noise Time Time of Day Env->Time Handling Handling Consistency Proc->Handling Habituation Habituation Period Proc->Habituation Blinding Blinding of Experimenter Proc->Blinding

Caption: A logical troubleshooting guide for inconsistent results in behavioral experiments.

References

Technical Support Center: Optimizing 5-Iodo-2-aminoindane (5-IAI) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 5-Iodo-2-aminoindane (5-IAI) for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-IAI) and what is its primary mechanism of action?

A1: this compound (5-IAI) is a research chemical that is structurally related to amphetamine.[1] Its primary mechanism of action is to act as a serotonin-releasing agent, which means it stimulates the release of serotonin from neurons.[2] It also has effects on norepinephrine and dopamine, though to a lesser extent.[3]

Q2: What are the known in vivo effects of 5-IAI?

A2: In vivo studies in rats have shown that 5-IAI can produce behavioral effects similar to those of MDMA.[1] A study in adolescent rats indicated that chronic exposure to 20 mg/kg of 5-IAI can lead to long-term behavioral changes. A single high dose of 40 mg/kg in rats was found to cause a statistically significant decrease in the number of serotonin uptake sites in the cortex.[1]

Q3: What is a recommended starting dose for in vivo studies with 5-IAI?

A3: Based on published literature, a dose of 20 mg/kg has been used in adolescent rats for behavioral studies. Another study used a single dose of 40 mg/kg in adult rats to investigate neurochemical changes.[1] A prudent approach would be to start with a lower dose (e.g., 5-10 mg/kg) and perform a dose-range finding study to determine the optimal dose for your specific experimental model and endpoints.

Q4: What are the potential off-target effects of 5-IAI?

A4: As a serotonin-releasing agent, 5-IAI has the potential to cause serotonergic toxicity at high doses.[2] While one study indicated it does not cause significant serotonin deficits in rats at a 40 mg/kg dose, caution is still warranted.[1] Researchers should monitor for signs of serotonin syndrome, especially at higher doses.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during in vivo experiments with 5-IAI.

Issue Potential Cause Suggested Solution
High mortality or severe adverse effects at the initial dose. The starting dose is too high for the animal model or strain.Immediately halt the experiment. Redesign the study with a significantly lower starting dose (e.g., reduce by a factor of 5-10). Consider conducting a Maximum Tolerated Dose (MTD) study.
No observable effect at the highest tested dose. The dose range is too low. Poor bioavailability of the compound. The chosen endpoint is not sensitive to 5-IAI.Increase the dose range in subsequent studies. Consider a different route of administration (e.g., intraperitoneal instead of oral) to potentially increase bioavailability. Verify that the chosen behavioral or physiological endpoint is appropriate for a serotonin-releasing agent.
High variability in animal responses. Inconsistent drug administration. Genetic variability within the animal colony. Stress or other environmental factors.Ensure precise and consistent administration techniques. Use a well-defined and genetically stable animal strain. Standardize housing conditions and minimize environmental stressors. Increase the number of animals per group to improve statistical power.
Unexpected behavioral or physiological responses. Off-target effects of 5-IAI. Interaction with other experimental variables.Carefully document all observed effects. Review the literature for known off-target effects of related compounds. Conduct control experiments to isolate the effects of 5-IAI.

Experimental Protocols

Below are detailed methodologies for key experiments related to optimizing the dosage of 5-IAI.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 5-IAI that can be administered to rodents without causing life-threatening toxicity.

Methodology:

  • Animal Model: Use a common rodent model such as Sprague-Dawley rats or C57BL/6 mice. Use both male and female animals (n=3-5 per sex per group).

  • Dose Selection: Based on existing data, a starting dose of 10 mg/kg can be used. Subsequent doses can be escalated in a stepwise manner (e.g., 20 mg/kg, 40 mg/kg, 80 mg/kg).

  • Administration: Administer 5-IAI via the intended experimental route (e.g., oral gavage, intraperitoneal injection). A vehicle control group should be included.

  • Observation Period: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) for at least 7 days after a single dose administration.

  • Data Collection: Record body weight daily. At the end of the study, collect blood for hematology and serum biochemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs of toxicity.[4][5]

Protocol 2: Dose-Response Study for Efficacy

Objective: To determine the dose range of 5-IAI that produces the desired pharmacological effect.

Methodology:

  • Animal Model: Use the same animal model as intended for the main efficacy studies.

  • Dose Selection: Select a range of doses based on the MTD study and published literature. For 5-IAI, a range of 5 mg/kg, 10 mg/kg, 20 mg/kg, and 40 mg/kg could be appropriate. Include a vehicle control group.

  • Administration: Administer 5-IAI via the chosen route.

  • Efficacy Endpoint: Measure the desired pharmacological effect at predefined time points after administration. This could be a behavioral test (e.g., locomotor activity, social interaction) or a physiological measurement (e.g., body temperature, neurochemical levels).

  • Data Analysis: Analyze the data to determine the dose-response relationship and identify the dose that produces a significant effect.

Data Presentation

The following table summarizes the key quantitative data found in the literature for in vivo studies with 5-IAI.

Compound Animal Model Dose Route of Administration Observed Effects Reference
This compound (5-IAI)Rat40 mg/kg (single dose)Not specifiedStatistically significant decrease in 5-HT uptake sites in the cortex.[1]
This compound (5-IAI)Adolescent Rat20 mg/kg (chronic)Not specifiedLong-term behavioral changes.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate key concepts and workflows for optimizing 5-IAI dosage.

G cluster_0 5-IAI Mechanism of Action IAI This compound (5-IAI) SERT Serotonin Transporter (SERT) IAI->SERT interacts with Release Increased Serotonin Release IAI->Release Neuron Presynaptic Serotonin Neuron Synapse Synaptic Cleft Neuron->Synapse releases Serotonin into Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Serotonin binds to receptors on Effect Behavioral/Physiological Effects Postsynaptic->Effect Release->Synapse increases Serotonin in

Caption: Mechanism of action of this compound (5-IAI).

G cluster_1 Workflow for In Vivo Dosage Optimization LitReview Literature Review & In Vitro Data Analysis MTD Maximum Tolerated Dose (MTD) Study LitReview->MTD Inform starting dose DoseRange Dose-Range Finding (Efficacy) MTD->DoseRange Define safe dose range PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling DoseRange->PKPD Provide efficacy data OptimalDose Selection of Optimal Dose for Main Studies DoseRange->OptimalDose PKPD->OptimalDose

Caption: Logical workflow for optimizing 5-IAI dosage in vivo.

References

addressing potential degradation of 5-IAI in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential degradation of 5-Iodo-2-aminoindane (5-IAI) in experimental setups. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 5-IAI?

A1: For long-term storage, 5-IAI powder should be kept at -20°C.[1] Under these conditions, it is reported to be stable for at least two years.[1] For short-term storage, such as during routine experimental use, refrigeration at 2-8°C is advisable to minimize potential degradation.

Q2: How should I prepare solutions of 5-IAI?

A2: 5-IAI has limited solubility in common solvents. It is soluble in Dimethylformamide (DMF) at approximately 0.3 mg/ml and in Dimethyl sulfoxide (DMSO) at approximately 0.5 mg/ml.[1] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO before further dilution. Prepare solutions fresh whenever possible. If storage of a stock solution is necessary, store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the potential signs of 5-IAI degradation in my sample?

A3: Visual indicators of degradation can include a change in the color or appearance of the solid powder or solution. In analytical experiments, such as High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main 5-IAI peak can indicate the presence of degradation products.

Q4: What are the likely degradation pathways for 5-IAI?

A4: While specific degradation pathways for 5-IAI have not been extensively studied, based on its chemical structure, several potential pathways can be inferred:

  • Photodegradation: Aromatic iodides can be susceptible to photodegradation, where the carbon-iodine bond is cleaved by light, particularly UV light. This can lead to the formation of 2-aminoindane and other related species.

  • Oxidation: The primary amine group in 5-IAI can be susceptible to oxidation, which could lead to the formation of nitroso, nitro, or other oxidized species. The indane ring itself could also be subject to oxidation.

  • pH-mediated Degradation: Although not specifically documented for 5-IAI, the stability of many amine-containing compounds can be pH-dependent.[2] Extreme pH conditions (highly acidic or alkaline) may promote hydrolysis or other degradative reactions.

Troubleshooting Guides

Issue 1: I observe unexpected peaks in my HPLC analysis of a 5-IAI sample.

  • Question: Could these be degradation products?

    • Answer: Yes, the appearance of new peaks is a strong indicator of degradation. Compare the chromatogram of your sample to that of a freshly prepared standard solution of 5-IAI.

  • Question: How can I identify the source of degradation?

    • Answer: Review your experimental workflow. Consider the following factors:

      • Light Exposure: Was the sample or solution exposed to ambient or UV light for extended periods?

      • Temperature: Was the sample exposed to high temperatures?

      • Solution Age and Storage: How old is the solution, and how was it stored?

      • pH of the Medium: Is the experimental medium highly acidic or basic?

      • Presence of Oxidizing Agents: Does your experimental setup contain any known oxidizing agents?

  • Question: What steps can I take to prevent this?

    • Answer: Protect your samples and solutions from light by using amber vials or covering them with aluminum foil. Store solutions at low temperatures (-20°C for long-term) and prepare them fresh when possible. Use buffers to maintain a neutral pH unless your experimental protocol requires otherwise.

Issue 2: The biological or chemical activity of my 5-IAI seems lower than expected.

  • Question: Could this be due to degradation?

    • Answer: Yes, degradation of 5-IAI would lead to a lower concentration of the active compound, resulting in reduced activity.

  • Question: How can I confirm if my 5-IAI has degraded?

    • Answer: Use an analytical technique like HPLC-UV to determine the purity of your 5-IAI sample. Compare the peak area of the main compound in your sample to that of a known concentration standard.

  • Question: What should I do if I suspect degradation?

    • Answer: Discard the suspect sample and obtain a fresh batch of 5-IAI. Ensure that the new batch is stored and handled correctly according to the recommendations in the FAQs.

Data on 5-IAI Stability (Inferred and Reported)

ConditionStabilityRecommendations
Temperature
-20°C (Solid)Stable for at least 2 years[1]Recommended for long-term storage.
2-8°C (Solid/Solution)Likely stable for short periods.Suitable for short-term storage during experiments.
Room Temperature (Solid/Solution)Potential for slow degradation over time.Avoid prolonged storage at room temperature.
Elevated Temperature (>40°C)Likely to accelerate degradation.Avoid exposure to high temperatures.
Light
UV LightLikely to cause rapid degradation (photodecomposition).Protect samples and solutions from all light sources.
Ambient LightPotential for slow degradation over time.Use amber vials or foil to protect samples.
pH
Neutral (pH ~7)Believed to be the most stable pH.Maintain neutral pH in solutions where possible.
Acidic (pH < 4)Potential for hydrolysis or other reactions.Use with caution and assess stability if required.
Alkaline (pH > 8)Potential for oxidation or other reactions.Use with caution and assess stability if required.
Other
Oxidizing AgentsLikely to cause degradation of the amine group.Avoid contact with oxidizing agents.
Freeze-Thaw CyclesMay promote degradation in solution.Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-IAI

This protocol is designed to intentionally degrade 5-IAI under various stress conditions to identify potential degradation products and pathways.

1. Materials:

  • 5-IAI

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Amber and clear HPLC vials

2. Preparation of Stock Solution:

  • Prepare a stock solution of 5-IAI in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

3. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of stock solution in a clear vial to a UV lamp (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep 1 mL of stock solution at 4°C, protected from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before injection.

  • Analyze all samples by a suitable HPLC-UV method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid, detection at a relevant wavelength for 5-IAI).

  • Monitor for the appearance of new peaks and the decrease in the parent 5-IAI peak.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for 5-IAI Degradation start Unexpected experimental results (e.g., low activity, new HPLC peaks) check_purity Analyze 5-IAI sample purity (e.g., by HPLC-UV) start->check_purity is_degraded Is degradation observed? check_purity->is_degraded review_workflow Review experimental workflow for potential stressors is_degraded->review_workflow Yes end_not_ok Problem persists, consider other experimental variables is_degraded->end_not_ok No stressors Potential Stressors: - Light Exposure - High Temperature - Extreme pH - Solution Age - Oxidizing Agents review_workflow->stressors implement_controls Implement preventative measures: - Protect from light - Control temperature - Use fresh solutions - Maintain neutral pH stressors->implement_controls fresh_sample Use a fresh, properly stored sample of 5-IAI implement_controls->fresh_sample end_ok Problem resolved fresh_sample->end_ok

Caption: Troubleshooting workflow for identifying and addressing 5-IAI degradation.

G cluster_pathway Potential Degradation Pathways of 5-IAI cluster_photo Photodegradation cluster_ox Oxidation cluster_hydrolysis Hydrolysis iai This compound (5-IAI) deiodinated 2-Aminoindane iai->deiodinated UV/Light oxidized_amine Oxidized amine derivatives (e.g., nitroso, nitro) iai->oxidized_amine Oxidizing agents ring_oxidation Ring-oxidized products iai->ring_oxidation Oxidizing agents hydrolyzed Hydrolysis products (less likely, structure dependent) iai->hydrolyzed Extreme pH other_photo Other photoproducts deiodinated->other_photo

Caption: Inferred potential degradation pathways for 5-IAI.

G cluster_storage Decision Tree for 5-IAI Storage and Handling start Handling 5-IAI storage_duration Storage Duration? start->storage_duration in_use In Use (Solution) start->in_use long_term Long-term (> 1 week) storage_duration->long_term Long short_term Short-term (< 1 week) storage_duration->short_term Short store_minus_20 Store solid at -20°C in a sealed container. long_term->store_minus_20 store_fridge Store solid at 2-8°C in a sealed container. short_term->store_fridge protect_light Protect from light (amber vials/foil). in_use->protect_light prepare_fresh Prepare fresh solution if possible. protect_light->prepare_fresh store_solution If storing solution, aliquot and freeze at -20°C. prepare_fresh->store_solution

Caption: Decision tree for proper storage and handling of 5-IAI.

References

identifying and removing impurities from 5-Iodo-2-aminoindane samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-2-aminoindane (5-IAI). The information provided is intended to help identify and remove impurities from 5-IAI samples, ensuring the quality and integrity of your research.

Frequently Asked Questions (FAQs)

1. What are the common impurities found in synthesized this compound (5-IAI) samples?

Synthesized 5-IAI samples can contain several impurities stemming from the starting materials, reagents, and side reactions during the synthesis process. Common impurities identified in 5-IAI samples include:

  • Starting Materials and Precursors: Unreacted (S)-phenylalanine or its derivatives may be present if the synthesis is incomplete.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetone, ethanol, ethyl ether) may be present in the final product.

2. How can I identify the impurities in my 5-IAI sample?

Several analytical techniques can be employed to identify and quantify impurities in your 5-IAI sample. The choice of method will depend on the suspected impurities and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A well-developed HPLC method can resolve 5-IAI from its various impurities, allowing for accurate purity assessment.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities, including residual solvents and some synthesis byproducts. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.[3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it an excellent tool for identifying and characterizing a wide range of impurities.[2][3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main component and any significant impurities present in the sample. It is particularly useful for identifying isomeric impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help confirm the functional groups present in the sample and may indicate the presence of certain impurities if their characteristic absorption bands are visible.

3. My 5-IAI sample has a slight discoloration. What could be the cause and how can I fix it?

Discoloration in a 5-IAI sample, which should ideally be a white to off-white solid, can be due to several factors:

  • Presence of Oxidized Impurities: The amino group in 5-IAI can be susceptible to oxidation, leading to colored byproducts.

  • Trace Metal Impurities: Residual metal catalysts or metals from the reaction vessel can sometimes cause discoloration.

  • Degradation Products: Exposure to light, air, or elevated temperatures can lead to the formation of colored degradation products.[6][7][8]

To address discoloration, recrystallization is often an effective purification method. The use of activated charcoal during recrystallization can help adsorb colored impurities.[9]

4. I am seeing an unexpected peak in my HPLC chromatogram. How do I proceed with its identification?

When an unknown peak appears in your HPLC chromatogram, a systematic approach is necessary for its identification:

  • Review the Synthesis Route: Analyze the synthetic pathway to anticipate potential byproducts, unreacted starting materials, or intermediates.[10]

  • LC-MS Analysis: If not already performed, analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. This information is crucial for determining its molecular weight.

  • Tandem MS (MS/MS): Fragmenting the parent ion in a tandem mass spectrometer can provide valuable structural information about the unknown compound.

  • Reference Standards: If you suspect a specific impurity (e.g., 4-IAI), injecting a reference standard of that compound can confirm its identity by comparing retention times.

  • Forced Degradation Studies: Subjecting a pure sample of 5-IAI to stress conditions (e.g., acid, base, heat, light, oxidation) can help to generate potential degradation products and see if any match the unknown peak.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot solvent. - Insufficient solvent.- Incorrect solvent choice.- Add more solvent in small increments until the compound dissolves.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure 5-IAI.- Cool the solution in an ice bath to induce crystallization.[11]
Oily precipitate forms instead of crystals. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.[11]
Low recovery of purified product. - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solvent is thoroughly chilled in an ice bath before washing the crystals.- Use a minimal amount of cold solvent for washing.- Heat the funnel and filter paper before hot filtration to prevent the compound from crystallizing out.
Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of 5-IAI from an impurity (e.g., 4-IAI). - Inappropriate mobile phase composition.- Incorrect column selection.- Optimize the mobile phase by adjusting the solvent ratio or pH.- Try a different stationary phase (e.g., a column with a different chemistry).
Peak tailing in HPLC. - Strong interaction between the basic amine group and residual silanols on the silica-based column.- Column overload.- Add a competing base like triethylamine to the mobile phase.- Use a base-deactivated column.- Reduce the sample concentration.
Ghost peaks appearing in the chromatogram. - Contamination from the sample, solvent, or instrument.- Run a blank gradient to check for system contamination.- Ensure high-purity solvents and clean glassware.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of 5-IAI. The choice of solvent is critical and may require some experimentation. A common solvent system for amines is a mixture of an alcohol (like ethanol or isopropanol) and water.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional, for colored impurities)

Procedure:

  • Dissolution: Place the crude 5-IAI in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat the mixture on a hot plate while stirring until the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them, and then transfer them to a watch glass or drying oven at a suitable temperature.

Protocol 2: HPLC Method for Purity Analysis of 5-IAI

This is a general HPLC method that can be used as a starting point for the analysis of 5-IAI. Optimization may be required based on the specific impurities present and the HPLC system used.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

Time (min)% Solvent A% Solvent B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Dissolve an accurately weighed amount of the 5-IAI sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Crude 5-IAI Sample cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Final Product crude_sample Crude 5-IAI analytical_techniques Analytical Techniques (HPLC, GC-MS, LC-MS) crude_sample->analytical_techniques Initial Analysis purification_method Purification Method (e.g., Recrystallization) crude_sample->purification_method analytical_techniques->purification_method Informs Purification Strategy pure_sample Pure 5-IAI purification_method->pure_sample final_analysis Final Purity Analysis pure_sample->final_analysis Quality Control final_analysis->pure_sample Meets Specifications?

Caption: Workflow for the analysis and purification of 5-IAI samples.

troubleshooting_logic start Impurity Detected in 5-IAI Sample is_volatile Is the impurity volatile? start->is_volatile is_isomer Is it a positional isomer (e.g., 4-IAI)? is_volatile->is_isomer No gc_ms Use GC-MS for identification and quantification. is_volatile->gc_ms Yes is_colored Is the impurity colored? is_isomer->is_colored No hplc_nmr Use high-resolution HPLC and/or NMR for identification. is_isomer->hplc_nmr Yes recrystallization_charcoal Recrystallization with activated charcoal. is_colored->recrystallization_charcoal Yes general_purification Standard recrystallization or column chromatography. is_colored->general_purification No chromatography Consider preparative chromatography for separation. hplc_nmr->chromatography

Caption: Decision tree for selecting a purification strategy based on impurity type.

References

best practices for long-term storage of 5-IAI to maintain potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 5-iodo-2-aminoindan (5-IAI) to maintain its potency and integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 5-IAI?

A1: For optimal long-term stability, solid 5-IAI should be stored in a cool, dark, and dry environment. Specifically, we recommend storage at -20°C in a tightly sealed, opaque container to minimize degradation from heat, light, and moisture.[1] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: How does temperature affect the stability of 5-IAI?

Q3: Is 5-IAI sensitive to light?

A3: Yes, compounds with aromatic and iodine-containing structures can be sensitive to light. Photodegradation can lead to the cleavage of the carbon-iodine bond and other unwanted reactions, reducing the compound's potency.[1] Always store 5-IAI in amber or other light-blocking containers.

Q4: What is the impact of humidity on the stability of 5-IAI?

A4: 5-IAI, being an amine salt, can be hygroscopic. Moisture can lead to hydrolysis and other degradation pathways, compromising the sample's integrity.[1] Storage in a desiccator or with a desiccant is recommended to maintain a dry environment.

Q5: What is the expected shelf-life of 5-IAI under ideal conditions?

A5: While a definitive shelf-life for 5-IAI has not been established, based on data from similar compounds, significant degradation can be minimized for several years when stored at -20°C in a dark, dry, and inert environment. Regular purity checks are recommended for samples stored for extended periods.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid 5-IAI (e.g., yellowing or browning) Oxidation or degradation due to exposure to air, light, or moisture.Discard the sample if discoloration is significant. For future storage, ensure the container is tightly sealed, opaque, and stored under an inert atmosphere in a freezer.
Unexpected peaks in HPLC/GC-MS analysis Presence of degradation products or impurities from synthesis.Compare the chromatogram to a reference standard stored under ideal conditions. If new peaks are present, consider the possibility of degradation. Perform co-injection with a fresh standard to confirm the identity of the main peak.
Reduced potency or inconsistent experimental results Degradation of the 5-IAI sample.Re-evaluate the purity of your sample using a validated analytical method (see Experimental Protocols). If degradation is confirmed, use a fresh, high-purity batch for your experiments.
Clumping or changing of physical appearance of the powder Absorption of moisture.The sample may be hygroscopic. Store in a desiccator and handle in a low-humidity environment (e.g., a glove box).

Data Presentation

The following table presents hypothetical degradation data for a research chemical with a similar structure to 5-IAI, illustrating the importance of proper storage conditions.

Table 1: Hypothetical Long-Term Stability of a 2-Aminoindan Analogue

Storage ConditionTime (Months)Purity (%)
-20°C, Dark, Dry, Inert Gas 099.8
1299.7
2499.5
3699.4
4°C, Dark, Dry 099.8
1299.2
2498.5
3697.8
25°C, Ambient Light, Ambient Humidity 099.8
1298.2
2496.5
3693.1

Note: This data is illustrative and based on the stability of analogous compounds. Actual degradation rates for 5-IAI may vary.

A study on amphetamine, a related compound, showed a loss of purity over 32 months at room temperature, with a more significant decline after 24 months.[2]

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a 5-IAI sample.

1. Materials and Reagents:

  • 5-IAI sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • Reference standard of 5-IAI (of known purity)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3. Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for the specific column and system.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the 5-IAI reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the 5-IAI sample to be tested in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detector wavelength: Set to the UV maximum of 5-IAI (to be determined experimentally, likely around 230-240 nm).

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Analysis: Quantify the amount of 5-IAI in the sample by comparing its peak area to the calibration curve. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

degradation_pathway 5-IAI 5-IAI Oxidation Oxidation 5-IAI->Oxidation O2, heat Hydrolysis Hydrolysis 5-IAI->Hydrolysis H2O Photodegradation Photodegradation 5-IAI->Photodegradation UV light Degradation_Product_A Degradation_Product_A Oxidation->Degradation_Product_A N-Oxide Degradation_Product_B Degradation_Product_B Hydrolysis->Degradation_Product_B De-iodinated analogue Degradation_Product_C Degradation_Product_C Photodegradation->Degradation_Product_C Ring-opened products

Caption: Potential degradation pathways of 5-IAI under various stress conditions.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Assess 5-IAI Purity via HPLC start->check_purity purity_ok Purity ≥ 98%? check_purity->purity_ok investigate_other Investigate Other Experimental Parameters purity_ok->investigate_other Yes review_storage Review Storage Conditions (Temp, Light, Humidity) purity_ok->review_storage No end Problem Resolved investigate_other->end new_batch Acquire New Batch of 5-IAI review_storage->new_batch new_batch->end

Caption: Troubleshooting workflow for inconsistent experimental results potentially related to 5-IAI stability.

References

Validation & Comparative

A Comparative Analysis of the Pharmacological Effects of 5-Iodo-2-aminoindane (5-IAI) and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of 5-Iodo-2-aminoindane (5-IAI) and 3,4-methylenedioxymethamphetamine (MDMA). The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics. This document synthesizes available experimental data to facilitate a comprehensive understanding of the similarities and differences between these two molecules.

Introduction

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the key quantitative data available for 5-IAI and MDMA, focusing on receptor binding affinities and pharmacokinetic parameters.

Table 1: Monoamine Transporter and Receptor Binding Affinities (Ki, nM)

TargetThis compound (5-IAI)MDMA
Monoamine Transporters
Serotonin Transporter (SERT)241 - 879[14]222 (S-enantiomer)[2]
Norepinephrine Transporter (NET)311 - 760[14]7,800 (S-enantiomer)[2]
Dopamine Transporter (DAT)992 - 2,300[14]2,300 (S-enantiomer)[2]
Serotonin Receptors
5-HT1AHigh Affinity[10]>50,000 (R-enantiomer)[2]
5-HT2AHigh Affinity[10]4,700 (R-enantiomer)[2]
5-HT2BHigh Affinity[10]No data found
5-HT2CHigh Affinity[10]No data found
Adrenergic Receptors
α2AAffinity[10]Data not specified
α2BAffinity[10]Data not specified
α2CAffinity[10]Data not specified

Note: Data for MDMA enantiomers are specified where available, as they exhibit different pharmacological profiles.[2] Data for 5-IAI may vary between studies.

Table 2: Pharmacokinetic Parameters in Humans

ParameterThis compound (5-IAI)MDMA
Cmax (Maximum Plasma Concentration) No data available in humans[11][15]130.9 - 236.4 ng/mL (75-125 mg dose)
Tmax (Time to Maximum Plasma Concentration) No data available in humans[11][15]1.8 - 3 hours[4][16]
Elimination Half-life (t1/2) No data available in humans[11][15]8 - 9 hours[17][18]

Mechanism of Action

Both 5-IAI and MDMA act as monoamine releasing agents, with a pronounced effect on the serotonin system.[6][14] They interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.[6][14]

MDMA is a potent releaser and reuptake inhibitor of serotonin, dopamine, and norepinephrine.[1][4][5][6] It achieves this by binding to and reversing the function of the respective monoamine transporters.[6] 5-IAI also functions as a monoamine releaser, with a reported preference for serotonin release over dopamine and norepinephrine.[14]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 5-HT_vesicle Serotonin Vesicle VMAT2->5-HT_vesicle Packaging MAO MAO 5-HT_cyto Cytosolic Serotonin 5-HT_vesicle->5-HT_cyto Leak 5-HT_cyto->VMAT2 Uptake 5-HT_cyto->MAO Metabolism 5-HT_synapse Extracellular Serotonin 5-HT_cyto->5-HT_synapse Enhanced Efflux 5-HT_receptor 5-HT Receptors 5-HT_synapse->5-HT_receptor Activates MDMA_5IAI MDMA / 5-IAI SERT SERT MDMA_5IAI->SERT Binds to & Reverses SERT->5-HT_cyto Reuptake Inhibition

Caption: Serotonergic signaling pathway affected by MDMA and 5-IAI.

cluster_prep Sample Preparation cluster_assay Binding Assay Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration to Separate Bound & Unbound Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (Ki determination) Scintillation->Data_Analysis cluster_animal In Vivo Procedure cluster_analysis Sample Analysis Animal_Prep Animal Surgery & Probe Implantation Perfusion Microdialysis Probe Perfusion Animal_Prep->Perfusion Sample_Collection Dialysate Sample Collection Perfusion->Sample_Collection HPLC HPLC Separation Sample_Collection->HPLC Detection Electrochemical or Mass Spec Detection HPLC->Detection Quantification Neurotransmitter Quantification Detection->Quantification

References

A Comparative Analysis of the Neurotoxic Profiles of 5-IAI and p-Iodoamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxicity of 5-iodo-2-aminoindan (5-IAI) and para-iodoamphetamine (p-IA), grounded in supporting experimental data. The information is intended to inform research and drug development efforts in the field of neuroscience and pharmacology.

Introduction

5-IAI was developed as a rigid analog of the known serotonin neurotoxin p-iodoamphetamine (PIA)[1]. While both compounds are behaviorally active, their neurotoxic profiles differ significantly. This guide will delve into the experimental data that elucidates these differences, focusing on their effects on the serotonergic system.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a comparative study in rats, providing a clear overview of the differential effects of 5-IAI and p-iodoamphetamine on serotonergic markers.

Table 1: Effects on Serotonin (5-HT) and 5-Hydroxyindoleacetic Acid (5-HIAA) Levels in Rat Brain One Week After a Single Dose (40 mg/kg)

CompoundBrain Region% Decrease in 5-HT% Decrease in 5-HIAA
p-Iodoamphetamine (PIA) Cortex40% (Significant)40% (Significant)
HippocampusSignificant DecreaseSignificant Decrease
5-Iodo-2-aminoindan (5-IAI) CortexNo Significant Change~15% (Not Statistically Significant)
HippocampusSlight but Significant DecreaseNo Significant Change

Data sourced from a study by Nichols et al. (1991)[1].

Table 2: Effects on Serotonin Uptake Sites in Rat Brain One Week After a Single Dose (40 mg/kg)

CompoundBrain Region% Reduction in 5-HT Uptake Sites
p-Iodoamphetamine (PIA) Cortex40% (Significant)
5-Iodo-2-aminoindan (5-IAI) Cortex~15% (Statistically Significant)

Data sourced from a study by Nichols et al. (1991)[1].

Table 3: In Vitro Potency as Inhibitors of [³H]-5-HT Uptake in Rat Brain Cortical Synaptosomes

CompoundPotency Relative to p-Chloroamphetamine (PCA)
p-Iodoamphetamine (PIA) ~200% (Twice the potency)
5-Iodo-2-aminoindan (5-IAI) ~75%

Data sourced from a study by Nichols et al. (1991)[1].

Experimental Protocols

The data presented above was generated using the following key experimental methodologies:

1. Animal Dosing and Tissue Preparation:

  • Subjects: Male Sprague-Dawley rats.

  • Dosing: A single intraperitoneal (i.p.) injection of either p-iodoamphetamine (40 mg/kg), 5-iodo-2-aminoindan (40 mg/kg), or saline (control).

  • Sacrifice and Dissection: Animals were sacrificed one week post-injection. The brain was rapidly removed and dissected on a cold plate to isolate the cortex and hippocampus.

2. Neurochemical Analysis (HPLC-EC):

  • Sample Preparation: Brain tissue was homogenized in a solution containing perchloric acid and an internal standard.

  • Detection: Levels of 5-HT and 5-HIAA were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC). This technique separates the neurochemicals based on their physicochemical properties and then measures their concentration based on the electrical signal they produce at an electrode.

3. Serotonin Transporter (SERT) Binding Assay:

  • Radioligand: [³H]paroxetine, a selective radiolabeled ligand that binds to the serotonin transporter.

  • Procedure: Membranes from brain tissue homogenates were incubated with [³H]paroxetine. The amount of radioligand bound to the membranes was measured to determine the density of 5-HT uptake sites. Non-specific binding was determined in the presence of a high concentration of a competing non-radioactive ligand.

4. In Vitro [³H]-5-HT Uptake Inhibition Assay:

  • Preparation: Synaptosomes (isolated nerve terminals) were prepared from rat brain cortex.

  • Assay: Synaptosomes were incubated with [³H]-5-HT and varying concentrations of the test compounds (PIA, 5-IAI, or PCA). The ability of the compounds to inhibit the uptake of [³H]-5-HT into the synaptosomes was measured to determine their potency as serotonin uptake inhibitors.

Visualizations

Experimental Workflow for Neurotoxicity Assessment

G cluster_0 In Vivo Study cluster_1 Ex Vivo Analysis cluster_2 In Vitro Study cluster_3 Data Interpretation A Animal Dosing (Single 40 mg/kg i.p. injection) B One Week Survival Period A->B C Sacrifice and Brain Dissection (Cortex & Hippocampus) B->C D HPLC-EC Analysis (5-HT & 5-HIAA Levels) C->D E [3H]paroxetine Binding Assay (5-HT Uptake Sites) C->E H Neurotoxicity Profile D->H E->H F Synaptosome Preparation (Rat Brain Cortex) G [3H]-5-HT Uptake Inhibition Assay F->G G->H

Caption: Workflow for assessing the neurotoxicity of 5-IAI and p-iodoamphetamine.

Proposed Mechanism of p-Iodoamphetamine-Induced Serotonin Neurotoxicity

G cluster_0 Presynaptic Serotonergic Neuron PIA p-Iodoamphetamine (PIA) SERT Serotonin Transporter (SERT) PIA->SERT Enters neuron via SERT Vesicle Synaptic Vesicle (5-HT storage) PIA->Vesicle Disrupts 5-HT storage SERT->Vesicle Inhibits vesicular uptake of 5-HT Cytosolic 5-HT Cytosolic 5-HT Vesicle->Cytosolic 5-HT Increases MAO Monoamine Oxidase (MAO) ROS Reactive Oxygen Species (ROS) MAO->ROS Generates Degeneration Axon Terminal Degeneration ROS->Degeneration Induces oxidative stress leading to Cytosolic 5-HT->MAO Metabolized by

Caption: Signaling pathway for p-iodoamphetamine-induced serotonergic neurotoxicity.

Discussion and Conclusion

The experimental evidence strongly indicates that 5-IAI is significantly less neurotoxic to serotonin neurons than its parent compound, p-iodoamphetamine[1]. A single high dose of PIA leads to substantial and lasting reductions in key serotonergic markers, including the levels of 5-HT and its metabolite 5-HIAA, as well as the density of serotonin transporters in both the cortex and hippocampus of rats[1]. These findings are indicative of serotonergic terminal degeneration.

In stark contrast, the same dose of 5-IAI resulted in only a slight and statistically significant decrease in 5-HT levels in the hippocampus and a modest reduction in 5-HT uptake sites in the cortex, with no significant impact on 5-HT or 5-HIAA levels in the cortex[1]. This suggests that the rigid structure of 5-IAI mitigates the neurotoxic effects observed with the more flexible amphetamine backbone of PIA[1].

Interestingly, despite its reduced neurotoxicity, 5-IAI retains activity at the serotonin transporter, albeit with lower potency as an uptake inhibitor compared to PIA[1]. This pharmacological profile suggests that it is possible to separate the psychoactive effects of these compounds from their neurotoxic potential.

References

5-Iodo-2-aminoindane (5-IAI) vs. MDAI: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two structurally related serotonin releasing agents, 5-Iodo-2-aminoindane (5-IAI) and 5,6-Methylenedioxy-2-aminoindane (MDAI), reveals distinct pharmacological profiles that influence their activity and potential for further research. This guide synthesizes key experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Developed in the 1990s by a team led by David E. Nichols at Purdue University, both 5-IAI and MDAI are rigid analogues of amphetamine derivatives, designed to explore the structure-activity relationships of serotonin releasing agents.[1][2] While both compounds are recognized for their entactogenic effects, subtle molecular differences lead to significant variations in their interaction with monoamine transporters and receptors.

Executive Summary

FeatureThis compound (5-IAI)5,6-Methylenedioxy-2-aminoindane (MDAI)
Primary Mechanism Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)Selective Serotonin-Norepinephrine Releasing Agent (SNRA)
Serotonin Transporter (SERT) Inhibition (IC50) 2,500 nM8,300 nM
Dopamine Transporter (DAT) Inhibition (IC50) 2,300 nM31,000 nM
Norepinephrine Transporter (NET) Inhibition (IC50) 760 nM6,500 nM
Serotonin (5-HT) Release (EC50) 224 nM119 nM
Dopamine (DA) Release (EC50) 1,480 nM>10,000 nM
Norepinephrine (NE) Release (EC50) 4,213 nM711 nM
Receptor Interactions Significant affinity for 5-HT2A receptors.No significant affinity for serotonin receptors.[3]
Reported Neurotoxicity Some evidence of serotonergic neurotoxicity at high doses, though less than its amphetamine analogue.[1]Generally considered to have a lower potential for serotonergic neurotoxicity compared to MDMA.[3]

Data Presentation

Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibition of human monoamine transporters by 5-IAI and MDAI, as determined by Simmler et al. (2014). The IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Table 1: Inhibition of Monoamine Transporters (IC50, nM)

CompoundSERTDATNET
5-IAI2,5002,300760
MDAI8,30031,0006,500

Data sourced from Simmler et al. (2014).

Monoamine Release

The potency of 5-IAI and MDAI in inducing the release of monoamines is presented in Table 2. The EC50 values indicate the concentration of the compound that elicits 50% of the maximal release of the respective neurotransmitter.

Table 2: Monoamine Release (EC50, nM)

Compound5-HTDANE
5-IAI2241,4804,213
MDAI119>10,000711

Data sourced from a comparative in vitro study.

Pharmacological Profile

This compound (5-IAI) acts as a non-selective releasing agent of serotonin, norepinephrine, and dopamine.[2] Its inhibitory action on the norepinephrine transporter (NET) is the most potent among the three monoamine transporters. A key distinguishing feature of 5-IAI is its significant affinity for serotonin receptors, particularly the 5-HT2A subtype, which is not observed with MDAI.[4] This interaction may contribute to subtle differences in its overall pharmacological effects. While designed as a less neurotoxic analogue of p-iodoamphetamine, some studies suggest that 5-IAI can induce serotonergic deficits at high doses.[1]

5,6-Methylenedioxy-2-aminoindane (MDAI) is characterized as a selective serotonin and norepinephrine releasing agent (SNRA), with a significantly lower impact on dopamine release.[3] This selectivity for serotonin and norepinephrine systems, coupled with its lack of direct interaction with serotonin receptors, defines its distinct pharmacological profile.[3] MDAI is often cited as having a reduced potential for serotonergic neurotoxicity compared to MDMA.[3]

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the potency of 5-IAI and MDAI to inhibit the reuptake of serotonin, dopamine, and norepinephrine via their respective transporters (SERT, DAT, NET).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells, stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET), are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere.

  • Inhibition Assay:

    • Cells are pre-incubated with various concentrations of the test compounds (5-IAI or MDAI).

    • A radiolabeled substrate specific for each transporter (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET) is added to the wells.

    • The incubation is carried out for a defined period at a controlled temperature (e.g., room temperature).

  • Termination and Measurement:

    • Uptake is terminated by rapid washing with ice-cold buffer.

    • The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

In Vitro Monoamine Release Assay

Objective: To measure the potency of 5-IAI and MDAI to induce the release of pre-loaded monoamines from cells expressing the respective transporters.

Methodology:

  • Cell Culture and Loading: HEK293 cells expressing hSERT, hDAT, or hNET are cultured and then pre-loaded with the corresponding radiolabeled monoamine (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine).

  • Release Assay:

    • After washing to remove excess radiolabel, the cells are incubated with various concentrations of the test compounds (5-IAI or MDAI).

    • The incubation is performed for a specific duration at a controlled temperature.

  • Sample Collection and Measurement:

    • The supernatant containing the released radiolabel is collected.

    • The amount of radioactivity in the supernatant is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal release (EC50) is determined by analyzing the dose-response curves.

Visualizations

Signaling Pathway: Monoamine Transporter Interaction

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_compounds Aminoindanes cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Serotonin SERT->Serotonin Reuptake Vesicle Synaptic Vesicle (Serotonin) Vesicle->SERT Basal Release IAI 5-IAI IAI->SERT Inhibits Reuptake & Induces Efflux MDAI MDAI MDAI->SERT Inhibits Reuptake & Induces Efflux Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Binding & Activation

Caption: Interaction of 5-IAI and MDAI with the Serotonin Transporter (SERT).

Experimental Workflow: In Vitro Monoamine Release Assay

Monoamine_Release_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture HEK293 cells expressing monoamine transporters B Pre-load cells with radiolabeled monoamine (e.g., [³H]5-HT) A->B C Wash cells to remove excess radiolabel B->C D Incubate cells with varying concentrations of 5-IAI or MDAI C->D E Collect supernatant containing released radiolabel D->E F Quantify radioactivity in supernatant via scintillation counting E->F G Plot dose-response curve and calculate EC50 value F->G

Caption: Workflow for the in vitro monoamine release assay.

Conclusion

The comparative analysis of 5-IAI and MDAI highlights the significant impact of subtle structural modifications on pharmacological activity. While both are potent serotonin releasing agents, MDAI exhibits greater selectivity for the serotonin and norepinephrine systems and lacks the direct serotonin receptor interactions seen with 5-IAI. These differences are critical for understanding their mechanisms of action and for guiding future research in the development of novel therapeutic agents targeting the monoaminergic systems. The provided data and experimental protocols offer a foundational resource for researchers in this field.

References

Enantiomer-Specific Effects of 5-Iodo-2-aminoindane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Iodo-2-aminoindane (5-IAI)

This compound (5-IAI) is a psychoactive substance developed in the 1990s by a research team led by David E. Nichols at Purdue University.[1][2] It is a conformationally restricted analog of p-iodoamphetamine (PIA) and is classified as a monoamine releasing agent, primarily affecting serotonin, but also norepinephrine and dopamine.[3][4] Anecdotal reports from human users suggest that 5-IAI produces entactogenic effects, characterized by increased sociability and trust, but with less euphoria and stimulation compared to MDMA.[3] Studies in rodents have shown that 5-IAI substitutes for MDMA in drug discrimination tests, indicating similar subjective effects.[4]

Comparative Pharmacology: Racemic 5-IAI and Inferred Enantiomer-Specific Effects

While specific data for the enantiomers of 5-IAI are lacking, the principles of stereochemistry in pharmacology suggest that the (R) and (S) isomers will exhibit different affinities and potencies at their biological targets.[5] This is supported by studies on the enantiomers of the structurally related hallucinogen 2,5-dimethoxy-4-iodoamphetamine (DOI), where the (R)-enantiomer displays significantly higher affinity for the 5-HT2A receptor than the (S)-enantiomer.[1][6]

Monoamine Transporter Interactions

Racemic 5-IAI is known to inhibit the reuptake of and promote the release of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by interacting with their respective transporters (SERT, NET, and DAT).[3][7] The primary mechanism is thought to be the reversal of transporter function, leading to monoamine efflux.[7]

Table 1: Monoamine Transporter Affinity (Ki, nM) of Racemic 5-IAI

TransporterKi (nM)
SERT879[3]
NET311[3]
DAT992[3]

It is hypothesized that one enantiomer of 5-IAI will show greater potency for SERT, contributing to the serotonergic effects, while the other may have a relatively higher affinity for NET and DAT, influencing its stimulant properties.

Receptor Binding Affinities

In addition to its actions at monoamine transporters, racemic 5-IAI also demonstrates affinity for several serotonin and adrenergic receptor subtypes.[3]

Table 2: Receptor Binding Affinities (Ki, nM) of Racemic 5-IAI

ReceptorKi (nM)
5-HT1AHigh Affinity[3]
5-HT2AHigh Affinity[3]
5-HT2BHigh Affinity[3]
5-HT2CHigh Affinity[3]
α2A-AdrenergicAffinity[3]
α2B-AdrenergicAffinity[3]
α2C-AdrenergicAffinity[3]

Based on studies with related chiral phenethylamines, it is likely that the (R) and (S) enantiomers of 5-IAI will exhibit differential affinities for these receptor subtypes, potentially leading to distinct downstream signaling and behavioral effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed signaling pathway of 5-IAI and a typical experimental workflow for determining its enantiomer-specific effects.

5-IAI Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Monoamines Monoamines VMAT2->Monoamines vesicular packaging 5-IAI_in (R/S)-5-IAI SERT/NET/DAT SERT/NET/DAT 5-IAI_in->SERT/NET/DAT substrate for reuptake Monoamines_released Increased Monoamines (5-HT, NE, DA) SERT/NET/DAT->Monoamines_released reverses transport (efflux) Receptors 5-HT1A, 5-HT2A/B/C α2-Adrenergic Monoamines_released->Receptors binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction activation Physiological_Effect Entactogenic & Stimulant Effects Signal_Transduction->Physiological_Effect leads to 5-IAI_out (R/S)-5-IAI

Caption: Presumed signaling pathway of this compound (5-IAI).

Experimental Workflow cluster_synthesis Synthesis & Resolution cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Analysis Start Racemic 5-IAI Synthesis Resolution Chiral Chromatography or Diastereomeric Salt Formation Start->Resolution Enantiomers (R)-5-IAI & (S)-5-IAI Resolution->Enantiomers Binding Radioligand Binding Assays (SERT, NET, DAT, Receptors) Enantiomers->Binding Release Monoamine Release Assays (Synaptosomes or HEK cells) Enantiomers->Release Behavior Rodent Behavioral Models (e.g., Drug Discrimination) Enantiomers->Behavior Analysis Determine Ki, IC50, EC50 Compare Enantiomer Potency & Selectivity Binding->Analysis Release->Analysis Behavior->Analysis Conclusion Publish Comparison Guide Analysis->Conclusion draw conclusions on enantiomer-specific effects

Caption: Workflow for determining enantiomer-specific effects of 5-IAI.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the enantiomer-specific effects of 5-IAI.

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from standard methods used to determine the affinity of compounds for monoamine transporters.

1. Membrane Preparation:

  • Stably transfected HEK293 cells expressing human SERT, NET, or DAT are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The cell lysate is homogenized and centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • For each transporter, wells are prepared for total binding, non-specific binding, and competitive binding with various concentrations of the (R)- and (S)-5-IAI enantiomers.

  • A specific radioligand for each transporter is used (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

  • To each well, the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or a dilution of the test enantiomer are added.

  • The plate is incubated at a specific temperature (e.g., room temperature or 25°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

3. Filtration and Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) for each enantiomer is calculated from the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Monoamine Release Assay

This protocol outlines a common method to measure the ability of compounds to induce the release of monoamines from pre-loaded cells or synaptosomes.

1. Cell/Synaptosome Preparation:

  • HEK293 cells stably expressing the desired monoamine transporter or freshly prepared rodent brain synaptosomes are used.

  • The cells/synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA) by incubation in a suitable buffer.

2. Release Experiment:

  • After loading, the cells/synaptosomes are washed to remove excess unincorporated radiolabel.

  • The pre-loaded preparations are then incubated with various concentrations of the (R)- and (S)-5-IAI enantiomers for a defined period.

  • The incubation is terminated by separating the cells/synaptosomes from the supernatant (e.g., by centrifugation or filtration).

3. Measurement of Release:

  • The amount of radioactivity in the supernatant (representing the released monoamine) and in the cell/synaptosome pellet (representing the remaining monoamine) is quantified by scintillation counting.

4. Data Analysis:

  • The amount of monoamine released is expressed as a percentage of the total pre-loaded radioactivity.

  • The potency of each enantiomer to induce release is determined by calculating the EC50 value (the concentration that produces 50% of the maximal release).

Conclusion and Future Directions

While the pharmacology of racemic 5-IAI is partially characterized, a significant knowledge gap exists regarding the specific contributions of its (R) and (S) enantiomers. Based on the established principles of stereochemistry and data from structurally similar compounds, it is highly probable that the enantiomers of 5-IAI possess distinct pharmacological profiles. The (R) and (S) isomers likely differ in their potencies and selectivities for monoamine transporters and receptors, which would translate to different behavioral effects.

Future research should prioritize the stereospecific synthesis and pharmacological evaluation of the individual enantiomers of 5-IAI. Such studies, employing the experimental protocols outlined in this guide, are crucial for a complete understanding of the structure-activity relationships of this class of compounds and for accurately assessing their therapeutic potential and abuse liability. This will provide invaluable data for the fields of neuropharmacology and drug development.

References

Comparative Analysis of 5-IAI Cross-Reactivity with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cross-reactivity of 5-iodo-2-aminoindan (5-IAI) with the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The data presented herein is intended to serve as a valuable resource for researchers investigating the pharmacological profile of 5-IAI and related compounds.

Executive Summary

5-Iodo-2-aminoindan (5-IAI) is a psychoactive compound that acts as a monoamine releasing agent and reuptake inhibitor. In vitro studies have demonstrated its interaction with all three major monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Quantitative analysis reveals a preferential affinity for the norepinephrine and serotonin transporters over the dopamine transporter. This guide summarizes the available experimental data on the inhibitory potency of 5-IAI at these transporters and provides a detailed overview of the methodologies employed in these assessments.

Data Presentation: Inhibitory Potency of 5-IAI at Monoamine Transporters

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-IAI at the human SERT, DAT, and NET. Lower IC50 values indicate greater inhibitory potency.

Transporter5-IAI IC50 (µM)
Serotonin Transporter (SERT)0.52
Dopamine Transporter (DAT)4.1
Norepinephrine Transporter (NET)0.28

Data sourced from Simmler et al., 2014.

Experimental Protocols

The determination of the inhibitory potency of 5-IAI at monoamine transporters is typically achieved through in vitro radioligand uptake inhibition assays. The following is a detailed description of a common experimental protocol.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of 5-IAI at the human serotonin, dopamine, and norepinephrine transporters.

Materials:
  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human SERT, DAT, or NET.

  • Radioligands:

    • [³H]Serotonin ([³H]5-HT) for SERT assays.

    • [³H]Dopamine ([³H]DA) for DAT assays.

    • [³H]Norepinephrine ([³H]NE) for NET assays.

  • Test Compound: 5-Iodo-2-aminoindan (5-IAI).

  • Reference Inhibitors (for control):

    • A known selective SERT inhibitor (e.g., citalopram).

    • A known selective DAT inhibitor (e.g., GBR 12909).

    • A known selective NET inhibitor (e.g., nisoxetine).

  • Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.

  • Scintillation Fluid.

  • 96-well cell culture plates.

  • Microplate scintillation counter.

Methodology:
  • Cell Culture and Plating: HEK293 cells expressing the transporter of interest are cultured to ~80-90% confluency. The cells are then harvested and seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Preparation of Solutions:

    • Serial dilutions of 5-IAI and the reference inhibitors are prepared in the assay buffer.

    • A working solution of the respective radioligand is prepared in the assay buffer at a concentration close to its Michaelis-Menten constant (Km) for the transporter.

  • Uptake Inhibition Assay:

    • The cell culture medium is removed from the wells, and the cells are washed with the assay buffer.

    • Cells are pre-incubated with various concentrations of 5-IAI, the reference inhibitor, or vehicle (buffer alone) for a specified period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).

    • The uptake reaction is initiated by adding the radioligand to each well.

    • The incubation is allowed to proceed for a short, defined period (e.g., 1-10 minutes) during which the uptake is linear.

    • The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand.

  • Measurement of Radioactivity:

    • The cells are lysed to release the intracellular contents.

    • Scintillation fluid is added to each well.

    • The amount of radioligand taken up by the cells is quantified by measuring the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake (in the absence of any inhibitor).

    • The percentage of inhibition for each concentration of 5-IAI is calculated relative to the control (vehicle-treated) wells.

    • The IC50 value, the concentration of 5-IAI that inhibits 50% of the specific radioligand uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for Monoamine Transporter Uptake Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (HEK293 with SERT/DAT/NET) plate_cells Plate Cells (96-well plate) cell_culture->plate_cells pre_incubation Pre-incubation (with 5-IAI) prepare_solutions Prepare Solutions (5-IAI, Radioligand) initiate_uptake Initiate Uptake (add Radioligand) pre_incubation->initiate_uptake terminate_uptake Terminate Uptake (wash cells) initiate_uptake->terminate_uptake cell_lysis Cell Lysis scintillation_counting Scintillation Counting cell_lysis->scintillation_counting data_analysis Data Analysis (Calculate IC50) scintillation_counting->data_analysis

Caption: Workflow of an in vitro monoamine transporter uptake inhibition assay.

Signaling Pathway of Monoamine Transporter Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space monoamine Monoamine (Serotonin, Dopamine, or Norepinephrine) transporter Monoamine Transporter (SERT, DAT, or NET) monoamine->transporter Binds to transporter iai 5-IAI iai->transporter Inhibits transporter reuptake_blocked Monoamine Reuptake Blocked transporter->reuptake_blocked Mediates reuptake

Caption: Inhibition of monoamine reuptake by 5-IAI at the cell membrane.

A Head-to-Head Comparison of 5-IAI and Other 2-Aminoindane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of 5-iodo-2-aminoindane (5-IAI) and other prominent 2-aminoindane derivatives, including 5,6-methylenedioxy-2-aminoindane (MDAI), 5-methoxy-6-methyl-2-aminoindane (MMAI), 2-aminoindane (2-AI), and 5-methoxy-2-aminoindane (5-MeO-AI). The information is compiled from preclinical studies to assist researchers in understanding the distinct profiles of these compounds.

Executive Summary

Substituted 2-aminoindanes are a class of psychoactive compounds that are structurally related to amphetamines. They primarily act as monoamine releasing agents and reuptake inhibitors, with varying selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This differential activity leads to a spectrum of pharmacological effects, ranging from more entactogenic, MDMA-like profiles to more stimulating, amphetamine-like characteristics.

  • 5-IAI and MDAI are primarily serotonergic agents, potently inhibiting SERT and NET and promoting serotonin release.[1][2] 5-IAI also displays notable affinity for several serotonin receptor subtypes.[3]

  • MMAI is a highly selective serotonin releasing agent.[4]

  • 2-AI , the parent compound, is a selective substrate for NET and DAT, exhibiting a pharmacological profile more akin to amphetamine.[4][5]

  • 5-MeO-AI shows a preference for SERT, with weaker effects on NET and DAT.[4]

The varying potencies and selectivities of these compounds at monoamine transporters and other receptors are critical determinants of their distinct behavioral and physiological effects.

Data Presentation

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)Reference
5-IAI 2412300760[Simmler et al., 2014][2]
MDAI 5515030198[Simmler et al., 2014][2]
MMAI 31>10,0003,101[Halberstadt et al., 2019][4]
2-AI >10,00043986[Halberstadt et al., 2019][4]
5-MeO-AI 1342,646861[Halberstadt et al., 2019][4]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Release Potency (EC50, nM)
CompoundSerotonin (5-HT) Release (EC50, nM)Dopamine (DA) Release (EC50, nM)Norepinephrine (NE) Release (EC50, nM)Reference
5-IAI Data Not AvailableData Not AvailableData Not Available
MDAI 1141,334117[Halberstadt et al., 2019][4]
MMAI 31>10,0003,101[Halberstadt et al., 2019][4]
2-AI >10,00043986[Halberstadt et al., 2019][4]
5-MeO-AI 1342,646861[Halberstadt et al., 2019][4]

Note: Lower EC50 values indicate greater potency in inducing monoamine release. The relative potency for 5-IAI is reported to be Serotonin > Dopamine > Norepinephrine.[6]

Table 3: Adrenergic and Serotonergic Receptor Binding Affinities (Ki, nM)
Compoundα2Aα2Bα2C5-HT2BReference
2-AI 13421141>10,000[Halberstadt et al., 2019][4]
MDAI 7191,1301,220>10,000[Halberstadt et al., 2019][4]
MMAI 6821,0201,210831[Halberstadt et al., 2019][4]
5-MeO-AI 6711,0801,240734[Halberstadt et al., 2019][4]

Note: 5-IAI has been reported to have high affinity for 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as affinity for α2A, α2B, and α2C-adrenergic receptors.[6]

Mandatory Visualization

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (SERT, DAT, or NET) Transporter->Monoamine Aminoindane 2-Aminoindane Derivative Aminoindane->Transporter Inhibition/ Reversal Monoamine->Transporter Receptor Postsynaptic Receptor Monoamine->Receptor Binding Alpha2_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Norepinephrine or 2-Aminoindane Derivative Alpha2_AR α2-Adrenergic Receptor Ligand->Alpha2_AR G_protein Gi/o Protein Alpha2_AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response phosphorylates targets HT2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Serotonin or 5-IAI / 5-MeO-AI / MMAI HT2B_R 5-HT2B Receptor Ligand->HT2B_R G_protein Gq/11 Protein HT2B_R->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 hydrolyzed by PLC DAG DAG PIP2->DAG hydrolyzed by PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

References

Confirming the Mechanism of Action of 5-IAI Through Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-aminoindan (5-IAI) is a psychoactive substance that has been identified as a rigid analogue of p-iodoamphetamine, producing effects comparable to MDMA.[1][2] In vitro studies have characterized 5-IAI as a monoamine transporter inhibitor and releasing agent, with a notable preference for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters.[3][4] While these in vitro findings provide a foundational understanding of its mechanism of action, in vivo confirmation using targeted genetic models is crucial for a comprehensive pharmacological profile.

This guide provides a comparative framework for understanding how monoamine transporter knockout models can be utilized to dissect and confirm the in vivo mechanism of action of 5-IAI. By comparing the known pharmacological properties of 5-IAI with the established phenotypes of SERT, DAT, and NET knockout mice, we can predict the behavioral and neurochemical outcomes of administering 5-IAI to these models. This approach offers a powerful strategy for elucidating the specific contributions of each monoamine transporter to the overall effects of 5-IAI.

Comparison of 5-IAI and Monoamine Transporter Knockout Models

The following table summarizes the key characteristics of 5-IAI and the phenotypic traits of SERT, DAT, and NET knockout mice. This comparison forms the basis for predicting the outcomes of administering 5-IAI to these knockout models.

Feature5-IAI (Predicted Effects in Wild-Type Animals)SERT Knockout (SERT-/-) MiceDAT Knockout (DAT-/-) MiceNET Knockout (NET-/-) Mice
Primary Mechanism Inhibition and reversal of monoamine transporters, primarily SERT.[3][4]Complete absence of serotonin reuptake.Complete absence of dopamine reuptake.Complete absence of norepinephrine reuptake.
Neurochemical Changes Increased extracellular serotonin, with smaller increases in dopamine and norepinephrine.Chronically elevated extracellular serotonin levels.[5]Chronically elevated extracellular dopamine levels.[2]Chronically elevated extracellular norepinephrine levels.[6]
Locomotor Activity Likely biphasic effects: potential for initial hypoactivity followed by hyperactivity at higher doses, reflecting complex serotonergic and dopaminergic interactions.Generally display hypoactivity in novel environments.[4]Exhibit profound and persistent hyperactivity.[2][7]Display hyperactivity, particularly in response to psychostimulants.[6]
Anxiety-like Behavior Expected to produce anxiolytic effects at certain doses, similar to other serotonergic compounds.Exhibit increased anxiety-like behaviors in various behavioral paradigms.[3][4]Phenotype regarding anxiety is less consistent, with some studies reporting anxiolytic-like profiles.Show an antidepressant-like phenotype and reduced anxiety-like behaviors.[8]
Stereotyped Behaviors May induce stereotypies at higher doses due to effects on the dopaminergic system.Display serotonin syndrome-like behaviors such as Straub tail, tremors, and tics.[4]Exhibit pronounced stereotyped behaviors.Less pronounced stereotypy compared to DAT-/- mice.
Response to Psychostimulants Expected to potentiate the effects of other psychostimulants.Altered responses to psychostimulants, with some studies showing blunted effects.Show a paradoxical calming response to amphetamine.Exhibit supersensitivity to the locomotor-stimulating effects of psychostimulants like cocaine and amphetamine.[6]

Hypothetical Confirmation of 5-IAI's Mechanism of Action Using Knockout Models

Based on the comparative data, we can predict how each knockout model would respond to 5-IAI administration, thereby providing a method to confirm its primary targets in vivo.

In SERT Knockout (SERT-/-) Mice:
  • Predicted Outcome: The primary behavioral and neurochemical effects of 5-IAI would be significantly blunted or absent. The increase in extracellular serotonin observed in wild-type mice would not occur, as the primary target for this effect is absent. Any residual behavioral effects could be attributed to 5-IAI's weaker activity at DAT and NET.

  • Confirmation: This outcome would strongly support the hypothesis that SERT is the primary target of 5-IAI.

In DAT Knockout (DAT-/-) Mice:
  • Predicted Outcome: The serotonergic effects of 5-IAI would remain intact, leading to behaviors associated with increased serotonin levels. However, the modest stimulant and reinforcing effects attributed to its action on DAT would be absent. The hyperactivity characteristic of DAT-/- mice might be modulated by the serotonergic effects of 5-IAI.

  • Confirmation: This would help to isolate and confirm the contribution of DAT to the overall pharmacological profile of 5-IAI.

In NET Knockout (NET-/-) Mice:
  • Predicted Outcome: Similar to the DAT-/- model, the primary serotonergic effects of 5-IAI would be preserved. Any physiological or behavioral effects mediated by norepinephrine, such as changes in arousal or cardiovascular function, would be diminished.

  • Confirmation: This would allow for the dissection of the noradrenergic component of 5-IAI's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to test the hypotheses outlined above.

Generation of Knockout Mice:
  • Method: Monoamine transporter knockout mice are typically generated using homologous recombination in embryonic stem cells. A targeting vector is constructed to replace a critical exon of the target gene (e.g., Slc6a4 for SERT, Slc6a3 for DAT, or Slc6a2 for NET) with a selectable marker, such as a neomycin resistance cassette. The modified embryonic stem cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are bred to establish germline transmission of the null allele. Homozygous knockout mice are then produced by intercrossing heterozygous animals.

Behavioral Testing:
  • Open Field Test:

    • Purpose: To assess locomotor activity, exploration, and anxiety-like behavior.

    • Protocol: Mice are individually placed in the center of a square arena (e.g., 50 cm x 50 cm) and allowed to explore freely for a set duration (e.g., 30 minutes). An automated tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in center time is indicative of anxiety-like behavior.

  • Elevated Plus Maze:

    • Purpose: To assess anxiety-like behavior.

    • Protocol: The maze consists of two open arms and two closed arms elevated from the floor. Mice are placed in the center of the maze and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.

  • Forced Swim Test:

    • Purpose: To assess behavioral despair, an indicator of depressive-like behavior.

    • Protocol: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded over a 6-minute session. Antidepressant compounds typically reduce the duration of immobility.

Neurochemical Analysis:
  • In Vivo Microdialysis:

    • Purpose: To measure extracellular levels of neurotransmitters and their metabolites in specific brain regions.

    • Protocol: A microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., striatum, nucleus accumbens, or prefrontal cortex). Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected at regular intervals. The concentrations of serotonin, dopamine, norepinephrine, and their metabolites in the dialysate are then quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualizations

Signaling Pathway of 5-IAI

Caption: Proposed mechanism of action of 5-IAI.

Experimental Workflow

Experimental_Workflow cluster_animals Animal Models cluster_treatment Treatment cluster_assessment Assessment WT Wild-Type Mice Vehicle Vehicle WT->Vehicle 5IAI 5-IAI WT->5IAI SERT_KO SERT-/- Mice SERT_KO->Vehicle SERT_KO->5IAI DAT_KO DAT-/- Mice DAT_KO->Vehicle DAT_KO->5IAI NET_KO NET-/- Mice NET_KO->Vehicle NET_KO->5IAI Behavior Behavioral Testing (Open Field, EPM, FST) Vehicle->Behavior Neurochem Neurochemical Analysis (Microdialysis) Vehicle->Neurochem 5IAI->Behavior 5IAI->Neurochem Data_Analysis Data Analysis and Interpretation Behavior->Data_Analysis Compare Genotypes and Treatments Neurochem->Data_Analysis Compare Genotypes and Treatments

Caption: Experimental workflow for testing 5-IAI in knockout models.

Conclusion

The use of monoamine transporter knockout models provides an invaluable in vivo platform for the definitive confirmation of 5-IAI's mechanism of action. By comparing the behavioral and neurochemical responses to 5-IAI in wild-type, SERT-/-, DAT-/-, and NET-/- mice, researchers can systematically dissect the contribution of each transporter to its overall pharmacological profile. The predicted blunting of 5-IAI's effects in SERT-/- mice would provide strong evidence for its primary mechanism as a serotonin transporter inhibitor and releaser. This comparative approach not only validates in vitro findings but also offers a deeper understanding of the complex interplay between different monoamine systems in mediating the effects of novel psychoactive substances.

References

Comparative Binding Affinity of 5-IAI at Serotonin Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of 5-iodo-2-aminoindane (5-IAI) at serotonin (5-HT) receptors and other relevant monoamine transporters. Data is presented in comparison to the well-characterized psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA), offering a valuable reference for understanding the pharmacological profile of this research chemical.

This compound (5-IAI) is a rigid analogue of p-iodoamphetamine that produces effects similar to MDMA. In vitro studies have shown that 5-IAI acts as a selective serotonin uptake inhibitor and a potent releaser of non-vesicular serotonin. Its interaction with various serotonin receptor subtypes contributes to its unique pharmacological profile, which is of significant interest in the field of neuroscience and drug development. This guide summarizes the available quantitative data on its binding affinities, provides detailed experimental methodologies for context, and visualizes key processes to facilitate a deeper understanding.

Quantitative Analysis of Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) of 5-IAI and the enantiomers of its structural and functional analog, MDMA, at various serotonin receptors and monoamine transporters. Lower Ki values are indicative of higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of 5-IAI and Comparator Compounds at Monoamine Transporters

CompoundDAT (Dopamine Transporter)NET (Norepinephrine Transporter)SERT (Serotonin Transporter)Reference
5-IAI 1901101200[1]
(R)-MDMA >50,000>50,00024,500[2]
(S)-MDMA 2,3007,800222[2]
2-Aminoindan 1901101500[1]

Table 2: Binding Affinities (Ki, nM) of 5-IAI and Comparator Compounds at Serotonin and Adrenergic Receptors

Compound5-HT1A5-HT2A5-HT2Bα2A-adrenergicα2B-adrenergicα2C-adrenergicReference
5-IAI Data not availableData not available8526048090[1]
(R)-MDMA >50,0004,700Data not availableData not availableData not availableData not available[2]
(S)-MDMA >50,000>50,000Data not availableData not availableData not availableData not available[2]
2-Aminoindan Data not availableData not available>10,00013421141[1]

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a representative competitive radioligand binding assay used to determine the Ki of a test compound at the serotonin transporter (SERT).

Protocol: Radioligand Binding Assay for SERT Affinity (Ki Determination)

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to displace a specific radioligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand).

  • Test Compound: 5-IAI or other compounds of interest.

  • Reference Compound: A known SERT inhibitor (e.g., paroxetine) for determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A formulation suitable for counting tritium.

  • Equipment: 96-well microplates, cell harvester with glass fiber filters, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cultured cells expressing hSERT in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding wells: Add assay buffer.

    • Non-specific Binding wells: Add a high concentration of the reference compound (e.g., 10 µM paroxetine).

    • Test Compound wells: Add serial dilutions of the test compound.

    • Add the cell membrane preparation to each well (typically 50-100 µg of protein).

    • Add [³H]Citalopram to all wells at a final concentration near its dissociation constant (Kd).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Scintillation Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Dry the filters, and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of the reference compound) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To further aid in the understanding of the experimental and biological contexts of these binding studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (hSERT-expressing cells) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution ([³H]Citalopram) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (5-IAI / MDMA) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Counting Scintillation Counting (Quantify radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Experimental workflow for a radioligand binding assay.

Many serotonin receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein coupled receptors (GPCRs) that signal through the Gq alpha subunit. The activation of this pathway is crucial for the cellular effects of many serotonergic compounds.

gq_signaling_pathway Ligand 5-IAI / Serotonin Receptor 5-HT2 Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Gq-coupled serotonin receptor signaling pathway.

References

Assessing the Abuse Potential of 5-Iodo-2-aminoindane Relative to Amphetamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse potential of the research chemical 5-Iodo-2-aminoindane (5-IAI) and the well-established psychostimulant class, amphetamines. The assessment is based on available preclinical data, focusing on key indicators of abuse liability: receptor binding affinities, effects on neurotransmitter levels, locomotor activity, and reinforcing properties. Detailed experimental protocols for the methodologies cited are also provided to aid in the interpretation and replication of findings.

Executive Summary

Amphetamines, potent central nervous system stimulants, exert their effects primarily through the dopamine (DA) and norepinephrine (NE) systems, leading to a high potential for abuse. This compound, a rigid analogue of p-iodoamphetamine, is reported to have MDMA-like effects and acts primarily as a serotonin (5-HT) releasing agent. While data on 5-IAI is less extensive, the available information suggests a pharmacological profile distinct from typical amphetamines, which may translate to a different abuse potential. This guide synthesizes the current understanding of both substances to inform researchers in the fields of pharmacology and drug development.

Receptor Binding Affinities

The affinity of a compound for monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) is a crucial determinant of its pharmacological effects and abuse liability. High affinity for DAT, in particular, is strongly correlated with the reinforcing effects of psychostimulants.

Data Presentation
CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₂ₒ (Kᵢ, nM)
d-Amphetamine 24.8 - 807.4 - 41.31766 - 3900>10,000>10,000>10,000
This compound (5-IAI) 992 - 2300311 - 760241 - 879High AffinityHigh AffinityHigh Affinity

Note: Ki values can vary between studies due to different experimental conditions. The ranges presented reflect data from multiple sources.

Interpretation: d-Amphetamine exhibits a clear preference for DAT and NET over SERT, consistent with its potent psychostimulant and reinforcing effects. In contrast, 5-IAI shows a higher affinity for SERT and NET compared to DAT. Furthermore, 5-IAI displays significant affinity for several serotonin receptor subtypes, a characteristic not prominent with traditional amphetamines. This suggests that 5-IAI's primary mechanism of action is likely centered on the serotonin system, which may result in subjective effects that are qualitatively different from those of amphetamine and could influence its abuse potential.

Experimental Protocols: Radioligand Binding Assays

Objective: To determine the binding affinity of a test compound for a specific receptor or transporter.

General Procedure:

  • Tissue/Cell Preparation: Membranes from brain tissue (e.g., rat striatum for DAT) or cells expressing the target receptor/transporter are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity in the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Microdialysis: Neurotransmitter Release

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular space of specific brain regions in awake, freely moving animals. This provides a direct measure of a drug's effect on neurotransmitter release and reuptake. The nucleus accumbens is a key brain region in the reward pathway, and drug-induced increases in dopamine in this area are strongly associated with abuse potential.

Data Presentation
CompoundBrain RegionNeurotransmitterPeak Effect (% of Baseline)
d-Amphetamine (1-2 mg/kg, i.p.) Nucleus AccumbensDopamine (DA)400 - 1000%
Nucleus AccumbensSerotonin (5-HT)~150%
This compound (5-IAI) N/ADopamine (DA)No data available
N/ASerotonin (5-HT)No data available

Interpretation: Amphetamine produces a robust and sustained increase in extracellular dopamine levels in the nucleus accumbens, a hallmark of drugs with high abuse potential.[1] Its effect on serotonin is comparatively modest. While direct in vivo microdialysis data for 5-IAI is not currently available in the scientific literature, its in vitro profile as a potent serotonin releaser suggests that it would significantly elevate extracellular serotonin levels. Its weaker action at DAT suggests a less pronounced effect on dopamine release compared to amphetamine.

Experimental Protocols: In Vivo Microdialysis

Objective: To measure extracellular neurotransmitter levels in a specific brain region of a freely moving animal following drug administration.

General Procedure:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of an anesthetized animal. The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Dialysate samples, containing neurotransmitters that have diffused across the probe's semi-permeable membrane, are collected at regular intervals.

  • Drug Administration: After a stable baseline of neurotransmitter levels is established, the test drug is administered (e.g., via intraperitoneal injection).

  • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Neurotransmitter levels after drug administration are expressed as a percentage of the baseline levels.

G cluster_0 Experimental Workflow: In Vivo Microdialysis Probe Implantation Probe Implantation Perfusion with aCSF Perfusion with aCSF Probe Implantation->Perfusion with aCSF Baseline Sample Collection Baseline Sample Collection Perfusion with aCSF->Baseline Sample Collection Drug Administration Drug Administration Baseline Sample Collection->Drug Administration Post-Drug Sample Collection Post-Drug Sample Collection Drug Administration->Post-Drug Sample Collection HPLC-ECD Analysis HPLC-ECD Analysis Post-Drug Sample Collection->HPLC-ECD Analysis

Workflow for in vivo microdialysis experiments.

Locomotor Activity

Psychostimulants typically increase locomotor activity in rodents. This behavioral response is often used as an initial screening tool to assess the stimulant properties of a novel compound. The magnitude and pattern of locomotor activity can provide insights into the underlying neurochemical mechanisms.

Data Presentation
CompoundDose Range (mg/kg, i.p.)Effect on Locomotor Activity
d-Amphetamine 0.5 - 5Dose-dependent increase in horizontal and vertical activity. At higher doses, stereotyped behaviors may emerge.[2][3]
This compound (5-IAI) N/ANo specific dose-response data on locomotor activity is currently available. Anecdotal reports suggest it is less stimulating than MDMA and other amphetamines.

Interpretation: Amphetamine produces a characteristic dose-dependent increase in locomotor activity, which is primarily mediated by its dopamine-releasing effects in the nucleus accumbens and striatum.[2][3] The lack of quantitative locomotor activity data for 5-IAI is a significant gap in our understanding of its behavioral profile. Based on its primary serotonergic mechanism, it might be hypothesized that 5-IAI would produce a different locomotor signature compared to amphetamine, potentially with less pronounced hyperactivity.

Experimental Protocols: Locomotor Activity Assay

Objective: To measure the effect of a drug on the spontaneous motor activity of an animal.

General Procedure:

  • Habituation: Animals are habituated to the testing environment (e.g., open-field arena) to reduce novelty-induced activity.

  • Drug Administration: Animals are administered the test drug or vehicle.

  • Testing: Immediately after administration, the animal is placed in the locomotor activity chamber.

  • Data Collection: Locomotor activity is recorded for a set period (e.g., 60-120 minutes) using an automated system with infrared beams to track horizontal and vertical movements.

  • Data Analysis: The total distance traveled, number of vertical rears, and time spent in different zones of the arena are quantified and compared between drug- and vehicle-treated groups.

G Animal Habituation Animal Habituation Drug/Vehicle Administration Drug/Vehicle Administration Animal Habituation->Drug/Vehicle Administration Placement in Locomotor Arena Placement in Locomotor Arena Drug/Vehicle Administration->Placement in Locomotor Arena Automated Activity Recording Automated Activity Recording Placement in Locomotor Arena->Automated Activity Recording Data Analysis (Distance, Rears, etc.) Data Analysis (Distance, Rears, etc.) Automated Activity Recording->Data Analysis (Distance, Rears, etc.)

Workflow for a typical locomotor activity assay.

Self-Administration Studies

Drug self-administration is considered the gold standard for assessing the reinforcing properties and abuse potential of a drug in preclinical models. In these studies, animals learn to perform a specific response (e.g., pressing a lever) to receive an infusion of the drug. Progressive ratio schedules, where the number of responses required for each subsequent infusion increases, are used to measure the motivational strength of the drug.

Data Presentation
CompoundSpeciesRoute of AdministrationReinforcing Effects (Progressive Ratio Breakpoint)
d-Amphetamine RatIntravenousDose-dependently increases breakpoint, indicating strong reinforcing properties.
This compound (5-IAI) N/AN/ANo data available.

Interpretation: Amphetamine is readily self-administered by laboratory animals, and they will work progressively harder to obtain it, demonstrating its high reinforcing efficacy and abuse potential. The complete absence of self-administration data for 5-IAI is a critical knowledge gap. Given that drugs with primary serotonergic actions are generally not as robustly self-administered as dopaminergic stimulants, it is plausible that 5-IAI may have a lower reinforcing efficacy than amphetamine. However, without empirical data, this remains speculative.

Experimental Protocols: Intravenous Self-Administration on a Progressive Ratio Schedule

Objective: To assess the reinforcing efficacy of a drug by determining how much work an animal will perform to receive it.

General Procedure:

  • Catheter Implantation: A chronic indwelling catheter is surgically implanted into the jugular vein of the animal.

  • Acquisition Phase (Fixed Ratio): The animal is placed in an operant chamber and learns to press a lever to receive an intravenous infusion of the drug on a fixed-ratio (FR) schedule (e.g., one lever press for one infusion).

  • Progressive Ratio Phase: Once responding is stable on the FR schedule, the reinforcement schedule is switched to a progressive ratio (PR). In a PR schedule, the response requirement for each successive infusion increases according to a predetermined progression.

  • Breakpoint Determination: The session ends when the animal fails to obtain an infusion within a specified time period. The final ratio completed is termed the "breakpoint" and serves as the primary measure of the drug's reinforcing efficacy.

G Catheter Implantation Catheter Implantation Acquisition (Fixed Ratio) Acquisition (Fixed Ratio) Catheter Implantation->Acquisition (Fixed Ratio) Progressive Ratio Testing Progressive Ratio Testing Acquisition (Fixed Ratio)->Progressive Ratio Testing Breakpoint Determination Breakpoint Determination Progressive Ratio Testing->Breakpoint Determination

Experimental workflow for self-administration studies.

Signaling Pathways

Understanding the intracellular signaling pathways activated by these compounds can provide a more nuanced view of their long-term effects and abuse potential.

Amphetamine Signaling

Amphetamine's primary actions are on the presynaptic dopamine terminal. It reverses the direction of DAT, leading to dopamine efflux, and also disrupts the vesicular storage of dopamine. Postsynaptically, the increased dopamine levels activate D1 and D2 dopamine receptors, leading to a cascade of intracellular events involving adenylyl cyclase, protein kinase A (PKA), and other downstream effectors that are implicated in the rewarding and addictive properties of the drug. Recent research also points to the involvement of Rho GTPase signaling in amphetamine-induced DAT internalization.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Amphetamine Amphetamine DAT DAT Amphetamine->DAT Reverse Transport VMAT2 VMAT2 Amphetamine->VMAT2 Inhibition Dopamine_synapse Dopamine DAT->Dopamine_synapse Dopamine_cyto Cytosolic Dopamine VMAT2->Dopamine_cyto Release Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->VMAT2 Dopamine_cyto->DAT D1_R D1 Receptor Dopamine_synapse->D1_R D2_R D2 Receptor Dopamine_synapse->D2_R AC Adenylyl Cyclase D1_R->AC Activates D2_R->AC Inhibits PKA PKA AC->PKA Downstream Downstream Effectors PKA->Downstream

Simplified signaling pathway for amphetamine.
Putative 5-IAI Signaling

Given 5-IAI's high affinity for the 5-HT₂ₐ receptor, its signaling is likely to be mediated through this G-protein coupled receptor. Activation of the 5-HT₂ₐ receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These pathways are known to be involved in the psychoactive effects of other serotonergic drugs.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal 5_IAI 5-IAI SERT SERT 5_IAI->SERT Reverse Transport Serotonin_synapse Serotonin SERT->Serotonin_synapse Serotonin_cyto Cytosolic Serotonin 5HT2A_R 5-HT2A Receptor Serotonin_synapse->5HT2A_R PLC PLC 5HT2A_R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Hypothesized signaling pathway for 5-IAI.

Conclusion

The available evidence strongly supports the high abuse potential of amphetamines, characterized by their potent dopamine-releasing actions, robust reinforcing effects in self-administration studies, and characteristic stimulant-induced locomotor activity.

In contrast, the abuse potential of this compound is less clear due to a significant lack of published preclinical data. Its pharmacological profile suggests a primary serotonergic mechanism of action, which is generally associated with a lower abuse liability compared to dopaminergic stimulants. However, its MDMA-like subjective effects and affinity for multiple serotonin receptors warrant further investigation.

To definitively assess the abuse potential of 5-IAI, further research is critically needed, particularly:

  • In vivo microdialysis studies to quantify its effects on extracellular dopamine and serotonin levels in reward-related brain regions.

  • Locomotor activity studies to characterize its dose-dependent effects on spontaneous motor behavior.

  • Intravenous self-administration studies using both fixed and progressive ratio schedules to determine its reinforcing efficacy.

References

Safety Operating Guide

Proper Disposal of 5-Iodo-2-aminoindane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-Iodo-2-aminoindane is classified as a halogenated organic compound and must be disposed of as hazardous waste. Under no circumstances should it be discarded down the drain or in regular trash. Researchers, scientists, and drug development professionals must adhere to strict safety and disposal protocols to mitigate environmental and health risks associated with this substance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not located, its chemical structure dictates its classification as a halogenated organic compound. General safety protocols for this class of chemicals should be strictly followed.

Hazard ClassificationRecommended Precautions
Halogenated Organic Compound Segregate from non-halogenated waste.[1][2] Store in designated, properly labeled containers.[1][3]
Potential Toxicity Handle with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.[4][5]
Reactivity Avoid mixing with strong acids, bases, or oxidizing agents.[6]

Detailed Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on established guidelines for handling halogenated organic compounds.

Personnel Protective Equipment (PPE) Required:

  • Chemical-resistant gloves (e.g., nitrile)[7]

  • Safety goggles or face shield[5]

  • Lab coat[4]

Materials Required:

  • Designated hazardous waste container for halogenated organic compounds (often color-coded, e.g., green)[1]

  • Hazardous waste labels

  • Fume hood[7]

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly before handling the chemical.[4][7][5]

    • Perform all operations involving this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Have a chemical spill kit readily accessible.

  • Waste Segregation:

    • Identify the appropriate hazardous waste container designated for halogenated organic compounds.[1][3] These containers should be clearly labeled.

    • Crucially, do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[1][3][2]

  • Containerizing Waste:

    • Carefully transfer the this compound waste into the designated halogenated organic waste container.

    • If dealing with empty containers that previously held this compound, they must also be treated as hazardous waste unless properly decontaminated. If decontamination is performed, the rinsate must be collected as hazardous waste.[8]

  • Labeling:

    • Properly label the hazardous waste container with the full chemical name ("this compound") and any other required information as per your institution's and local regulations.[3]

    • Keep an accurate record of the contents and quantities of waste added to the container.[1]

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.[3]

    • Ensure the storage area is well-ventilated, secure, and away from sources of ignition.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] Halogenated organic wastes are typically disposed of via regulated hazardous waste incineration.[1]

Disposal Workflow

G A Start: this compound Waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Is this a halogenated organic compound? C->D E YES D->E Yes F NO (Follow appropriate waste stream protocol) D->F No G Select designated 'Halogenated Organic Waste' container E->G H Transfer waste to container G->H I Securely seal and label the container H->I J Store in designated Satellite Accumulation Area I->J K Arrange for pickup by EHS or licensed disposal service J->K L End of Process K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2-aminoindane
Reactant of Route 2
Reactant of Route 2
5-Iodo-2-aminoindane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.